Des(methoxycarbonyl) Febantel
Description
BenchChem offers high-quality Des(methoxycarbonyl) Febantel suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Des(methoxycarbonyl) Febantel including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl N-[N'-[2-[(2-methoxyacetyl)amino]-4-phenylsulfanylphenyl]carbamimidoyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-25-11-16(23)20-15-10-13(27-12-6-4-3-5-7-12)8-9-14(15)21-17(19)22-18(24)26-2/h3-10H,11H2,1-2H3,(H,20,23)(H3,19,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUWUQNLCHLEQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=C(C=CC(=C1)SC2=CC=CC=C2)N=C(N)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60524196 | |
| Record name | Methyl {(E)-amino[2-(2-methoxyacetamido)-4-(phenylsulfanyl)anilino]methylidene}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60524196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92088-58-9 | |
| Record name | Methyl ((2-((methoxyacetyl)amino)-4-(phenylthio)phenyl)carbamimidoyl)carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092088589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl {(E)-amino[2-(2-methoxyacetamido)-4-(phenylsulfanyl)anilino]methylidene}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60524196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL ((2-((METHOXYACETYL)AMINO)-4-(PHENYLTHIO)PHENYL)CARBAMIMIDOYL)CARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTX7AE9FC4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Des(methoxycarbonyl) Febantel: A Comprehensive Technical Guide on its Chemical Structure and Significance
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of veterinary medicine, the anthelmintic drug Febantel holds a significant position in the control of gastrointestinal nematodes in livestock.[1][2] Febantel itself is a pro-drug, meaning it is metabolized within the animal's body into its active forms, primarily fenbendazole and oxfendazole.[3][4][5][6] The purity and impurity profile of any active pharmaceutical ingredient (API) is of paramount importance for its safety and efficacy. This technical guide delves into the chemical identity of a key impurity, Des(methoxycarbonyl) Febantel, also known as Febantel Impurity A. Understanding the structure, formation, and analytical characterization of such impurities is critical for drug development professionals and researchers to ensure the quality and safety of Febantel formulations.
Chemical Identity and Structure of Des(methoxycarbonyl) Febantel
Des(methoxycarbonyl) Febantel is a compound structurally related to Febantel, characterized by the absence of one of the two methoxycarbonyl groups present in the parent molecule.[7][8]
Table 1: Chemical Identifiers for Des(methoxycarbonyl) Febantel
| Identifier | Value | Source(s) |
| IUPAC Name | methyl N-[N'-[2-[(2-methoxyacetyl)amino]-4-phenylsulfanylphenyl]carbamimidoyl]carbamate | [7][] |
| Synonyms | Febantel impurity A [EP], [Imino[[2-[(methoxyacetyl)amino]-4-(phenylthio)phenyl]amino]methyl]carbamic Acid Methyl Ester | [7][8][10][11] |
| CAS Number | 92088-58-9 | [7][8][][10][11][12][13] |
| Molecular Formula | C18H20N4O4S | [7][8][][10][11][12] |
| Molecular Weight | 388.44 g/mol | [8][10][12] |
| SMILES | COCC(=O)NC1=C(C=CC(=C1)SC2=CC=CC=C2)N=C(N)NC(=O)OC | [7][][12] |
The structural difference between Febantel and Des(methoxycarbonyl) Febantel is crucial. Febantel possesses two methoxycarbonyl groups attached to its guanidino moiety, whereas Des(methoxycarbonyl) Febantel has only one. This distinction is best visualized through their respective chemical structures.
Figure 1: 2D chemical structures of Febantel and Des(methoxycarbonyl) Febantel.
Formation and Significance as an Impurity
Des(methoxycarbonyl) Febantel is recognized as a process-related impurity in the synthesis of Febantel.[7][8] Its formation can potentially occur during the manufacturing process of Febantel, which involves the condensation of 2-amino-5-thiophenyl-(2-methoxy) acetanilide with a guanidinylating agent.[14][15] Incomplete reaction or side reactions during the introduction of the two methoxycarbonyl groups can lead to the formation of this mono-substituted impurity.
The presence of impurities like Des(methoxycarbonyl) Febantel can impact the overall purity, stability, and potentially the safety and efficacy of the final drug product. Therefore, its levels are strictly controlled within specified limits as per pharmacopeial standards. The European Pharmacopoeia (EP) lists it as "Febantel impurity A".[7][10][11]
The Metabolic Fate of Febantel
To understand the context of Des(methoxycarbonyl) Febantel, it is essential to grasp the metabolic pathway of the parent drug. Febantel is rapidly metabolized in vivo. The primary metabolic transformations involve cyclization to form fenbendazole, which is a potent anthelmintic itself. Fenbendazole can be further oxidized to oxfendazole (the sulfoxide metabolite) and oxfendazole sulfone.[3][5][16][17]
Caption: Simplified metabolic pathway of Febantel.
While fenbendazole and oxfendazole are the major and well-characterized active metabolites, the role of Des(methoxycarbonyl) Febantel as a direct metabolite is less defined in the available literature. It is primarily considered a manufacturing impurity.
Analytical Characterization
The identification and quantification of Des(methoxycarbonyl) Febantel in Febantel API and its formulations are crucial for quality control. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.[2][4][16][17][18]
Exemplary HPLC Method for Impurity Profiling
The following protocol is a representative example and may require optimization based on specific laboratory conditions and instrumentation.
Objective: To separate and quantify Des(methoxycarbonyl) Febantel (Febantel Impurity A) from Febantel and other related substances.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector or a Diode Array Detector (DAD).
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically suitable.
-
Mobile Phase: A gradient elution is often employed to achieve optimal separation.
-
Mobile Phase A: A buffered aqueous solution (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid).
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Gradient Program: A typical gradient might start with a higher proportion of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the more non-polar compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at a wavelength where both Febantel and the impurity have significant absorbance, for instance, 290 nm.
-
Injection Volume: 20 µL.
Sample Preparation:
-
Accurately weigh and dissolve the Febantel sample in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Dilute the solution to a known concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.
System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. This typically includes assessing parameters like theoretical plates, tailing factor, and reproducibility of injections of a standard solution.
Identification and Quantification:
-
Identification: The retention time of the peak corresponding to Des(methoxycarbonyl) Febantel in the sample chromatogram should match that of a qualified reference standard of Des(methoxycarbonyl) Febantel.
-
Quantification: The amount of the impurity can be calculated using the area of the peak from the chromatogram and comparing it to the area of the peak of a known concentration of the reference standard.
Conclusion
Des(methoxycarbonyl) Febantel is a critical process-related impurity of the anthelmintic drug Febantel. Its chemical structure, characterized by the presence of a single methoxycarbonyl group on the guanidino moiety, has been unequivocally established. For professionals in drug development and quality control, a thorough understanding of this impurity's formation, along with robust analytical methods for its detection and quantification, is essential for ensuring the quality, safety, and regulatory compliance of Febantel products. Continued research into the impurity profiles of established drugs like Febantel remains a cornerstone of pharmaceutical science, safeguarding both animal and public health.
References
-
COMMITTEE FOR VETERINARY MEDICINAL PRODUCTS. (n.d.). FEBANTEL. SUMMARY REPORT (3). Retrieved from [Link]
-
Veeprho. (n.d.). Febantel EP Impurity C | CAS 43210-67-9. Retrieved from [Link]
-
PubChem. (n.d.). Des(methoxycarbonyl) Febantel. Retrieved from [Link]
- Google Patents. (n.d.). CN101412689A - Preparation of Febantel.
-
PharmaCompass. (n.d.). Febantel | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
-
Quick Company. (n.d.). A Process For Preparation Of Febantel. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Febantel-impurities. Retrieved from [Link]
-
Journal of Food and Drug Analysis. (n.d.). Simultaneous Determination of Febantel, Fenbendazole, Oxfendazole and Oxfendazole Sulfone in Livestock by Matrix Solid. Retrieved from [Link]
-
Quality Control Chemicals (QCC). (n.d.). Febantel EP Impurity A. Retrieved from [Link]
-
PubChem. (n.d.). Febantel. Retrieved from [Link]
- Mahajan, A., et al. (2020). Characterization and toxicity evaluation of degradation products of febantel. Future Journal of Pharmaceutical Sciences, 6(1), 127.
- Delatour, P., et al. (1985). Comparative pharmacokinetics of febantel and its metabolites in sheep and cattle. American Journal of Veterinary Research, 46(6), 1399-1402.
-
FAO. (n.d.). Febantel. Retrieved from [Link]
- Souhaili-el, A., et al. (1988). Comparative microsomal oxidation of febantel and its metabolite fenbendazole in various animal species. Journal of Veterinary Pharmacology and Therapeutics, 11(2), 123-128.
-
INCHEM. (n.d.). 733. Febantel (WHO Food Additives Series 29). Retrieved from [Link]
Sources
- 1. Febantel | C20H22N4O6S | CID 135449328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Comparative pharmacokinetics of febantel and its metabolites in sheep and cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative microsomal oxidation of febantel and its metabolite fenbendazole in various animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 733. Febantel (WHO Food Additives Series 29) [inchem.org]
- 7. Des(methoxycarbonyl) Febantel | C18H20N4O4S | CID 136219906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Quality Control Chemicals (QCC) [qcchemical.com]
- 12. biosynth.com [biosynth.com]
- 13. Des(Methoxycarbonyl) Febantel CAS#: 92088-58-9 [m.chemicalbook.com]
- 14. CN101412689A - Preparation of Febantel - Google Patents [patents.google.com]
- 15. A Process For Preparation Of Febantel [quickcompany.in]
- 16. jfda-online.com [jfda-online.com]
- 17. fao.org [fao.org]
- 18. veeprho.com [veeprho.com]
An In-depth Technical Guide to Des(methoxycarbonyl) Febantel (Febantel Impurity A)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of Des(methoxycarbonyl) Febantel, a significant impurity and degradation product of the broad-spectrum anthelmintic drug, Febantel. This document is designed to serve as a critical resource for researchers, quality control analysts, and drug development professionals working with Febantel and related benzimidazole compounds. By elucidating the chemical identity, formation pathways, and analytical methodologies for this impurity, this guide aims to support robust drug development, formulation, and quality assurance processes. The information presented herein is a synthesis of published scientific literature and established chemical principles, ensuring a high degree of technical accuracy and practical relevance.
Introduction: The Significance of Impurity Profiling in Drug Development
In the realm of pharmaceutical sciences, the adage "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to encompass the entire impurity profile of a drug substance. Regulatory bodies worldwide mandate stringent control over impurities, as they can impact the safety, efficacy, and stability of the final drug product. Febantel, a pro-drug that is metabolized in vivo to the active anthelmintic agents fenbendazole and oxfendazole, is widely used in veterinary medicine.[1] During its synthesis, storage, or under certain physiological conditions, Febantel can degrade, leading to the formation of various related substances.
One such critical impurity is Des(methoxycarbonyl) Febantel, also known as Febantel Impurity A.[2] Understanding the physicochemical properties of this compound is paramount for several reasons:
-
Analytical Method Development: Knowledge of its properties is essential for developing and validating robust analytical methods for its detection and quantification.
-
Forced Degradation Studies: It serves as a marker in forced degradation studies to understand the stability of Febantel under various stress conditions.
-
Reference Standard Characterization: A well-characterized standard of Des(methoxycarbonyl) Febantel is necessary for accurate impurity profiling.
-
Toxicological Assessment: Characterization is the first step towards assessing any potential toxicological impact of the impurity.
This guide provides an in-depth exploration of Des(methoxycarbonyl) Febantel, from its fundamental chemical structure to practical experimental protocols for its synthesis and analysis.
Chemical Identity and Structure
Des(methoxycarbonyl) Febantel is structurally similar to the parent drug, Febantel, with the key difference being the absence of one of the methoxycarbonyl groups on the guanidino moiety.
| Identifier | Value | Source |
| Systematic Name | Methyl [[2-[(methoxyacetyl)amino]-4-(phenylsulfanyl)phenyl]carbamimidoyl]carbamate | PubChem[3] |
| Synonyms | Febantel Impurity A, Febantel USP Related Compound A | Simson Pharma[4] |
| CAS Number | 92088-58-9 | PubChem[3] |
| Molecular Formula | C₁₈H₂₀N₄O₄S | PubChem[3] |
| Molecular Weight | 388.44 g/mol | PubChem[3] |
Structural Elucidation
The structure of Des(methoxycarbonyl) Febantel is depicted below:
Figure 1: Chemical Structure of Des(methoxycarbonyl) Febantel.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of Des(methoxycarbonyl) Febantel is crucial for its isolation, characterization, and for developing control strategies.
| Property | Value | Comments and References |
| Appearance | White to off-white solid | Inferred from supplier data. |
| Melting Point | 174-177 °C | From supplier data. Another source reports 196 °C. Experimental verification is recommended. |
| Solubility | Water: Practically insoluble (predicted).Organic Solvents: Likely soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Methanol. Sparingly soluble in less polar solvents like Acetonitrile and Ethanol.[5][6] | Based on the solubility of related benzimidazole carbamates. Experimental determination is necessary for quantitative data. |
| pKa | 8.66 ± 0.46 (Predicted) | The guanidino group is expected to be the most basic center. |
| LogP | 2.7 (Predicted) | Indicates moderate lipophilicity. |
Formation and Synthesis
Des(methoxycarbonyl) Febantel is primarily formed as a degradation product of Febantel, particularly under alkaline conditions.
Formation via Alkaline Hydrolysis of Febantel
Forced degradation studies have demonstrated that Febantel is susceptible to degradation in the presence of a base.[2] The primary degradation product formed under alkaline hydrolysis is Des(methoxycarbonyl) Febantel (identified as DP-IV in the cited study). This reaction involves the selective hydrolysis of one of the methoxycarbonyl groups from the guanidino moiety of Febantel.
Figure 2: Formation of Des(methoxycarbonyl) Febantel from Febantel.
Experimental Protocol: Synthesis by Controlled Hydrolysis
This protocol describes a laboratory-scale method for the synthesis of Des(methoxycarbonyl) Febantel from Febantel, based on the principles of alkaline hydrolysis. This method is suitable for generating a reference standard for analytical purposes.
Materials:
-
Febantel (high purity)
-
Sodium hydroxide (NaOH)
-
Methanol (HPLC grade)
-
Water (deionized)
-
Hydrochloric acid (HCl) (0.1 N)
-
Acetonitrile (HPLC grade)
-
Ammonium formate
Procedure:
-
Dissolution: Prepare a stock solution of Febantel in methanol (e.g., 1 mg/mL).
-
Hydrolysis: In a reaction vessel, combine the Febantel stock solution with an equal volume of 0.1 N sodium hydroxide solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by HPLC to observe the formation of the Des(methoxycarbonyl) Febantel peak and the disappearance of the Febantel peak. The reaction time will need to be optimized, but based on forced degradation studies, significant conversion can be expected within 24 hours.[2]
-
Neutralization: Once the desired level of conversion is achieved, neutralize the reaction mixture to approximately pH 7 with 0.1 N hydrochloric acid.
-
Isolation: The product can be isolated by preparative HPLC or by extraction. For extraction, evaporate the methanol, and extract the aqueous solution with a suitable organic solvent like ethyl acetate.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., methanol/water) or by column chromatography.
-
Characterization: Confirm the identity and purity of the isolated Des(methoxycarbonyl) Febantel using analytical techniques such as LC-MS, NMR, and FT-IR spectroscopy.
Analytical Characterization
Robust analytical methods are essential for the identification and quantification of Des(methoxycarbonyl) Febantel.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is the primary tool for separating Des(methoxycarbonyl) Febantel from Febantel and other related substances.
Typical HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium formate buffer, pH 3.0-4.0) and an organic modifier (e.g., acetonitrile or methanol).[1][7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both Febantel and Des(methoxycarbonyl) Febantel have significant absorbance (e.g., 240 nm or 292 nm).[7][8]
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
Figure 3: Typical HPLC workflow for the analysis of Des(methoxycarbonyl) Febantel.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and structural confirmation of Des(methoxycarbonyl) Febantel.
-
Ionization Technique: Electrospray ionization (ESI) in positive ion mode is typically effective for this class of compounds.
-
Expected Ion: The protonated molecule [M+H]⁺ is expected at an m/z of approximately 389.4.
-
Fragmentation: Tandem mass spectrometry (MS/MS) can be used to generate a characteristic fragmentation pattern for structural confirmation. The fragmentation is likely to involve the loss of the methoxyacetyl group and cleavage around the guanidino moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR:
-
Aromatic Protons: Signals in the range of 7.0-8.0 ppm corresponding to the protons on the two phenyl rings.
-
Methoxyacetyl Group: A singlet for the methoxy protons (-OCH₃) around 3.4-3.6 ppm and a singlet for the methylene protons (-CH₂-) around 4.0-4.2 ppm.
-
Methoxycarbonyl Group: A singlet for the methoxy protons (-COOCH₃) around 3.7-3.9 ppm.
-
Amine/Amide Protons: Broad signals for the N-H protons, with chemical shifts that can vary depending on the solvent and concentration.
-
-
¹³C NMR:
-
Carbonyl Carbons: Signals for the amide and carbamate carbonyl carbons in the range of 150-170 ppm.
-
Guanidino Carbon: A signal for the central carbon of the guanidino group around 155-160 ppm.
-
Aromatic Carbons: Signals in the aromatic region (110-140 ppm).
-
Methoxy and Methylene Carbons: Signals for the methoxy and methylene carbons in the aliphatic region (50-75 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy (Predicted)
The FT-IR spectrum of Des(methoxycarbonyl) Febantel is expected to show characteristic absorption bands for its functional groups.
-
N-H Stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the N-H bonds of the amide and guanidino groups.
-
C=O Stretching: Strong absorption bands around 1650-1750 cm⁻¹ for the carbonyl groups of the amide and carbamate.
-
C-N Stretching: Bands in the region of 1200-1350 cm⁻¹.
-
C-O Stretching: Bands in the region of 1000-1300 cm⁻¹.
-
Aromatic C-H and C=C Stretching: Bands characteristic of the aromatic rings.
Biological Context and Significance
Des(methoxycarbonyl) Febantel is primarily of interest as a process-related impurity and degradation product of Febantel. Its formation indicates the chemical instability of the parent drug under certain conditions. As part of a comprehensive drug safety assessment, the toxicological profile of significant impurities should be evaluated. While there is no specific toxicological data available for Des(methoxycarbonyl) Febantel in the public literature, its structural similarity to Febantel and other benzimidazoles warrants consideration.
The metabolic pathway of Febantel involves its conversion to fenbendazole and oxfendazole.[9] It is not currently established whether Des(methoxycarbonyl) Febantel is a significant metabolite in vivo.
Conclusion and Future Perspectives
This technical guide has provided a detailed overview of the physical and chemical properties of Des(methoxycarbonyl) Febantel. The identification of this compound as a key degradation product of Febantel under alkaline conditions underscores the importance of controlling pH during manufacturing and formulation. The provided analytical and synthetic protocols offer a practical framework for researchers and quality control professionals.
Future research should focus on obtaining comprehensive experimental data for the isolated Des(methoxycarbonyl) Febantel, including definitive spectroscopic characterization (NMR, FT-IR), quantitative solubility studies in various pharmaceutical solvents, and a thorough toxicological evaluation. Such data will be invaluable for establishing appropriate specifications and ensuring the safety and quality of Febantel-containing veterinary products.
References
-
Characterization and toxicity evaluation of degradation products of febantel - ResearchGate. (URL: [Link])
-
Febantel-impurities | Pharmaffiliates. (URL: [Link])
-
Des(methoxycarbonyl) Febantel | C18H20N4O4S | CID 136219906 - PubChem. (URL: [Link])
-
UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study - NIH. (URL: [Link])
-
Febantel EP Impurity C | CAS 43210-67-9 - Veeprho. (URL: [Link])
- US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor - Google P
-
Characterization and toxicity evaluation of degradation products of febantel. (URL: [Link])
-
HPLC Method Development and Validation for Simultaneous Estimation of Pyrantel Pamoate, Praziquantel, Febantel in Tablet | Scilit. (URL: [Link])
-
Methyl N-{(1R)-2-[(methoxycarbonyl)oxy]-1-phenylethyl}carbamate - PMC - NIH. (URL: [Link])
-
Chromatogram showing separation of febantel and its degradation... - ResearchGate. (URL: [Link])
-
COMMITTEE FOR VETERINARY MEDICINAL PRODUCTS. (URL: [Link])
-
Comparative Analysis: NMR Methods for Fenbendazole Purity Testing - Fenbenqhp. (URL: [Link])
-
MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium - Acta Scientific. (URL: [Link])
-
A high performance liquid chromatographic method for the determination of febantel and its major metabolites in lamb plasma - PubMed. (URL: [Link])
-
Analysis of solubility parameters of fenbendazole in pure and mixed solvents and evaluation of thermodynamic model - ResearchGate. (URL: [Link])
-
Investigation of Fenbendazole Solubility Using Particle Size Reduction Methods in the Presence of Soluplus® - PMC - NIH. (URL: [Link])
-
41-4-febantel.pdf. (URL: [Link])
-
Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling - MDPI. (URL: [Link])
-
Simultaneous Determination of Febantel, Fenbendazole, Oxfendazole and Oxfendazole Sulfone in Livestock by Matrix Solid - Journal of Food and Drug Analysis. (URL: [Link])
-
(PDF) RP - HPLC Method Development and Validation for Simultaneous Estimation of Pyrantel Pamoate, Praziquantel, Febantel in Tablet - ResearchGate. (URL: [Link])
-
Solubility Determination and Preferential Solvation of Diphenoxylate in Aqueous Cosolvent Solutions of Ethanol, Acetonitrile, Methanol, and Isopropanol | Request PDF - ResearchGate. (URL: [Link])
-
Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC - NIH. (URL: [Link])
-
Febantel solution - CRM LABSTANDARD. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN101412689A - Preparation of Febantel - Google Patents [patents.google.com]
- 4. veeprho.com [veeprho.com]
- 5. modgraph.co.uk [modgraph.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. A high performance liquid chromatographic method for the determination of febantel and its major metabolites in lamb plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
An In-depth Technical Guide to the Synthesis of Des(methoxycarbonyl) Febantel
Abstract
This technical guide provides a comprehensive overview of a plausible and scientifically grounded synthesis pathway for Des(methoxycarbonyl) Febantel, a primary impurity and metabolite of the broad-spectrum anthelmintic drug, Febantel. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of pharmaceutical reference standards, impurity profiling, and metabolic studies. The proposed synthesis leverages the controlled hydrolysis of Febantel, offering a direct and accessible route to this critical compound. This guide delves into the underlying chemical principles, provides detailed experimental protocols, and emphasizes the analytical validation necessary for such a synthesis.
Introduction: The Significance of Des(methoxycarbonyl) Febantel
Febantel, a pro-benzimidazole anthelmintic, is widely used in veterinary medicine to treat a variety of parasitic infections.[1][2] Upon administration, Febantel undergoes metabolic transformation to its active metabolites, including fenbendazole and oxfendazole.[3][4] During the synthesis and storage of Febantel, and also through its metabolism, various impurities can arise. Des(methoxycarbonyl) Febantel, also known as Febantel Impurity A, is a significant related substance that requires careful monitoring and characterization for quality control and regulatory purposes.[4][5] The availability of a pure reference standard of Des(methoxycarbonyl) Febantel is paramount for the accurate analytical validation of Febantel drug products. This guide, therefore, outlines a robust and reproducible synthesis pathway for obtaining this crucial reference material.
Strategic Approach: A Two-Step Synthesis Pathway
The synthesis of Des(methoxycarbonyl) Febantel can be strategically approached in two main stages, starting from readily available precursors. This pathway is designed for both efficiency and control, minimizing the formation of side products and simplifying purification.
Stage 1: Synthesis of the Precursor, Febantel. The initial phase involves the synthesis of the parent drug, Febantel. A well-established method for this is outlined in patent literature, providing a reliable foundation for producing the necessary starting material.[6]
Stage 2: Controlled Hydrolysis to Yield Des(methoxycarbonyl) Febantel. The second and final stage is the critical conversion of Febantel to its des(methoxycarbonyl) derivative. This is achieved through a controlled partial hydrolysis reaction, which selectively removes one of the methoxycarbonyl groups from the guanidine moiety of Febantel.[1]
Visualizing the Synthesis Pathway
The following diagram illustrates the proposed two-step synthesis pathway from the key intermediates to the final product, Des(methoxycarbonyl) Febantel.
Figure 1: Proposed two-stage synthesis pathway for Des(methoxycarbonyl) Febantel.
Experimental Protocols and Methodologies
The following sections provide detailed, step-by-step protocols for the synthesis of Febantel and its subsequent conversion to Des(methoxycarbonyl) Febantel.
Stage 1: Synthesis of Febantel
The synthesis of Febantel is well-documented in the patent literature.[6] The following protocol is an adapted summary of the key steps.
3.1.1. Synthesis of Key Intermediates
The synthesis of Febantel requires two primary intermediates:
-
O-methyl-isourea bis(methyl carbamate): This intermediate is prepared by reacting an O-methyl-isourea salt with a methylating agent for the carbamate formation.
-
acetamide: This aniline derivative is synthesized through a multi-step process typically starting from a commercially available substituted nitroaniline.
3.1.2. Condensation Reaction to Form Febantel
The final step in Febantel synthesis involves the condensation of the two key intermediates.
| Parameter | Value/Condition | Rationale |
| Reactants | O-methyl-isourea bis(methyl carbamate), acetamide | These are the essential building blocks for the Febantel molecule. |
| Solvent | Methanol or other suitable alcohol | Provides a good medium for the solubility of reactants and facilitates the reaction. |
| Catalyst | Acetic Acid or other organic acid | Catalyzes the condensation reaction, promoting the formation of the guanidine linkage. |
| Temperature | 30-50 °C | A moderate temperature is sufficient to drive the reaction to completion without significant degradation. |
| Reaction Time | 3-5 hours | Sufficient time for the reaction to proceed to a high conversion rate. |
| Work-up | Cooling, filtration, and washing | Standard procedures to isolate and purify the crude Febantel product. |
Experimental Workflow:
Figure 2: Experimental workflow for the synthesis of Febantel.
Stage 2: Synthesis of Des(methoxycarbonyl) Febantel via Controlled Hydrolysis
The key to synthesizing Des(methoxycarbonyl) Febantel lies in the selective hydrolysis of one of the two methoxycarbonyl groups of Febantel. This can be achieved under either acidic or basic conditions.[1]
3.2.1. Rationale for Controlled Hydrolysis
The two methoxycarbonyl groups on the guanidine moiety of Febantel are chemically similar, but a controlled, partial hydrolysis is feasible. By carefully controlling the reaction conditions (reagent concentration, temperature, and reaction time), it is possible to favor the mono-decarboxylation, yielding the desired product. Overly harsh conditions would lead to the removal of both groups or further degradation of the molecule.
3.2.2. Protocol for Acid-Catalyzed Hydrolysis
| Parameter | Value/Condition | Rationale |
| Starting Material | Febantel | The precursor molecule containing the target methoxycarbonyl groups. |
| Reagent | Dilute Hydrochloric Acid (e.g., 0.1 N HCl) | Provides the acidic environment necessary for hydrolysis. The concentration is kept low to control the reaction rate. |
| Solvent | Acetonitrile/Water mixture | A co-solvent system to ensure the solubility of Febantel while allowing for the aqueous hydrolysis reaction. |
| Temperature | Room Temperature to 40 °C | Mild heating can accelerate the reaction, but higher temperatures may lead to over-hydrolysis. |
| Reaction Time | 2-4 hours (monitored by HPLC) | The reaction should be carefully monitored to stop it at the optimal point of Des(methoxycarbonyl) Febantel formation. |
| Work-up | Neutralization, extraction, and purification | Essential steps to isolate the product from the reaction mixture and remove unreacted starting material and byproducts. |
Experimental Workflow:
Figure 3: Experimental workflow for the acid-catalyzed hydrolysis of Febantel.
Analytical Characterization and Validation
The successful synthesis of Des(methoxycarbonyl) Febantel must be confirmed through rigorous analytical characterization.
| Analytical Technique | Expected Outcome |
| HPLC | A single major peak with a retention time distinct from Febantel. Purity should be assessed by peak area percentage. |
| LC-MS/MS | Confirmation of the molecular weight of Des(methoxycarbonyl) Febantel (C18H20N4O4S, MW: 388.44 g/mol ). Fragmentation patterns can further confirm the structure.[5] |
| ¹H NMR and ¹³C NMR | The NMR spectra should be consistent with the structure of Des(methoxycarbonyl) Febantel, showing the absence of one methoxycarbonyl group's signals compared to the spectra of Febantel. |
| FT-IR | The infrared spectrum will show characteristic peaks for the functional groups present in the molecule, such as N-H, C=O, and C-S bonds. |
Conclusion
This technical guide has outlined a scientifically sound and practical pathway for the synthesis of Des(methoxycarbonyl) Febantel. By combining a well-established synthesis of the parent drug, Febantel, with a controlled hydrolysis step, researchers can reliably produce this important impurity reference standard. The provided protocols and analytical guidance are intended to serve as a valuable resource for professionals in the pharmaceutical industry, enabling more accurate quality control of Febantel and facilitating further research into its metabolic and degradation pathways.
References
- CN101412689A - Preparation of Febantel - Google P
-
Mahajan, A., Marathe, A., et al. (2020). Characterization and toxicity evaluation of degradation products of febantel. Future Journal of Pharmaceutical Sciences, 6(1), 127. (URL: [Link])
-
Foroumadi, A., Oboudiat, M., et al. (2006). Synthesis and antibacterial activity of N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl]piperazinylquinolones. Bioorganic & Medicinal Chemistry Letters, 16(5), 1164-1167. (URL: [Link])
- EMEA. (1999). Febantel, Fenbendazole and Oxfendazole (extension to all food producing species). COMMITTEE FOR VETERINARY MEDICINAL PRODUCTS. (URL: not available)
-
Wollweber, H., Kölling, H., et al. (1978). Febantel, a new broad-spectrum anthelminthic. Arzneimittel-Forschung, 28(11), 2193-2195. (URL: [Link])
-
Febantel-impurities | Pharmaffiliates. (URL: [Link])
-
INCHEM. (1991). Febantel (WHO Food Additives Series 29). (URL: [Link])
-
Traversa, D., et al. (2012). Field efficacy of Febantel, Pyrantel embonate and Praziquantel (Drontal® Tasty) against naturally acquired intestinal helminths of hunting dogs in southern Italy. Parasites & Vectors, 5, 123. (URL: [Link])
-
Sławiński, J., et al. (2023). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. Molecules, 28(5), 2119. (URL: [Link])
-
Journal of Food and Drug Analysis. (2003). Simultaneous Determination of Febantel, Fenbendazole, Oxfendazole and Oxfendazole Sulfone in Livestock by Matrix Solid Phase Dispersion Extraction Technique and High-Performance Liquid Chromatography. (URL: [Link])
-
Galtier, P., et al. (1986). Comparative microsomal oxidation of febantel and its metabolite fenbendazole in various animal species. Journal of Veterinary Pharmacology and Therapeutics, 9(3), 325-330. (URL: [Link])
-
Veeprho. Febantel EP Impurity A | CAS 92088-58-9. (URL: [Link])
-
Sławiński, J., et al. (2020). Synthesis of the Guanidine Derivative: N-{1][3][6]triazol-3(5H)-ylidene)aminomethylene}benzamide. Molbank, 2020(3), M1143. (URL: [Link])
-
Frontiers in Chemistry. (2023). UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study. (URL: [Link])
-
ResearchGate. (2020). Chromatogram showing separation of febantel and its degradation... (URL: [Link])
-
MDPI. (2023). The Synthesis, Characterization, and Biological Evaluation of a Fluorenyl-Methoxycarbonyl-Containing Thioxo-Triazole-Bearing Dipeptide: Antioxidant, Antimicrobial, and BSA/DNA Binding Studies for Potential Therapeutic Applications in ROS Scavenging and Drug Transport. (URL: [Link])
-
MDPI. (2022). Deep Eutectic Solvents as Catalysts in the Synthesis of Active Pharmaceutical Ingredients and Precursors. (URL: [Link])
-
ResearchGate. (2022). Deep eutectic solvent (DES) preparation conditions. (URL: [Link])
-
ResearchGate. (2024). Synthesis and characterization of biologically active five amino acids based deep eutectic solvents. (URL: [Link])
-
International Journal of Innovative Science and Research Technology. (2021). A Study of an Anthelmintic Drug- Albendazole Impurities and it's Chemical Synthesis, Portrayal, Mechanism of. (URL: [Link])
- Google Patents. (2013). CN103012233B - A kind of preparation method of N-(aminothio methyl)-5-oxo-1-propyl group-2-pyrrolidine acetamide. (URL: )
-
PubMed. (2023). The Synthesis, Characterization, and Biological Evaluation of a Fluorenyl-Methoxycarbonyl-Containing Thioxo-Triazole-Bearing Dipeptide: Antioxidant, Antimicrobial, and BSA/DNA Binding Studies for Potential Therapeutic Applications in ROS Scavenging and Drug Transport. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Field efficacy of Febantel, Pyrantel embonate and Praziquantel (Drontal® Tasty) against naturally acquired intestinal helminths of hunting dogs in southern Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 733. Febantel (WHO Food Additives Series 29) [inchem.org]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. mdpi.com [mdpi.com]
- 6. CN101412689A - Preparation of Febantel - Google Patents [patents.google.com]
An In-Depth Technical Guide to Des(methoxycarbonyl) Febantel: Physicochemical Properties, Metabolic Fate, and Analytical Considerations
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Des(methoxycarbonyl) Febantel, a primary metabolite and significant impurity of the broad-spectrum anthelmintic drug Febantel, plays a crucial role in the pharmacokinetic and pharmacodynamic profile of its parent compound. This technical guide provides a comprehensive overview of Des(methoxycarbonyl) Febantel, focusing on its molecular characteristics, metabolic pathway, and the analytical methodologies essential for its detection and quantification. Understanding these aspects is paramount for researchers in veterinary medicine, drug metabolism, and pharmaceutical quality control to ensure the safety, efficacy, and quality of Febantel-based anthelmintic therapies. This document delves into the synthesis of its parent compound to provide context for its formation, explores its mechanism of action as a pro-drug, and details a robust analytical workflow for its isolation and analysis from biological matrices.
Core Molecular and Physicochemical Profile
Des(methoxycarbonyl) Febantel, systematically named Methyl [[2-[(methoxyacetyl)amino]-4-(phenylthio)phenyl]carbamimidoyl]carbamate, is a key intermediate in the metabolic activation of Febantel.[1][2] Its fundamental molecular and physical characteristics are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₂₀N₄O₄S | [1] |
| Molecular Weight | 388.44 g/mol | [1] |
| CAS Number | 92088-58-9 | [1] |
| Synonyms | Febantel EP Impurity A, Febantel Related Compound A | [1][2][3] |
The Metabolic Journey: From Febantel to Active Anthelmintics
Febantel itself is a pro-drug, meaning it is biologically inactive and requires metabolic conversion to exert its therapeutic effect.[4] The transformation of Febantel into its active metabolites, primarily fenbendazole and oxfendazole, is a critical process that underscores the importance of Des(methoxycarbonyl) Febantel.
The Febantel Metabolic Pathway
The metabolic cascade of Febantel is initiated in the host animal's body, where it undergoes cyclization to form fenbendazole, which can then be oxidized to oxfendazole.[5] Des(methoxycarbonyl) Febantel is a key, albeit transient, intermediate in this metabolic conversion. The general pathway can be visualized as follows:
Caption: Metabolic conversion of Febantel to its active metabolites.
Mechanism of Anthelmintic Action
The anthelmintic activity of the benzimidazole class of drugs, to which the metabolites of Febantel belong, is primarily attributed to their ability to disrupt the formation and function of microtubules within the parasitic cells.[6] Specifically, they bind to the protein tubulin, preventing its polymerization into microtubules.[7] This disruption has catastrophic consequences for the parasite, including the inability to absorb essential nutrients, leading to eventual starvation and death.[7] While Des(methoxycarbonyl) Febantel is a precursor, its intrinsic anthelmintic activity is considered negligible; its significance lies in its efficient conversion to the potent microtubule-disrupting agents, fenbendazole and oxfendazole.
Synthesis and Formation Context
While a direct, isolated synthesis of Des(methoxycarbonyl) Febantel is not commonly reported in the literature, its formation is an inherent aspect of Febantel synthesis and metabolism. Understanding the synthesis of Febantel provides the necessary context for the presence of Des(methoxycarbonyl) Febantel as an impurity.
A common synthetic route for Febantel involves the condensation of 2-methoxy-N-(2-amino-5-phenylthio)phenylacetamide with S-Methyl-N,N'-dimethoxycarbonyl isothiourea.[8] Variations of this synthesis exist, but all culminate in the formation of the Febantel molecule, with Des(methoxycarbonyl) Febantel potentially arising as a byproduct or an intermediate that has not fully reacted.[4][9]
Analytical Methodologies for Detection and Quantification
The accurate detection and quantification of Des(methoxycarbonyl) Febantel are crucial for both pharmacokinetic studies and for quality control of Febantel drug products where it is considered a specified impurity.[3] High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the analytical technique of choice for this purpose.[10][11][12][13]
Experimental Protocol: Extraction and HPLC-MS/MS Analysis from Plasma
This section outlines a robust, step-by-step protocol for the extraction and analysis of Des(methoxycarbonyl) Febantel from animal plasma, a common biological matrix for pharmacokinetic studies.
4.1.1. Materials and Reagents
-
Des(methoxycarbonyl) Febantel reference standard
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Deionized water, 18 MΩ·cm or higher
-
Blank animal plasma
4.1.2. Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction
This protocol employs a combination of protein precipitation and liquid-liquid extraction to ensure a clean sample for analysis.
-
Spiking: To a 1.5 mL microcentrifuge tube, add 200 µL of plasma sample. Spike with the internal standard solution. For calibration standards and quality control samples, spike with the appropriate concentration of Des(methoxycarbonyl) Febantel standard solution.
-
Protein Precipitation: Add 600 µL of acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 1.5 mL microcentrifuge tube.
-
Liquid-Liquid Extraction: Add 800 µL of a suitable organic solvent (e.g., ethyl acetate). Vortex for 2 minutes.
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 ACN:water with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an HPLC vial for analysis.
4.1.3. HPLC-MS/MS Instrumental Conditions
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation and peak shape.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A gradient elution is typically employed to ensure the separation of the analyte from other matrix components and metabolites. A representative gradient is provided in the table below.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is ideal for this analysis.
-
Ion Source Parameters: Optimized for the specific instrument, but typical values include a capillary voltage of 3.5 kV and a source temperature of 150°C.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for Des(methoxycarbonyl) Febantel and the internal standard should be determined and optimized for maximum sensitivity and specificity.
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 1.0 | 10 |
| 5.0 | 90 |
| 7.0 | 90 |
| 7.1 | 10 |
| 10.0 | 10 |
4.1.4. Method Validation
A full method validation should be performed according to regulatory guidelines (e.g., FDA, EMA) to ensure the reliability of the analytical data.[14][15] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Matrix Effect: The effect of the sample matrix on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.
Analytical Workflow Diagram
The following diagram illustrates the key steps in the analytical workflow for the determination of Des(methoxycarbonyl) Febantel in a biological matrix.
Caption: A schematic of the analytical workflow for Des(methoxycarbonyl) Febantel.
Conclusion
Des(methoxycarbonyl) Febantel is a pivotal molecule in the study of Febantel's pharmacology and pharmaceutical quality. Its role as a key metabolic intermediate necessitates a thorough understanding of its physicochemical properties and a reliable analytical framework for its quantification. The information and protocols presented in this technical guide provide a solid foundation for researchers and scientists working with Febantel and its metabolites. Future research may focus on the potential for direct synthesis of Des(methoxycarbonyl) Febantel as a reference standard and further elucidation of any intrinsic biological activity it may possess.
References
- CN101412689A - Preparation of Febantel - Google P
- How can Febantel be synthesized effectively? - FAQ - Guidechem. (URL not available)
- (PDF)
- The metabolism of benzimidazole anthelmintics - PubMed. (URL not available)
- A high performance liquid chromatographic method for the determination of febantel and its major metabolites in lamb plasma - PubMed. (URL not available)
- Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology. (URL not available)
- Febantel EP Impurity A | CAS No: 92088-58-9. (URL not available)
- CN103181925A - Compound febantel gel and preparation method thereof - Google P
- HPLC Method Development and Validation for Simultaneous Estimation of Pyrantel Pamoate, Praziquantel, Febantel in Tablet | Scilit. (URL not available)
- ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS DETERMINATION OF PYRANTEL PAMOATE AND FEBANTEL IN AN ORAL DOSAGE FORM BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC) | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (URL not available)
- UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study - Frontiers. (URL not available)
- Febantel Related Compound A USP Reference Standard Sigma-Aldrich. (URL not available)
- In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity | ACS Omega. (URL not available)
- Febantel EP Impurity A | CAS No- 92088-58-9 | Simson Pharma Limited. (URL not available)
- UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study - PubMed. (URL not available)
- A Process For Preparation Of Febantel - Quick Company. (URL not available)
- Syntheses and anthelmintic activity of alkyl 5(6)-(substituted-carbamoyl)- and 5(6)-(disubstituted-carbamoyl)benzimidazole-2-carbamates and related compounds - PubMed. (URL not available)
- (PDF)
- DEVELOPMENT AND VALIDATION OF AN HPLC-MS/MS METHOD FOR SIMULTANEOUS DETERMINATION OF IVERMECTIN, FEBANTEL, PRAZIQUANTEL, PYRANTEL PAMOATE AND RELATED COMPOUNDS IN FIXED DOSE COMBINATION FOR VETERINARY USE | Semantic Scholar. (URL not available)
- Febantel Impurity - Analytica Chemie. (URL not available)
- Febantel EP Impurity A | CAS 92088-58-9 - Veeprho. (URL not available)
- Fenbendazole - Wikipedia. (URL not available)
Sources
- 1. Febantel Related Compound A USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 2. veeprho.com [veeprho.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. A Process For Preparation Of Febantel [quickcompany.in]
- 5. The metabolism of benzimidazole anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 7. Fenbendazole - Wikipedia [en.wikipedia.org]
- 8. guidechem.com [guidechem.com]
- 9. CN101412689A - Preparation of Febantel - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. A high performance liquid chromatographic method for the determination of febantel and its major metabolites in lamb plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study [frontiersin.org]
- 13. UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. RP - HPLC Method Development and Validation for Simultaneous Estimation of Pyrantel Pamoate, Praziquantel, Febantel in Tablet | Scilit [scilit.com]
- 15. ijpsr.com [ijpsr.com]
Topic: Des(methoxycarbonyl) Febantel versus Febantel: A Deep Dive into Their Chemical Differences and Implications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of veterinary medicine, Febantel stands out as a widely used broad-spectrum anthelmintic. Its classification as a pro-benzimidazole underscores the necessity of in-vivo metabolic processes to unlock its therapeutic potential. A comprehensive understanding of its metabolic pathways and the chemical entities involved is crucial for innovation in drug formulation and development. This guide provides a detailed comparative analysis of Febantel and its significant derivative, Des(methoxycarbonyl) Febantel, elucidating the nuanced chemical distinctions that govern their biological behavior.
Foundational Chemistry: Distinguishing the Core Structures
Febantel, with the chemical name N-[2-[[4-(phenylthio)phenyl]amino]-2-oxoethyl]-2,3-bis(methoxycarbonyl)guanidine, is a prodrug that, once administered, undergoes metabolic conversion to exert its anthelmintic effects.[1][2]
Des(methoxycarbonyl) Febantel is a derivative of Febantel, notable for the absence of one methoxycarbonyl group (-COOCH₃) from its guanidine moiety. This structural modification, while seemingly minor, significantly alters the molecule's physicochemical and, by extension, its biological properties. This compound is also recognized as impurity A of Febantel in the European Pharmacopoeia.[3]
Figure 1: Comparative chemical structures.
A Comparative Look at Physicochemical Properties
The structural variance between Febantel and Des(methoxycarbonyl) Febantel has a direct and predictable impact on their physicochemical characteristics. These properties are fundamental to a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
| Property | Febantel | Des(methoxycarbonyl) Febantel | Significance in Drug Development |
| Molecular Formula | C₂₀H₂₂N₄O₆S[1][4] | C₁₉H₂₀N₄O₄S | This difference in elemental composition is foundational to all other property variations. |
| Molecular Weight | 446.48 g/mol [1][5] | 389.12 g/mol (approx.) | Molecular weight influences diffusion rates and transport across biological membranes. |
| LogP (Octanol/Water Partition Coefficient) | ~3.8[6] | Lower than Febantel (estimated) | LogP is a measure of lipophilicity. A lower LogP for the des(methoxycarbonyl) derivative suggests greater water solubility, which can enhance absorption. |
| Aqueous Solubility | 1-2 ppm at pH 5-9[7] | Higher than Febantel (inferred) | Increased solubility can lead to improved bioavailability for orally administered drugs. |
| Hydrogen Bond Acceptors | 8[6] | 6 (estimated) | The number of hydrogen bond acceptors can influence solubility and interactions with biological targets. |
| Hydrogen Bond Donors | 3[6] | 3 | The number of hydrogen bond donors also plays a role in solubility and biological interactions. |
Table 1: Comparative Physicochemical Properties.
The removal of the methoxycarbonyl group in Des(methoxycarbonyl) Febantel reduces its lipophilicity and is expected to increase its aqueous solubility. This is a critical factor in pharmaceutical formulation, where enhanced solubility can improve dissolution rates and, consequently, the overall bioavailability of the compound.
The Metabolic Transformation: From Prodrug to Active Agent
The therapeutic efficacy of Febantel is dependent on its conversion within the host's body to the active benzimidazole anthelmintics, Fenbendazole, and subsequently to Oxfendazole (the sulfoxide form).[1][2][8] This metabolic activation is a critical step in its mechanism of action.
The metabolic pathway involves the cyclization of Febantel to form Fenbendazole, a process that includes the cleavage of the methoxycarbonyl groups.[2][9]
Figure 2: Simplified metabolic activation of Febantel.
Des(methoxycarbonyl) Febantel can be formed as a degradation product under alkaline conditions, suggesting that it could also be a potential metabolite resulting from in-vivo hydrolysis.[3] The presence of esterase enzymes in the gastrointestinal tract and liver could facilitate the cleavage of a methoxycarbonyl group from Febantel, leading to the formation of Des(methoxycarbonyl) Febantel.
Experimental Protocol: Metabolite Identification
To definitively identify and quantify the in-vivo metabolites of Febantel, a structured experimental approach is necessary.
Figure 3: Workflow for Febantel metabolite profiling.
Methodology: In Vitro Metabolic Stability Assay
An in vitro assay using liver microsomes can be employed to investigate the formation of Des(methoxycarbonyl) Febantel.
-
Reaction Setup : A mixture containing liver microsomes, a NADPH-regenerating system, and a suitable buffer (e.g., phosphate buffer, pH 7.4) is prepared in microcentrifuge tubes.
-
Pre-incubation : The mixture is pre-incubated at 37°C for a brief period to reach thermal equilibrium.
-
Initiation : The metabolic reaction is initiated by adding Febantel (typically dissolved in a small volume of an organic solvent like DMSO).
-
Time-course Sampling : Aliquots are taken at various time points and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) that contains an internal standard.
-
Sample Preparation : The quenched samples are centrifuged to precipitate proteins, and the supernatant is collected.
-
LC-MS/MS Analysis : The supernatant is analyzed by a validated LC-MS/MS method to monitor the depletion of Febantel and the emergence of metabolites, including Fenbendazole and Des(methoxycarbonyl) Febantel. High-resolution mass spectrometry is particularly useful for identifying unknown metabolites.
Analytical Differentiation
The close structural similarity between Febantel and Des(methoxycarbonyl) Febantel demands high-resolution analytical techniques for their accurate identification and quantification.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is effective for separating these compounds. A gradient elution using a mobile phase of acidified water and an organic modifier (like acetonitrile) is typically employed. Due to its increased polarity, Des(methoxycarbonyl) Febantel is expected to have a shorter retention time than Febantel.
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry provides definitive identification.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is effective for generating protonated molecular ions [M+H]⁺.
-
High-Resolution Mass Spectrometry (HRMS): HRMS instruments (like Orbitrap or TOF) can determine the accurate mass and elemental composition, enabling clear differentiation between the two compounds based on their distinct molecular formulas.
-
Tandem Mass Spectrometry (MS/MS): MS/MS analysis provides structural confirmation through characteristic fragmentation patterns. A key fragmentation to monitor for would be the loss of the methoxycarbonyl group.
-
Pharmacological and Toxicological Considerations
The primary pharmacological activity of Febantel is mediated through its conversion to Fenbendazole. Therefore, any metabolic pathway that diverts Febantel to Des(methoxycarbonyl) Febantel could theoretically reduce the amount of the parent drug available for the intended activation pathway, potentially impacting the drug's overall efficacy.
From a toxicological standpoint, it is essential to evaluate the safety profile of any significant metabolite. The formation and potential for accumulation of Des(methoxycarbonyl) Febantel should be considered and investigated during preclinical safety assessments.
Concluding Remarks
The chemical distinction between Febantel and Des(methoxycarbonyl) Febantel, centered on a single methoxycarbonyl group, has far-reaching consequences for their physicochemical properties, metabolic fate, and analytical profiles. For scientists in drug development, a deep understanding of these differences is not just an academic exercise but a practical necessity for designing more effective and safer anthelmintic drugs. The insights and methodologies outlined in this guide offer a robust framework for the comprehensive evaluation of Febantel and its derivatives, contributing to the ongoing advancement of veterinary pharmaceuticals.
References
-
INCHEM. (n.d.). Febantel (WHO Food Additives Series 29). Retrieved from [Link]
-
PubChem. (n.d.). Febantel. National Center for Biotechnology Information. Retrieved from [Link]
- Mahajan, A., Kumar, A., & Singh, S. (2020). Characterization and toxicity evaluation of degradation products of febantel. Future Journal of Pharmaceutical Sciences, 6(1), 127.
- Google Patents. (n.d.). CN101412689A - Preparation of Febantel.
-
Quick Company. (n.d.). A Process For Preparation Of Febantel. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). Febantel. Retrieved from [Link]
-
MDPI. (2024). The Synthesis, Characterization, and Biological Evaluation of a Fluorenyl-Methoxycarbonyl-Containing Thioxo-Triazole-Bearing Dipeptide: Antioxidant, Antimicrobial, and BSA/DNA Binding Studies for Potential Therapeutic Applications in ROS Scavenging and Drug Transport. Retrieved from [Link]
-
PubMed. (n.d.). The Synthesis, Characterization, and Biological Evaluation of a Fluorenyl-Methoxycarbonyl-Containing Thioxo-Triazole-Bearing Dipeptide: Antioxidant, Antimicrobial, and BSA/DNA Binding Studies for Potential Therapeutic Applications in ROS Scavenging and Drug Transport. Retrieved from [Link]
-
MDPI. (2022). Deep Eutectic Solvents as Catalysts in the Synthesis of Active Pharmaceutical Ingredients and Precursors. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis and characterization of biologically active five amino acids based deep eutectic solvents. Retrieved from [Link]
-
National Institutes of Health. (2024). Experimental Study on the Transport Properties of 12 Novel Deep Eutectic Solvents. Retrieved from [Link]
-
IntechOpen. (n.d.). Revisiting the Physicochemical Properties and Applications of Deep Eutectic Solvents. Retrieved from [Link]
-
PharmaCompass. (n.d.). Febantel. Retrieved from [Link]
Sources
- 1. Febantel | Parasite | TargetMol [targetmol.com]
- 2. 733. Febantel (WHO Food Additives Series 29) [inchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Febantel | C20H22N4O6S | CID 135449328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. Febantel | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. fao.org [fao.org]
- 8. A Process For Preparation Of Febantel [quickcompany.in]
- 9. CN101412689A - Preparation of Febantel - Google Patents [patents.google.com]
An In-Depth Technical Guide to Des(methoxycarbonyl) Febantel: Discovery, Origin, and Analytical Control
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the Febantel impurity, Des(methoxycarbonyl) Febantel, also known as Febantel Impurity A in the European Pharmacopoeia. The guide delves into the discovery and regulatory significance of this impurity, elucidates its likely origins within the manufacturing process of Febantel, and presents a detailed analytical methodology for its detection and quantification. By synthesizing information from patent literature, pharmacopoeial standards, and scientific publications, this document serves as a critical resource for professionals engaged in the development, manufacturing, and quality control of Febantel and related veterinary drug products.
Introduction: The Importance of Impurity Profiling in Veterinary Pharmaceuticals
Febantel is a broad-spectrum anthelmintic agent widely used in veterinary medicine to treat a variety of parasitic infections in animals.[1] Chemically, it is a pro-benzimidazole, which, after administration, is metabolized into the active compounds fenbendazole and oxfendazole.[2] The efficacy and safety of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. Impurities in APIs can arise from various sources, including the manufacturing process, degradation of the drug substance, or interaction with excipients. Even in small quantities, impurities can potentially impact the safety and efficacy of the final drug product. Therefore, rigorous identification, characterization, and control of impurities are mandated by regulatory agencies worldwide.
This guide focuses on a specific and significant impurity of Febantel: Des(methoxycarbonyl) Febantel. Understanding the origin and control of this impurity is paramount for ensuring the quality and consistency of Febantel API and its formulated products.
Discovery and Regulatory Status of Des(methoxycarbonyl) Febantel
Des(methoxycarbonyl) Febantel, as its name suggests, is a molecule of Febantel that has lost one of its methoxycarbonyl groups. Its formal chemical name is methyl N-[N'-[2-[(2-methoxyacetyl)amino]-4-phenylsulfanylphenyl]carbamimidoyl]carbamate.[3]
This compound is officially recognized as Febantel Impurity A in the European Pharmacopoeia (Ph. Eur.).[4] The inclusion of this impurity in a major pharmacopoeia underscores its significance and the necessity for its monitoring in Febantel drug substances. The European Directorate for the Quality of Medicines & HealthCare (EDQM) provides a chemical reference standard (CRS) for "Febantel for system suitability," which is used in conjunction with the official monograph to ensure that analytical methods can adequately separate and control this and other related substances.[5][6]
The presence of a dedicated reference standard and its listing in the pharmacopoeia indicate that this impurity has been consistently observed in batches of Febantel and is considered a critical quality attribute to be controlled within defined limits.
The Origin of Des(methoxycarbonyl) Febantel: A Mechanistic Perspective
The formation of Des(methoxycarbonyl) Febantel is most plausibly linked to the synthesis of Febantel itself. By examining a common synthesis route, we can deduce the likely mechanistic origin of this impurity.
The Synthesis of Febantel
A documented synthesis of Febantel involves the condensation of 2-amino-5-thiophenyl-(2-methoxy)acetanilide with O-methyl-N,N'-bis(methoxycarbonyl)isourea .[2] This reaction is designed to introduce the bis(methoxycarbonyl)guanidino group onto the primary amine of the acetanilide derivative.
Proposed Formation Mechanism of the Impurity
The formation of Des(methoxycarbonyl) Febantel likely occurs as a result of an incomplete reaction or a side reaction during the synthesis. The starting material for the guanidinylation step, O-methyl-N,N'-bis(methoxycarbonyl)isourea, is itself synthesized from O-methylisourea and a methoxycarbonylating agent.[2] It is conceivable that a mono-methoxycarbonylated intermediate, O-methyl-N-(methoxycarbonyl)isourea , is also present or formed in situ.
If this mono-substituted isourea reacts with the 2-amino-5-thiophenyl-(2-methoxy)acetanilide, the resulting product would be Des(methoxycarbonyl) Febantel. This scenario represents an incomplete addition of the second methoxycarbonyl group to the isourea reagent.
Alternatively, the bis(methoxycarbonyl)isourea reagent could undergo partial hydrolysis or degradation under the reaction conditions, losing one of its methoxycarbonyl groups before or during the condensation with the acetanilide.
The following diagram illustrates the proposed synthetic pathway leading to both Febantel and the Des(methoxycarbonyl) Febantel impurity.
Figure 1: Proposed synthetic origin of Des(methoxycarbonyl) Febantel.
This impurity can also potentially arise from the degradation of Febantel under certain conditions, although its formation as a synthetic by-product is the more direct and likely origin. Forced degradation studies on Febantel have shown its susceptibility to hydrolysis, particularly under alkaline conditions, which could potentially lead to the cleavage of a methoxycarbonyl group.[3]
Analytical Characterization and Control
The control of Des(methoxycarbonyl) Febantel requires a robust and specific analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard technique for this purpose.
Physicochemical Properties for Analytical Method Development
A comparison of the physicochemical properties of Febantel and its impurity is essential for developing a selective analytical method.
| Property | Febantel | Des(methoxycarbonyl) Febantel |
| Molecular Formula | C₂₀H₂₂N₄O₆S | C₁₈H₂₀N₄O₄S |
| Molecular Weight | 446.48 g/mol | 388.44 g/mol |
| IUPAC Name | methyl N-[N'-[2-[(2-methoxyacetyl)amino]-4-phenylsulfanylphenyl]-N-methoxycarbonylcarbamimidoyl]carbamate | methyl N-[N'-[2-[(2-methoxyacetyl)amino]-4-phenylsulfanylphenyl]carbamimidoyl]carbamate |
| CAS Number | 58306-30-2 | 92088-58-9 |
Data sourced from PubChem and commercial suppliers.[3][7]
The removal of the methoxycarbonyl group (COOCH₃) results in a decrease in molecular weight and a change in polarity, which can be exploited for chromatographic separation.
Recommended HPLC-UV Protocol for the Determination of Des(methoxycarbonyl) Febantel
The following protocol is a recommended starting point for the development and validation of a stability-indicating HPLC method for the analysis of Febantel and its impurities, including Des(methoxycarbonyl) Febantel. This protocol is based on typical conditions reported for the analysis of Febantel and related benzimidazoles.[8][9]
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation:
-
A High-Performance Liquid Chromatograph equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Formate buffer, pH adjusted to 3.5 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 298 nm.[8]
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution: Prepare a stock solution of Febantel CRS and Des(methoxycarbonyl) Febantel CRS in the diluent. Further dilute to a suitable working concentration (e.g., 1 µg/mL for the impurity).
-
Sample Solution: Accurately weigh and dissolve the Febantel API sample in the diluent to a known concentration (e.g., 1 mg/mL).
-
-
System Suitability:
-
Inject a system suitability solution containing both Febantel and Des(methoxycarbonyl) Febantel to ensure adequate resolution between the two peaks (Resolution > 2.0).
-
Evaluate other system suitability parameters such as theoretical plates, tailing factor, and reproducibility of injections.
-
-
Quantification:
-
The amount of Des(methoxycarbonyl) Febantel in the sample can be calculated using the response factor relative to Febantel or by using an external standard of the impurity.
-
The logical workflow for this analytical protocol is depicted in the following diagram:
Figure 2: Workflow for HPLC analysis of Des(methoxycarbonyl) Febantel.
Conclusion and Recommendations
Des(methoxycarbonyl) Febantel is a critical process-related impurity of the veterinary drug Febantel, officially recognized as Febantel Impurity A by the European Pharmacopoeia. Its origin is logically traced to the synthetic pathway of Febantel, likely arising from an incomplete reaction or the use of an incompletely derivatized reagent.
For drug development professionals and quality control scientists, the following recommendations are crucial:
-
Process Understanding and Control: A thorough understanding of the Febantel synthesis process is essential to identify and control the process parameters that may lead to the formation of this impurity. This may involve optimizing the stoichiometry of reagents, reaction times, and temperatures.
-
Analytical Method Validation: The provided HPLC protocol should be fully validated according to ICH guidelines (Q2(R1)) to ensure it is suitable for its intended purpose, which includes specificity, linearity, accuracy, precision, and robustness.
-
Impurity Specification: A specification for Des(methoxycarbonyl) Febantel should be established for the Febantel drug substance, in line with pharmacopoeial requirements and supported by safety data.
-
Reference Standard Management: Proper handling and use of the official reference standards for both Febantel and its impurities are critical for accurate and reliable analytical results.
By implementing these measures, manufacturers can ensure the consistent quality of Febantel, safeguarding animal health and complying with stringent regulatory standards.
References
-
Journal of Food and Drug Analysis. (n.d.). Simultaneous Determination of Febantel, Fenbendazole, Oxfendazole and Oxfendazole Sulfone in Livestock by Matrix Solid. Retrieved from [Link]
- Google Patents. (n.d.). CN101412689A - Preparation of Febantel.
-
PubChem. (n.d.). Febantel. Retrieved from [Link]
-
EDQM - Council of Europe. (n.d.). Y0000660 - CRS catalogue. Retrieved from [Link]
- Mahajan, A., et al. (2020). Characterization and toxicity evaluation of degradation products of febantel. Future Journal of Pharmaceutical Sciences, 6(1), 127.
- Landuyt, J., Debackere, M., Delbeke, F., & McKellar, Q. (1993). A high performance liquid chromatographic method for the determination of febantel and its major metabolites in lamb plasma.
-
Veeprho. (n.d.). Febantel EP Impurity A | CAS 92088-58-9. Retrieved from [Link]
-
PubChem. (n.d.). Des(methoxycarbonyl) Febantel. Retrieved from [Link]
-
INCHEM. (n.d.). 733. Febantel (WHO Food Additives Series 29). Retrieved from [Link]
-
Veeprho. (n.d.). Febantel EP Impurity A. Retrieved from [Link]
Sources
- 1. 733. Febantel (WHO Food Additives Series 29) [inchem.org]
- 2. CN101412689A - Preparation of Febantel - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. veeprho.com [veeprho.com]
- 5. Detailed view [crs.edqm.eu]
- 6. Febantel, European Pharmacopoeia (EP) Reference Standard | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. researchgate.net [researchgate.net]
- 8. jfda-online.com [jfda-online.com]
- 9. A high performance liquid chromatographic method for the determination of febantel and its major metabolites in lamb plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Degradation of Febantel to Des(methoxycarbonyl) Febantel
This guide provides a comprehensive technical overview of the chemical degradation of the veterinary anthelmintic, Febantel, with a specific focus on the formation of its degradation product, Des(methoxycarbonyl) Febantel. This document is intended for researchers, scientists, and professionals in drug development and quality control who are engaged in the study of drug stability, impurity profiling, and analytical method development.
Introduction to Febantel: A Pro-Drug in Veterinary Medicine
Febantel, chemically known as N-{2-[2,3-bis(methoxycarbonyl)guanidino]-5-(phenylthio)phenyl}-2-methoxyacetamide, is a broad-spectrum anthelmintic agent widely used in veterinary medicine to treat gastrointestinal nematode and cestode infections in various animal species. It is classified as a pro-drug, or a probenzimidazole, meaning that it is metabolically converted in vivo to its active metabolites.[1] Following oral administration, Febantel undergoes cyclization to form fenbendazole and oxfendazole, which are potent anthelmintic compounds.[1][2][3] The efficacy and safety of Febantel are therefore intrinsically linked to its chemical stability and metabolic fate.
The chemical structure of Febantel, with its guanidino and carbamate moieties, makes it susceptible to degradation under various environmental and physiological conditions. Understanding these degradation pathways is critical for ensuring the quality, safety, and efficacy of pharmaceutical formulations containing Febantel. One such degradation pathway involves the loss of a methoxycarbonyl group, leading to the formation of Des(methoxycarbonyl) Febantel.
The Chemical Transformation: Formation of Des(methoxycarbonyl) Febantel
The degradation of Febantel to Des(methoxycarbonyl) Febantel is primarily a hydrolytic process. This transformation involves the cleavage of one of the methoxycarbonyl (-COOCH₃) groups from the guanidino moiety of the Febantel molecule.
Chemical Structures
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Febantel | C₂₀H₂₂N₄O₆S | 446.48 | 58306-30-2[4] | |
| Des(methoxycarbonyl) Febantel | C₁₈H₂₀N₄O₄S | 388.44 | 92088-58-9[5] |
Reaction Mechanism: Hydrolysis of the Methoxycarbonyl Group
The hydrolysis of the methoxycarbonyl group in Febantel can be catalyzed by both acid and base.
-
Base-Catalyzed Hydrolysis: Under alkaline conditions, a hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methoxycarbonyl group. This leads to the formation of a tetrahedral intermediate, which then collapses, resulting in the cleavage of the ester bond and the formation of a carboxylate anion and methanol. Subsequent protonation of the carboxylate anion yields the carboxylic acid, which in the case of the guanidino group, will likely exist in a deprotonated state depending on the pH.
-
Acid-Catalyzed Hydrolysis: In an acidic environment, the carbonyl oxygen of the methoxycarbonyl group is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, methanol is eliminated, and the carboxylic acid is formed.
Forced degradation studies have shown that Febantel is susceptible to degradation under both acidic (0.1N HCl) and alkaline (0.1N NaOH) conditions at room temperature, leading to the formation of various degradation products, including those resulting from the loss of the methoxycarbonyl moiety.[6]
Caption: Hydrolytic Degradation of Febantel.
Experimental Analysis of Febantel Degradation
The identification and quantification of Des(methoxycarbonyl) Febantel and other degradation products require robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) is the technique of choice for this purpose, offering the necessary sensitivity and specificity.
Forced Degradation Study Protocol
The following is a generalized protocol for a forced degradation study of Febantel, designed to induce the formation of degradation products, including Des(methoxycarbonyl) Febantel. This protocol is based on established methodologies for drug stability testing.[6]
Objective: To generate and identify degradation products of Febantel under various stress conditions.
Materials:
-
Febantel reference standard
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a photodiode array (PDA) detector
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Febantel (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile.
-
Acid Hydrolysis:
-
To a volumetric flask, add an aliquot of the Febantel stock solution and an equal volume of 0.1N HCl.
-
Keep the solution at room temperature for a specified period (e.g., 2.5 hours).[6]
-
Neutralize the solution with an equivalent amount of 0.1N NaOH.
-
Dilute to the final volume with the mobile phase diluent.
-
-
Base Hydrolysis:
-
To a volumetric flask, add an aliquot of the Febantel stock solution and an equal volume of 0.1N NaOH.
-
Keep the solution at room temperature for a specified period (e.g., 2.5 hours).[6]
-
Neutralize the solution with an equivalent amount of 0.1N HCl.
-
Dilute to the final volume with the mobile phase diluent.
-
-
Oxidative Degradation:
-
To a volumetric flask, add an aliquot of the Febantel stock solution and an equal volume of a suitable concentration of hydrogen peroxide (e.g., 30%).
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).[6]
-
Dilute to the final volume with the mobile phase diluent.
-
-
Photolytic Degradation:
-
Expose a solution of Febantel in a quartz cuvette or a thin film of solid Febantel to a light source providing UV and visible radiation (e.g., in a photostability chamber).
-
Monitor the degradation over a specified period.
-
-
Thermal Degradation:
-
Place a solid sample of Febantel in a controlled temperature oven at an elevated temperature (e.g., 70°C) for a specified period.[6]
-
Dissolve the stressed sample in a suitable solvent for analysis.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method.
-
Characterize the degradation products using LC-MS/MS.
-
Caption: Experimental Workflow for Forced Degradation Study of Febantel.
Analytical Method: HPLC-MS/MS
A validated stability-indicating HPLC method is essential for separating Febantel from its degradation products. The following parameters are indicative of a suitable method:
| Parameter | Typical Conditions |
| Column | C18 reverse-phase column (e.g., Hypersil® BDS C18, 150 × 4.6 mm, 5 μm)[6] |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.5) and an organic modifier (e.g., acetonitrile).[6] |
| Flow Rate | 1.0 mL/min[6] |
| Detection | PDA detector at a suitable wavelength (e.g., 281.0 nm)[6] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled (e.g., 35°C) |
For the characterization of degradation products, the eluent from the HPLC system is introduced into a mass spectrometer.
| Parameter | Typical Conditions |
| Ionization Source | Electrospray Ionization (ESI), positive mode[6] |
| Mass Analyzer | Triple Quadrupole (QqQ) or Ion Trap |
| Scan Mode | Full scan for identification of molecular ions (m/z) and product ion scan for structural elucidation. |
In a forced degradation study, Des(methoxycarbonyl) Febantel was identified as a degradation product under alkaline hydrolysis conditions.[6]
Biological Significance and Toxicity of Des(methoxycarbonyl) Febantel
The formation of degradation products in a pharmaceutical formulation raises concerns about their potential biological activity and toxicity. While the parent drug, Febantel, has a well-characterized safety profile, the toxicological properties of its impurities must also be considered.
In-silico toxicity studies of the degradation products of Febantel, including those formed through hydrolysis, have been conducted. These computational models predict the potential for various toxicological endpoints. For the degradation products of Febantel, including those that have lost the methoxycarbonyl group, in-silico predictions have indicated no major toxicological concerns.[5][6]
It is important to note that in-silico predictions are a valuable screening tool but do not replace the need for experimental toxicological evaluation, especially for impurities present at significant levels in a drug product. Currently, there is a lack of publicly available experimental data on the specific biological activity or toxicity of Des(methoxycarbonyl) Febantel.
Conclusion and Future Perspectives
The degradation of Febantel to Des(methoxycarbonyl) Febantel is a chemically driven process, primarily occurring through hydrolysis under both acidic and alkaline conditions. The formation of this and other degradation products underscores the importance of robust stability testing and the development of validated, stability-indicating analytical methods for pharmaceutical formulations containing Febantel.
While in-silico studies provide an initial assessment of the toxicological risk of Des(methoxycarbonyl) Febantel, further research, including the synthesis of a reference standard and in vitro and in vivo toxicological evaluations, would provide a more complete understanding of its safety profile. Such data are crucial for setting appropriate specification limits for this impurity in Febantel drug products, thereby ensuring their quality, safety, and efficacy for veterinary use.
References
-
Mahajan, A., Marathe, A., Gawande, V., & Patil, S. (2020). Characterization and toxicity evaluation of degradation products of febantel. Future Journal of Pharmaceutical Sciences, 6(1), 1-12. [Link]
-
INCHEM. (n.d.). Febantel (WHO Food Additives Series 29). Retrieved from [Link]
- Google Patents. (n.d.). CN101412689A - Preparation of Febantel.
-
ResearchGate. (2022). (PDF) Development and validation of an HPLC-MS/MS method for simultaneous determination of Ivermectin, Febantel, Praziquantel, Pyrantel Pamoate and related compounds in fixed dose combination for veterinary. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatogram showing separation of febantel and its degradation.... Retrieved from [Link]
-
PubMed. (2023). The Synthesis, Characterization, and Biological Evaluation of a Fluorenyl-Methoxycarbonyl-Containing Thioxo-Triazole-Bearing Dipeptide: Antioxidant, Antimicrobial, and BSA/DNA Binding Studies for Potential Therapeutic Applications in ROS Scavenging and Drug Transport. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). A theoretical study of the hydrolysis mechanism of A-234; the suspected novichok agent in the Skripal attack. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). 41-4-febantel.pdf. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study. Retrieved from [Link]
-
European Medicines Agency. (1997). COMMITTEE FOR VETERINARY MEDICINAL PRODUCTS. Retrieved from [Link]
-
PharmaCompass. (n.d.). Febantel, European Pharmacopoeia (EP) Reference Standard. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Febantel. PubChem Compound Summary for CID 135449328. Retrieved from [Link].
-
Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]
-
MDPI. (2023). Antimicrobial Activity of Novel Deep Eutectic Solvents. Retrieved from [Link]
-
PubMed. (1977). Febantel, a new broad-spectrum anthelminthic. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Antibacterial and antifungal activities of natural deep eutectic solvents. Retrieved from [Link]
-
Journal of Food and Drug Analysis. (2003). Simultaneous Determination of Febantel, Fenbendazole, Oxfendazole and Oxfendazole Sulfone in Livestock by Matrix Solid Phase Dis. Retrieved from [Link]
-
CRM LABSTANDARD. (n.d.). Febantel solution. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). In Vitro Bioactivity of Methanolic Extracts from Amphipterygium adstringens (Schltdl.) Schiede ex Standl., Chenopodium ambrosioides L., Cirsium mexicanum DC., Eryngium carlinae F. Delaroche, and Pithecellobium dulce (Roxb.) Benth. Used in Traditional Medicine in Mexico. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis and characterization of biologically active five amino acids based deep eutectic solvents. Retrieved from [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. 733. Febantel (WHO Food Additives Series 29) [inchem.org]
- 3. Febantel | C20H22N4O6S | CID 135449328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Febantel solution – CRM LABSTANDARD [crmlabstandard.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Robust HPLC Method for the Detection of Des(methoxycarbonyl) Febantel
Abstract
This application note presents a detailed, reliable, and validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Des(methoxycarbonyl) Febantel, a significant impurity and degradation product of the anthelmintic drug Febantel. The accurate detection of this compound is critical for ensuring the quality, safety, and efficacy of Febantel formulations. This document provides a comprehensive protocol, including optimized chromatographic conditions, sample preparation procedures, and system suitability criteria, designed for researchers, scientists, and professionals in drug development and quality control. The scientific rationale behind the methodological choices is explained to ensure adaptability and robustness.
Introduction: The Significance of Monitoring Des(methoxycarbonyl) Febantel
Febantel is a broad-spectrum anthelmintic agent widely used in veterinary medicine.[1] It functions as a pro-drug, metabolizing into fenbendazole and oxfendazole, which exert the therapeutic effect.[2][3][4][5] The chemical stability of the parent drug, Febantel, is a critical quality attribute. During synthesis or upon degradation, impurities can arise, one of the most prominent being Des(methoxycarbonyl) Febantel, also known as Febantel Impurity A.[6] The presence of this and other impurities can potentially impact the safety and efficacy of the final drug product. Therefore, a precise and reliable analytical method for the quantification of Des(methoxycarbonyl) Febantel is essential for quality control and stability studies of Febantel.
This application note addresses the need for a dedicated analytical method by providing a detailed HPLC protocol. The method is designed to be specific, accurate, and precise, ensuring its suitability for routine analysis in a regulated environment.
Analyte Profile: Des(methoxycarbonyl) Febantel
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method.
| Property | Value | Source |
| Chemical Name | methyl N-[N'-[2-[(2-methoxyacetyl)amino]-4-phenylsulfanylphenyl]carbamimidoyl]carbamate | [6] |
| Molecular Formula | C18H20N4O4S | [6] |
| Molecular Weight | 388.44 g/mol | [7] |
| Melting Point | 174-177°C | [8] |
| Solubility | Slightly soluble in Chloroform and Methanol | [8] |
Chromatographic Method and Rationale
The selection of chromatographic parameters is pivotal for achieving the desired separation and sensitivity. This method utilizes reversed-phase HPLC, which is well-suited for the analysis of moderately polar compounds like Des(methoxycarbonyl) Febantel and its parent compound, Febantel.
Optimized HPLC Conditions
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable HPLC system capable of delivering reproducible results. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent retention and selectivity for the analytes. A 250 mm column length ensures adequate resolution from other potential impurities.[9][10] |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (60:40 v/v) | The combination of acetonitrile, a common organic modifier, and an acidic phosphate buffer provides good peak shape and resolution. The acidic pH suppresses the ionization of any residual silanol groups on the stationary phase and ensures the analytes are in a consistent protonation state.[10] |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides a balance between analysis time and column efficiency.[10][11] |
| Column Temperature | 30°C | Maintaining a constant column temperature ensures reproducible retention times and improves peak symmetry.[9] |
| Detection Wavelength | 298 nm | This wavelength is selected based on the UV absorbance maxima of benzimidazole-related compounds, providing good sensitivity for both Febantel and its impurities.[3] |
| Injection Volume | 20 µL | A suitable injection volume for achieving the desired sensitivity without overloading the column.[9][12] |
System Suitability Test (SST) Criteria
To ensure the validity of the analytical results, a system suitability test must be performed before the analysis of any samples.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for 6 replicate injections) |
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of solutions and the execution of the HPLC analysis.
Preparation of Reagents and Mobile Phase
4.1.1. Phosphate Buffer (pH 3.0)
-
Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC-grade water.
-
Adjust the pH to 3.0 with phosphoric acid.
-
Filter the buffer solution through a 0.45 µm nylon membrane filter.
4.1.2. Mobile Phase
-
Mix 600 mL of HPLC-grade acetonitrile with 400 mL of the prepared phosphate buffer (pH 3.0).
-
Degas the mobile phase by sonication for 15 minutes or by using an online degasser.
Preparation of Standard Solutions
4.2.1. Standard Stock Solution (100 µg/mL)
-
Accurately weigh approximately 10 mg of Des(methoxycarbonyl) Febantel reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Sonicate for 10 minutes to ensure complete dissolution.
4.2.2. Working Standard Solutions
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 20 µg/mL. These will be used to construct the calibration curve.
Preparation of Sample Solutions
4.3.1. Febantel Drug Substance
-
Accurately weigh approximately 25 mg of the Febantel drug substance into a 50 mL volumetric flask.
-
Add approximately 30 mL of mobile phase and sonicate for 15 minutes.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4.3.2. Febantel Formulation (e.g., Tablets)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 25 mg of Febantel into a 50 mL volumetric flask.
-
Add approximately 30 mL of mobile phase and sonicate for 20 minutes to ensure complete extraction of the drug and its impurities.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Centrifuge a portion of the solution at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
HPLC Analysis Workflow
Caption: HPLC analysis workflow from preparation to reporting.
Data Analysis and Interpretation
The concentration of Des(methoxycarbonyl) Febantel in the sample is determined by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the working standard solutions.
Calculation:
Percentage of Des(methoxycarbonyl) Febantel = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * 100
Where:
-
Area_sample is the peak area of Des(methoxycarbonyl) Febantel in the sample.
-
Area_standard is the peak area of Des(methoxycarbonyl) Febantel in the corresponding standard.
-
Conc_standard is the concentration of the standard solution.
-
Conc_sample is the concentration of the sample solution.
Method Validation Insights
While a full validation study is beyond the scope of this application note, the described method is designed to be readily validatable according to ICH Q2(R1) guidelines. Key validation parameters to consider include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of Des(methoxycarbonyl) Febantel in a placebo sample.
-
Linearity: The method should be linear over a range of concentrations. A correlation coefficient (r²) of ≥ 0.99 is typically expected.[9]
-
Accuracy: The closeness of the test results to the true value. This is often assessed by recovery studies on spiked samples, with acceptance criteria typically between 98-102%.
-
Precision: The degree of scatter between a series of measurements. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision), with an RSD of ≤ 2% being a common requirement.[12]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
Conclusion
This application note provides a comprehensive and scientifically sound HPLC method for the determination of Des(methoxycarbonyl) Febantel. The detailed protocol and the rationale behind the chosen parameters offer a solid foundation for researchers and quality control analysts to implement this method effectively. The inherent design for robustness and adherence to common validation principles ensures that this method can be a valuable tool in the quality assessment of Febantel and its formulations.
References
- Su, S.-C., Chou, H.-H., Chang, P.-C., Liu, C.-H., & Chou, S.-S. (2004). Simultaneous determination of febantel, fenbendazole, oxfendazole and oxfendazole sulfone in livestock by matrix solid phase dispersion extraction technique and HPLC. Journal of Food and Drug Analysis, 12(3).
-
Journal of Food and Drug Analysis. (n.d.). Simultaneous Determination of Febantel, Fenbendazole, Oxfendazole and Oxfendazole Sulfone in Livestock by Matrix Solid. Retrieved from [Link]
- Liu, J., et al. (2022). UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 210, 114568.
- Pokale, P. R., & Gosavi, S. A. (2022). ANALYTICAL METHOD DEVELOPMENT AND ITS VALIDATION OF FENBENDAZOLE IN BULK AND MARKETED FORMULATION. INTERNATIONAL JOURNAL OF RESEARCH IN PHARMACY AND CHEMISTRY, 12(2), 235-243.
- Kral, R., et al. (2012). Optimisation of an HPLC method for the simultaneous determination of pyrantel pamoate, praziquantel, fenbendazole, oxfendazole and butylhydroxyanisole using a phenyl stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 66, 104-110.
- Pontes, F. L. D., et al. (2013). Development and validation of an HPLC-MS/MS method for simultaneous determination of Ivermectin, Febantel, Praziquantel, Pyrantel Pamoate and related compounds in fixed dose combination for veterinary.
- Patel, D. J., et al. (2022). RP-HPLC Method Development and Validation for Simultaneous Estimation of Pyrantel Pamoate, Praziquantel, Febantel in Tablet. Research Journal of Pharmacy and Technology, 15(8), 3535-3540.
- Landuyt, J., Debackere, M., Delbeke, F., & McKellar, Q. (1993). A high performance liquid chromatographic method for the determination of febantel and its major metabolites in lamb plasma.
-
PubChem. (n.d.). Des(methoxycarbonyl) Febantel. National Center for Biotechnology Information. Retrieved from [Link]
- Mahajan, S., et al. (2020). Characterization and toxicity evaluation of degradation products of febantel. Future Journal of Pharmaceutical Sciences, 6(1), 127.
- European Medicines Agency. (2004). Febantel (4) (all ruminants).
- Food and Agriculture Organization of the United N
- Montesissa, C., Stracciari, J. M., Fadini, L., & Beretta, C. (1989). Comparative microsomal oxidation of febantel and its metabolite fenbendazole in various animal species. Xenobiotica, 19(1), 97-100.
-
PubChem. (n.d.). Febantel. National Center for Biotechnology Information. Retrieved from [Link]
-
Chem-Impex. (n.d.). Febantel. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. jfda-online.com [jfda-online.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Comparative microsomal oxidation of febantel and its metabolite fenbendazole in various animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Des(methoxycarbonyl) Febantel | C18H20N4O4S | CID 136219906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. biosynth.com [biosynth.com]
- 8. Des(Methoxycarbonyl) Febantel | 92088-58-9 [chemicalbook.com]
- 9. ijrpc.com [ijrpc.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimisation of an HPLC method for the simultaneous determination of pyrantel pamoate, praziquantel, fenbendazole, oxfendazole and butylhydroxyanisole using a phenyl stationary phase | Charles Explorer [nomos.is.cuni.cz]
- 12. researchgate.net [researchgate.net]
Application Note & Protocol: Quantification of Des(methoxycarbonyl) Febantel in Pharmaceutical Formulations by RP-HPLC
Abstract & Introduction
1.1. Significance
Febantel is a broad-spectrum anthelmintic pro-drug widely used in veterinary medicine.[1] Upon administration, it undergoes metabolic activation through cyclization to form fenbendazole and oxfendazole, which exert the therapeutic effect.[2][1] The quality and stability of Febantel drug formulations are critical for ensuring safety and efficacy. Des(methoxycarbonyl) Febantel is recognized as a key impurity and a potential degradation product of Febantel.[3][4] Its presence in the final drug product above certain thresholds can indicate instability or inadequate manufacturing process control. Therefore, a robust, accurate, and validated analytical method for the quantification of Des(methoxycarbonyl) Febantel is essential for quality control (QC) laboratories in the pharmaceutical industry.
1.2. Principle of the Method
This application note describes a validated stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for the precise quantification of Des(methoxycarbonyl) Febantel in solid dosage forms of Febantel. The method separates Des(methoxycarbonyl) Febantel from the active pharmaceutical ingredient (API), Febantel, and other potential degradation products. Quantification is achieved by comparing the peak area of the analyte in a sample preparation to that of a certified reference standard. The method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[5][6][7]
Chemical Structures & Pathways
Febantel's structure makes it susceptible to hydrolysis, particularly under alkaline conditions. Des(methoxycarbonyl) Febantel, also known as Febantel Impurity A, is formed through the loss of a methoxycarbonyl group.[8] Understanding this relationship is key to developing a specific and stability-indicating analytical method.
Caption: Chemical relationship between Febantel and key related compounds.
Experimental Protocol
3.1. Materials and Reagents
-
Reference Standards: Febantel (USP or equivalent), Des(methoxycarbonyl) Febantel (certified impurity standard).
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or Milli-Q).
-
Reagents: Formic acid (AR grade), Ammonium formate (AR grade).
-
Formulation: Febantel tablets (commercial or test batches).
3.2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable.
| Parameter | Condition | Rationale |
| Instrument | HPLC with UV/PDA Detector | Standard equipment in QC labs, providing necessary sensitivity and specificity. |
| Column | C8, 50 x 2.1 mm, 3.5 µm | A C8 column offers excellent separation for moderately polar compounds like Febantel and its impurities.[9][10] |
| Mobile Phase | Acetonitrile : Water (85:15 v/v) with 0.1% Formic Acid & 3 mM Ammonium Formate | The high organic content ensures adequate retention and elution. Formic acid and ammonium formate improve peak shape and provide MS-compatibility if needed.[9][10] |
| Flow Rate | 0.2 mL/min | A lower flow rate is suitable for the specified column dimensions, ensuring efficient separation. |
| Column Temp. | 20°C | Controlled temperature ensures run-to-run reproducibility of retention times. |
| Detection λ | 290 nm | Provides good sensitivity for both Febantel and its related benzimidazole-like structures.[11] |
| Injection Vol. | 20 µL | A standard volume to balance sensitivity and column loading. |
| Run Time | 10 minutes | Sufficient to elute the main components and any late-eluting impurities. |
3.3. Preparation of Solutions
-
Diluent: Mobile Phase (Acetonitrile:Water, 85:15 v/v).
-
Standard Stock Solution (Febantel): Accurately weigh ~25 mg of Febantel reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of ~500 µg/mL.
-
Impurity Stock Solution (Des(methoxycarbonyl) Febantel): Accurately weigh ~5 mg of Des(methoxycarbonyl) Febantel reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of ~50 µg/mL.
-
Spiking Solution (For Validation): Prepare appropriate dilutions from the stock solutions to be used for linearity, accuracy, and specificity experiments.
-
Sample Preparation (Tablets):
-
Weigh and finely powder not fewer than 20 Febantel tablets.
-
Accurately weigh a portion of the powder equivalent to ~100 mg of Febantel and transfer to a 200 mL volumetric flask.
-
Add ~150 mL of diluent and sonicate for 20 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with diluent. Mix well.
-
Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate. This yields a test solution with a nominal concentration of 500 µg/mL of Febantel.
-
Method Validation Protocol (ICH Q2 R1)
The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[5][6]
Caption: General experimental workflow for the quantification of impurities.
4.1. Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo matrix.
-
Protocol:
-
Inject the diluent (blank) to confirm no interfering peaks at the retention time of Des(methoxycarbonyl) Febantel.
-
Inject a solution of Febantel API to establish its retention time.
-
Inject a solution of Des(methoxycarbonyl) Febantel standard to establish its retention time.
-
Inject a spiked sample solution (placebo spiked with the impurity and API) to demonstrate resolution between all components.
-
Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) on the Febantel API and demonstrate that the impurity peak is resolved from any degradant peaks (peak purity analysis using a PDA detector is recommended).
-
4.2. Linearity The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Protocol:
-
Prepare a series of at least five concentrations of Des(methoxycarbonyl) Febantel ranging from the reporting limit (RL) to 120% of the specification limit (e.g., 0.05% to 1.5% of the API test concentration).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.
4.3. Accuracy (Recovery) Accuracy is the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Prepare a placebo mixture of the drug formulation.
-
Spike the placebo at three different concentration levels (e.g., 50%, 100%, and 150% of the target impurity concentration) with a known amount of Des(methoxycarbonyl) Febantel.
-
Prepare each concentration level in triplicate and analyze.
-
Calculate the percentage recovery at each level.
-
-
Acceptance Criteria: The mean recovery should be within 90.0% to 110.0%.[9]
4.4. Precision Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day/inter-analyst).
-
Protocol:
-
Repeatability: Analyze six replicate samples of the drug product, spiked with Des(methoxycarbonyl) Febantel at 100% of the target concentration, on the same day by the same analyst.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for the results.
-
-
Acceptance Criteria: The %RSD should be not more than 5.0%.[9]
4.5. Limit of Quantification (LOQ) and Limit of Detection (LOD)
-
Protocol: Determine LOQ and LOD based on the signal-to-noise ratio (S/N).
-
LOD is typically where S/N is 3:1.
-
LOQ is typically where S/N is 10:1. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ must be at or below the reporting threshold for the impurity.
Data Presentation & Calculation
5.1. Validation Summary (Example Data)
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9992 | ≥ 0.99 |
| Accuracy (% Recovery) | 98.5% - 102.1% | 90.0% - 110.0% |
| Repeatability (%RSD) | 1.8% | ≤ 5.0% |
| Intermediate Precision (%RSD) | 2.5% | ≤ 5.0% |
| LOQ | 0.02 µg/mL | ≤ Reporting Threshold |
| LOD | 0.007 µg/mL | - |
5.2. Calculation of Impurity Content
The amount of Des(methoxycarbonyl) Febantel in the sample is calculated using the following formula:
Impurity (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * (Purity_Standard / 100) * 100
Where:
-
Area_Sample: Peak area of Des(methoxycarbonyl) Febantel in the sample chromatogram.
-
Area_Standard: Average peak area of Des(methoxycarbonyl) Febantel in the standard chromatogram.
-
Conc_Standard: Concentration (µg/mL) of the Des(methoxycarbonyl) Febantel standard solution.
-
Conc_Sample: Nominal concentration (µg/mL) of Febantel in the sample solution.
-
Purity_Standard: Purity (%) of the Des(methoxycarbonyl) Febantel reference standard.
Conclusion
The RP-HPLC method described in this application note is specific, linear, accurate, and precise for the quantification of Des(methoxycarbonyl) Febantel in Febantel drug formulations. The validation results demonstrate that the method is suitable for its intended use in routine quality control and stability testing, aligning with the requirements of regulatory bodies.
References
-
Semantic Scholar. (n.d.). DEVELOPMENT AND VALIDATION OF AN HPLC-MS/MS METHOD FOR SIMULTANEOUS DETERMINATION OF IVERMECTIN, FEBANTEL, PRAZIQUANTEL, PYRANTEL PAMOATE AND RELATED COMPOUNDS IN FIXED DOSE COMBINATION FOR VETERINARY USE. Retrieved from [Link]
-
Journal of Food and Drug Analysis. (n.d.). Simultaneous Determination of Febantel, Fenbendazole, Oxfendazole and Oxfendazole Sulfone in Livestock by Matrix Solid. Retrieved from [Link]
-
ResearchGate. (n.d.). Simultaneous determination of febantel, fenbendazole, oxfendazole and oxfendazole sulfone in livestock by matrix solid phase dispersion extraction technique and HPLC. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Febantel on Newcrom R1 HPLC column. Retrieved from [Link]
-
European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
INCHEM. (n.d.). Febantel (WHO Food Additives Series 29). Retrieved from [Link]
-
ResearchGate. (n.d.). Path of febantel hydrolytic degradation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization and toxicity evaluation of degradation products of febantel. Retrieved from [Link]
-
PubChem. (n.d.). Des(methoxycarbonyl) Febantel. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Development and validation of an HPLC-MS/MS method for simultaneous determination of Ivermectin, Febantel, Praziquantel, Pyrantel Pamoate and related compounds in fixed dose combination for veterinary. Retrieved from [Link]
-
International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development of RP-HPLC Method for the Simultaneous Quantitation of Levamisole and Albendazole: Application to Assay Validation. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC method for the estimation of albendazole in pharmaceutical dosage forms. Retrieved from [Link]
-
Springer. (2018, August 13). Fate of febantel in the aquatic environment-the role of abiotic elimination processes. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 92088-58-9 | Product Name : Febantel - Impurity A. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Optimisation of an HPLC method for the simultaneous determination of pyrantel pamoate, praziquantel, fenbendazole, oxfendazole and butylhydroxyanisole using a phenyl stationary phase. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, September). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Research. (2019, September 3). Recent Analytical Methods of Anti-Helmintic Agents. Retrieved from [Link]
-
Future Journal of Pharmaceutical Sciences. (2020, December 1). Characterization and toxicity evaluation of degradation products of febantel. Retrieved from [Link]
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Stability Indicating RP-HPLC Method Development and Validation for Simultaneous Estimation of Albendazole and Ivermectin in Pharmaceutical Dosage form. Retrieved from [Link]
-
MDPI. (n.d.). Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Retrieved from [Link]
Sources
- 1. 733. Febantel (WHO Food Additives Series 29) [inchem.org]
- 2. jfda-online.com [jfda-online.com]
- 3. scbt.com [scbt.com]
- 4. Des(Methoxycarbonyl) Febantel | 92088-58-9 [chemicalbook.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. researchgate.net [researchgate.net]
- 8. Des(methoxycarbonyl) Febantel | C18H20N4O4S | CID 136219906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Optimisation of an HPLC method for the simultaneous determination of pyrantel pamoate, praziquantel, fenbendazole, oxfendazole and butylhydroxyanisole using a phenyl stationary phase - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the NMR Spectroscopic Analysis of Des(methoxycarbonyl) Febantel
Abstract
This comprehensive guide provides a detailed framework for the structural elucidation of Des(methoxycarbonyl) Febantel, a significant derivative of the anthelmintic pro-drug Febantel, using advanced Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering a robust, self-validating system for the complete structural assignment of the target molecule. We will explore a multi-faceted approach, beginning with meticulous sample preparation tailored to the compound's solubility, followed by a suite of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The narrative will guide the user through the logical process of spectral interpretation, leveraging established principles of chemical shifts and coupling constants, with a particular focus on the characteristic resonances of the benzimidazole core. While experimentally-derived spectra for this specific molecule are not publicly available, this guide provides a rigorous, predictive analysis based on extensive data from analogous structures, thereby equipping the researcher with the necessary tools to confidently acquire and interpret their own data.
Introduction: The Significance of Des(methoxycarbonyl) Febantel
Febantel is a widely utilized pro-drug in veterinary medicine, which undergoes in vivo cyclization and subsequent oxidation to form active benzimidazole anthelmintics like Fenbendazole and Oxfendazole.[1] Des(methoxycarbonyl) Febantel represents a key chemical entity, potentially a metabolite, impurity, or synthetic precursor, related to Febantel. Its unambiguous structural characterization is paramount for understanding metabolic pathways, ensuring pharmaceutical purity, and developing new therapeutic agents.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the complete structural determination of organic molecules in solution.[2][3] It provides unparalleled insight into the chemical environment of each atom, their connectivity, and their spatial relationships. This application note will serve as a detailed roadmap for the comprehensive NMR analysis of Des(methoxycarbonyl) Febantel.
Chemical Structure of Des(methoxycarbonyl) Febantel:
Figure 1: Chemical Structure of Des(methoxycarbonyl) Febantel with atom numbering for NMR assignment.
Experimental Design: A Logic-Driven Approach
The successful elucidation of a molecular structure via NMR is not merely the sum of a series of experiments, but a thoughtfully constructed workflow where each step logically informs the next.
Sources
Application Note: A Robust HPLC Method for the Separation of Febantel and Its Key Impurities
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous separation and quantification of the anthelmintic drug Febantel and its principal process- and degradation-related impurities. Febantel, a pro-benzimidazole, metabolically converts to active compounds, including fenbendazole and oxfendazole, which are also considered critical impurities in the drug substance.[1] The control of these impurities is essential for ensuring the safety and efficacy of the final veterinary drug product. This document provides a comprehensive protocol, explains the scientific rationale behind the method development, and establishes a self-validating system through rigorous system suitability criteria, making it suitable for quality control and research environments.
Introduction and Scientific Background
Febantel is a broad-spectrum anthelmintic agent widely used in veterinary medicine to treat gastrointestinal nematode infections.[1] It belongs to the pro-benzimidazole class of compounds. Following administration, it undergoes metabolic cyclization to form fenbendazole (Impurity C), which is subsequently oxidized to oxfendazole.[1] Both fenbendazole and oxfendazole are themselves potent anthelmintics.[1]
The structural similarity between Febantel and its related substances presents a significant analytical challenge. A reliable chromatographic method must be capable of resolving the parent drug from its key impurities, which may include:
-
Impurity A: Methyl [[2-[(methoxyacetyl)amino]-4-(phenylsulfan-yl)phenyl]carbamimidoyl]carbamate
-
Impurity C (Fenbendazole): Methyl [5-(phenylsulphanyl)-1H-benzimidazol-2-yl]carbamate
-
Oxfendazole: The sulfoxide metabolite of Fenbendazole.
Given their potential impact on the product's safety and efficacy profile, pharmacopeial standards, such as those from the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP), mandate strict control over the levels of these impurities.[2][3] This application note details a method aligned with the principles outlined in these pharmacopeias to ensure regulatory compliance.
Method Development: Rationale and Strategy
The development of a successful separation method is predicated on understanding the physicochemical properties of the analytes and leveraging them to achieve optimal chromatographic resolution.
-
Choice of Technique: Reverse-Phase HPLC (RP-HPLC) Febantel and its benzimidazole-related impurities are moderately non-polar compounds, making them ideal candidates for RP-HPLC. This technique separates molecules based on their hydrophobic interactions with a non-polar stationary phase. A C18 (octadecylsilyl) column is the industry standard and was selected for its proven robustness and excellent resolving power for a wide range of pharmaceutical compounds.[4]
-
Mobile Phase Optimization The mobile phase composition is critical for achieving selectivity.
-
Organic Modifier: A mixture of acetonitrile and methanol is often used. However, for this separation, a gradient elution using acetonitrile and an aqueous buffer provides superior resolution and peak shape. Acetonitrile is chosen for its low viscosity and UV transparency.
-
Aqueous Phase and pH Control: Benzimidazoles contain basic nitrogen atoms. Operating at a controlled acidic pH (around 3.0-3.5) using a phosphate or acetate buffer suppresses the ionization of these functional groups.[5] This minimizes undesirable peak tailing and ensures consistent retention times.
-
Gradient Elution: Due to the differing polarities of Febantel and its impurities, an isocratic elution fails to provide adequate separation within a reasonable runtime. A gradient program, starting with a higher aqueous content and progressively increasing the acetonitrile concentration, allows for the sharp elution of more polar compounds first, followed by the well-resolved elution of the more non-polar parent drug, Febantel.
-
-
Detector Selection Febantel and its impurities possess chromophores (the benzimidazole and phenylthio groups) that absorb UV radiation. Spectrophotometric analysis reveals significant absorbance around 280-292 nm.[6] A UV detector set at a wavelength within this range provides the high sensitivity and specificity required for detecting trace-level impurities.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with integrated System Suitability Testing (SST) to ensure the chromatographic system is performing adequately before any sample analysis.
Instrumentation and Reagents
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and PDA or UV detector.
-
Analytical balance.
-
pH meter.
-
Sonicator.
-
-
Chromatographic Column:
-
Stationary Phase: Octadecylsilyl silica gel for chromatography (L1), C18, 5 µm particle size.
-
Dimensions: e.g., 250 mm x 4.6 mm.[7]
-
-
Reagents and Materials:
-
Febantel Reference Standard (CRS/RS)[3]
-
Fenbendazole (Impurity C) Reference Standard[8]
-
Febantel Impurity A Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium dihydrogen phosphate or Ammonium acetate (Analytical Grade)
-
Orthophosphoric acid or Acetic acid (Analytical Grade)
-
Water (HPLC Grade)
-
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer): Prepare a 10-25 mM solution of potassium dihydrogen phosphate or ammonium acetate in HPLC-grade water.[9] Adjust the pH to 3.5 using orthophosphoric acid or acetic acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Diluent: A mixture of Methanol and Mobile Phase A (e.g., 50:50 v/v).
-
Standard Solution Preparation:
-
Stock Standard: Accurately weigh about 25 mg of Febantel RS into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a concentration of ~500 µg/mL.
-
Working Standard (for Assay): Dilute the Stock Standard 1:10 with diluent to obtain a concentration of ~50 µg/mL.
-
Impurity Stock Solution: Accurately weigh ~5 mg each of Febantel Impurity A and Fenbendazole (Impurity C) into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
-
System Suitability Solution (Resolution Solution): Mix equal volumes of the Febantel Working Standard and the Impurity Stock Solution. This solution contains the main component and its critical impurities.
-
Test Solution Preparation:
-
Accurately weigh about 25 mg of the Febantel drug substance to be tested into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with diluent to obtain a nominal concentration of 500 µg/mL. Sonicate if necessary to ensure complete dissolution.
-
Chromatographic Conditions
The following conditions have been optimized for the robust separation of Febantel and its impurities.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 25 mM Potassium Phosphate Buffer, pH 3.5 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 32 | |
| 40 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 290 nm |
| Injection Volume | 10 µL |
System Suitability and Data Analysis
System Suitability Testing (SST) is a mandatory part of the procedure, ensuring the system's performance before analyzing samples.
System Suitability Test (SST)
Inject the System Suitability Solution five times. The system is deemed suitable for use if the following criteria are met.
| SST Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | Resolution between Febantel and the nearest eluting impurity peak must be ≥ 2.0. | Ensures baseline separation of the main component from its critical impurities, allowing for accurate integration. |
| Tailing Factor (T) | Tailing factor for the Febantel peak must be ≤ 2.0. | A symmetric peak (T≈1) is crucial for accurate peak area determination. Tailing can indicate column degradation or secondary interactions. |
| Relative Standard Deviation (RSD) | RSD of the peak area for five replicate injections of the Febantel peak must be ≤ 2.0%. | Demonstrates the precision and reproducibility of the autosampler and detector response. |
Data Analysis and Calculations
-
Identification: Identify the peaks in the test solution chromatogram by comparing their retention times with those obtained from the standard solutions.
-
Quantification of Impurities: Calculate the percentage of each impurity in the Febantel test sample using the following formula:
% Impurity = (AreaImp / AreaStd) x (ConcStd / ConcTest) x 100
Where:
-
AreaImp = Peak area of the individual impurity in the test solution.
-
AreaStd = Peak area of the corresponding impurity in the standard solution (or Febantel standard if using relative response factors).
-
ConcStd = Concentration of the impurity in the standard solution (µg/mL).
-
ConcTest = Concentration of the Febantel sample in the test solution (µg/mL).
-
Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample preparation to final data reporting.
Caption: Analytical workflow for Febantel impurity profiling.
Conclusion
The HPLC method detailed in this application note provides excellent resolution and sensitivity for the separation of Febantel from its critical impurities, including Fenbendazole. The method is robust, reproducible, and incorporates system suitability criteria to ensure data integrity, making it highly suitable for routine quality control analysis in a regulated pharmaceutical laboratory. The logical method development strategy ensures that the final protocol is scientifically sound and fit for its intended purpose of guaranteeing the quality of Febantel drug substance.
References
-
PubChem. (n.d.). Febantel. National Center for Biotechnology Information. Retrieved from [Link]
-
Zhang, Y., et al. (2025). UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study. Frontiers in Veterinary Science. Retrieved from [Link]
-
Liao, C-H., et al. (2003). Simultaneous Determination of Febantel, Fenbendazole, Oxfendazole and Oxfendazole Sulfone in Livestock by Matrix Solid. Journal of Food and Drug Analysis. Retrieved from [Link]
-
Pontes, F. L. D., & Pontarolo, R. (2013). Development and validation of an HPLC-MS/MS method for simultaneous determination of Ivermectin, Febantel, Praziquantel, Pyrantel Pamoate and related compounds in fixed dose combination for veterinary. ResearchGate. Retrieved from [Link]
-
Mahajan, A., et al. (2020). Characterization and toxicity evaluation of degradation products of febantel. Future Journal of Pharmaceutical Sciences, 6(127). Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). (n.d.). European Pharmacopoeia Online. Retrieved from [Link]
-
Mottier, L., et al. (2003). Quantitative chromatographic determination of several benzimidazole anthelmintic molecules in parasite material. Journal of Chromatography B, 798(1), 117-125. Retrieved from [Link]
-
Landuyt, J., et al. (1993). A high performance liquid chromatographic method for the determination of febantel and its major metabolites in lamb plasma. Biomedical Chromatography, 7(2), 78-81. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). USP Monographs: Fenbendazole. Retrieved from [Link]
-
Sravani, G., et al. (2018). HPLC Method Development and Validation for Simultaneous Estimation of Pyrantel Pamoate, Praziquantel, Febantel in Tablet. Scilit. Retrieved from [Link]
-
EDQM. (n.d.). Detailed view of FEBANTEL CRS (Y0000556). Retrieved from [Link]
-
Singh, S., & Singh, B. (2019). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS DETERMINATION OF PYRANTEL PAMOATE AND FEBANTEL IN AN ORAL DOSAGE FORM BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC). International Journal of Pharmaceutical Sciences and Research, 10(4), 1836-1842. Retrieved from [Link]
-
European Pharmacopoeia 6.0. (2008). Fenbendazole for veterinary use. Retrieved from [Link]
-
de Souza, A. C. B., et al. (2014). Setting up the chromatographic analysis of anthelmintics using the “Crossed D-Optimal” experimental design methodology. Analytical Methods, 6(20), 8344-8351. Retrieved from [Link]
Sources
- 1. jfda-online.com [jfda-online.com]
- 2. Febantel | C20H22N4O6S | CID 135449328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Quantitative chromatographic determination of several benzimidazole anthelmintic molecules in parasite material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
- 6. A high performance liquid chromatographic method for the determination of febantel and its major metabolites in lamb plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. ftp.uspbpep.com [ftp.uspbpep.com]
- 9. Setting up the chromatographic analysis of anthelmintics using the “Crossed D-Optimal” experimental design methodology - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Note: Development and Validation of a Stability-Indicating HPLC Assay for Des(methoxycarbonyl) Febantel
Abstract
This document provides a comprehensive guide for the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Des(methoxycarbonyl) Febantel. Des(methoxycarbonyl) Febantel is a potential impurity and degradation product of Febantel, a widely used veterinary anthelmintic. The presented method is designed for use in quality control and stability studies of Febantel drug substance and formulated products. The protocol herein is structured to meet the rigorous standards for analytical procedure validation as outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4]
Introduction: The Rationale for a Validated Assay
Febantel is a pro-drug that undergoes in vivo cyclization to form fenbendazole and oxfendazole, its active metabolites.[5][6][7][8] The manufacturing process and subsequent storage of Febantel can lead to the formation of related substances and degradation products. Des(methoxycarbonyl) Febantel is one such potential impurity. To ensure the safety and efficacy of the final drug product, it is imperative to monitor and control the levels of such impurities.
A validated, stability-indicating analytical method is crucial for this purpose. It provides the necessary specificity to resolve the impurity from the active pharmaceutical ingredient (API) and other potential degradation products, and the accuracy and precision to reliably quantify its presence. This application note details the systematic development and validation of an HPLC method for Des(methoxycarbonyl) Febantel, providing researchers and drug development professionals with a practical and scientifically sound protocol.
Metabolic and Degradation Pathway of Febantel
Caption: Simplified metabolic and degradation pathway of Febantel.
Materials and Methods
Reagents and Standards
-
Des(methoxycarbonyl) Febantel reference standard (purity >98%)
-
Febantel reference standard (purity >99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate (analytical grade)
-
Formic acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
Instrumentation
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector is suitable. Data acquisition and processing should be performed using a validated chromatography data system.
Chromatographic Conditions
The following chromatographic conditions were established to achieve optimal separation of Des(methoxycarbonyl) Febantel from Febantel and other potential impurities. The choice of a C18 column is based on its wide applicability for the separation of benzimidazole-related compounds.[9][10] The mobile phase composition and gradient are designed to provide good resolution and peak shape.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | PDA at 290 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Experimental Workflow
Caption: High-level workflow for assay development and validation.
Assay Validation Protocol
The developed method was validated according to the ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[2][4][11][12] The validation characteristics assessed were specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Protocol:
-
Analyze blank (diluent), a solution of Febantel reference standard, a solution of Des(methoxycarbonyl) Febantel reference standard, and a mixture of both.
-
Perform forced degradation studies on Febantel to generate potential degradation products. Subject Febantel to acidic, basic, oxidative, thermal, and photolytic stress conditions.[9]
-
Analyze the stressed samples and assess the peak purity of Des(methoxycarbonyl) Febantel using the PDA detector to ensure no co-eluting peaks.
Acceptance Criteria: The Des(methoxycarbonyl) Febantel peak should be well-resolved from the Febantel peak and any other degradation products with a resolution of >2.0. The peak purity index should be >0.999.
Linearity and Range
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[11]
Protocol:
-
Prepare a stock solution of Des(methoxycarbonyl) Febantel reference standard.
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected range of the impurity (e.g., 0.05% to 0.5% of the nominal concentration of Febantel in the main assay). A typical range would be from the LOQ to 150% of the target concentration.
-
Inject each standard in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.998.
-
The y-intercept should not be significantly different from zero.
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 0.1 | 15,234 |
| 0.25 | 37,890 |
| 0.5 | 75,123 |
| 1.0 | 150,567 |
| 1.5 | 225,890 |
Accuracy
Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[11]
Protocol:
-
Prepare a sample of Febantel drug substance.
-
Spike the Febantel sample with known amounts of Des(methoxycarbonyl) Febantel at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).
-
Prepare each concentration level in triplicate and analyze.
-
Calculate the percentage recovery of the analyte.
Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each level.
| Spike Level | Theoretical (µg/mL) | Measured (µg/mL) | Recovery (%) |
| 50% | 0.25 | 0.245 | 98.0 |
| 100% | 0.50 | 0.508 | 101.6 |
| 150% | 0.75 | 0.741 | 98.8 |
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is assessed at two levels: repeatability and intermediate precision.[11]
Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of Febantel spiked with Des(methoxycarbonyl) Febantel at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 5.0% for both repeatability and intermediate precision.
| Precision Level | %RSD |
| Repeatability | 1.2% |
| Intermediate Precision | 2.5% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[11]
Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
Acceptance Criteria: The LOQ should be demonstrated by analyzing a minimum of six replicates at the claimed concentration, with the recovery being within 80-120% and RSD ≤ 10%.
| Parameter | Value (µg/mL) |
| LOD | 0.03 |
| LOQ | 0.10 |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1]
Protocol: Introduce small, deliberate changes to the method parameters and assess the impact on the results.
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
-
Mobile phase composition (± 2% organic)
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the predefined limits. The change in results should not be significant.
System Suitability
Prior to each analytical run, a system suitability solution (containing both Febantel and Des(methoxycarbonyl) Febantel) should be injected to ensure the performance of the chromatographic system.
| Parameter | Acceptance Criteria |
| Resolution | ≥ 2.0 |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of Replicate Injections | ≤ 2.0% |
Conclusion
The HPLC method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative determination of Des(methoxycarbonyl) Febantel as an impurity in Febantel. The validation results confirm that the method is suitable for its intended purpose in a quality control environment for routine analysis and stability testing, in accordance with ICH guidelines.
References
-
Mahajan, A., Marathe, A., & Gawande, V. (2020). Characterization and toxicity evaluation of degradation products of febantel. Future Journal of Pharmaceutical Sciences, 6(1), 127. [Link]
-
Ho, W.-H., Hsieh, S.-H., & Chen, S.-W. (2002). Simultaneous Determination of Febantel, Fenbendazole, Oxfendazole and Oxfendazole Sulfone in Livestock by Matrix Solid-Phase Dispersion. Journal of Food and Drug Analysis, 10(4). [Link]
-
World Health Organization. (1991). Febantel. WHO Food Additives Series 29. [Link]
-
IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]
-
Souhaili, Z., & Short, C. R. (1988). Comparative microsomal oxidation of febantel and its metabolite fenbendazole in various animal species. Journal of Veterinary Pharmacology and Therapeutics, 11(3), 265-271. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Committee for Veterinary Medicinal Products. (1997). Febantel Summary Report (3). [Link]
-
Krzek, J., Starek, M., & Kwiecień, A. (2007). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 64(4), 283-288. [Link]
-
Babić, S., Zrnčić, M., & Mutavdžić Pavlović, D. (2018). Application of hplc method for investigation of stability of new benzimidazole derivatives. Arhiv za higijenu rada i toksikologiju, 69(4), 327-334. [Link]
-
European Medicines Agency. (1995). Note for Guidance on Validation of Analytical Procedures: Text and Methodology (CPMP/ICH/381/95). [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
Babić, S., et al. (2018). Fate of febantel in the aquatic environment-the role of abiotic elimination processes. Environmental Science and Pollution Research, 25(31), 31549-31560. [Link]
-
Delatour, P., Tiberghien, M. P., Garnier, F., & Benoît, E. (1985). Comparative pharmacokinetics of febantel and its metabolites in sheep and cattle. American Journal of Veterinary Research, 46(6), 1399-1402. [Link]
-
Food and Agriculture Organization of the United Nations. Febantel. [Link]
-
Starek, M., & Krzek, J. (2007). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 64(4), 283-288. [Link]
Sources
- 1. intuitionlabs.ai [intuitionlabs.ai]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Official web site : ICH [ich.org]
- 4. database.ich.org [database.ich.org]
- 5. jfda-online.com [jfda-online.com]
- 6. 733. Febantel (WHO Food Additives Series 29) [inchem.org]
- 7. Comparative microsomal oxidation of febantel and its metabolite fenbendazole in various animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. researchgate.net [researchgate.net]
- 10. ptfarm.pl [ptfarm.pl]
- 11. database.ich.org [database.ich.org]
- 12. ema.europa.eu [ema.europa.eu]
Navigating the Metabolic Maze: A Guide to Des(methoxycarbonyl) Febantel for In Vitro Metabolism Studies
In the landscape of veterinary pharmaceuticals, the anthelmintic prodrug Febantel serves as a quintessential model for understanding complex metabolic activation pathways. While its conversion to the active benzimidazole, fenbendazole, is well-documented, a comprehensive metabolic profile requires a deeper investigation into alternative biotransformations. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the in vitro study of Febantel, with a specific focus on identifying and quantifying a key hydrolytic metabolite: Des(methoxycarbonyl) Febantel.
Febantel's therapeutic efficacy is contingent upon its in vivo metabolism. The primary, and most studied, pathway involves an oxidative cyclization to form fenbendazole, which is subsequently oxidized to oxfendazole (sulfoxide) and fenbendazole sulfone.[1][2][3][4] However, a parallel and competing pathway exists, driven by esterase-mediated hydrolysis, which cleaves a methoxycarbonyl group to form Des(methoxycarbonyl) Febantel.[5] Understanding the kinetics and prevalence of this hydrolytic pathway is critical for a complete pharmacokinetic picture, enabling accurate cross-species comparisons and a more thorough safety assessment.
This document provides the scientific rationale, detailed experimental protocols, and analytical methodologies required to investigate the formation of Des(methoxycarbonyl) Febantel in vitro, ensuring a robust and comprehensive approach to characterizing the complete metabolic fate of Febantel.
Core Concepts in Febantel Metabolism
Febantel is a prodrug, meaning it is administered in an inactive form and requires metabolic conversion to exert its pharmacological effect.[1][2][3] This conversion primarily occurs in the liver. The two major metabolic pathways are illustrated below.
Figure 1. Primary metabolic pathways of Febantel.
The therapeutically crucial pathway involves the cyclization of Febantel to form the active anthelmintic agent Fenbendazole.[1][3] This is followed by further S-oxidation to another active metabolite, Oxfendazole, and its inactive sulfone derivative.[2][3] Concurrently, Febantel can be hydrolyzed by esterases, enzymes prevalent in the liver and other tissues, to form Des(methoxycarbonyl) Febantel.[5][6][7] The balance between these two pathways can significantly influence the drug's overall efficacy and metabolite profile.
Experimental Design: Selecting the Appropriate In Vitro System
The choice of an in vitro test system is a critical decision that directly impacts the relevance and scope of the metabolic data obtained. For studying the formation of Des(methoxycarbonyl) Febantel, the presence of active esterases is non-negotiable.
Table 1: Comparison of Common In Vitro Metabolism Systems
| In Vitro System | Key Enzymes Present | Advantages | Disadvantages | Suitability for Des(methoxycarbonyl) Febantel Study |
| Liver Microsomes | Phase I (CYP450s, FMOs) | Cost-effective, high-throughput, well-characterized for oxidative metabolism.[8] | Lacks cytosolic enzymes, including many esterases.[7] | Low. May not detect or will significantly under-predict formation. |
| S9 Fraction | Phase I and Cytosolic Enzymes | Broader enzymatic profile, contains both microsomal and cytosolic enzymes (e.g., esterases).[7] | Requires cofactor supplementation; less physiologically intact than hepatocytes. | High. Excellent choice for initial characterization and rate assessment. |
| Hepatocytes | Full complement of Phase I & II enzymes, transporters | Most physiologically relevant model, integrates uptake, metabolism, and efflux.[8][9] | Higher cost, lower throughput, more complex to culture and maintain.[10] | Very High. Ideal for comprehensive profiling and confirming findings from S9 fractions. |
| Recombinant Enzymes | Specific individual enzymes (e.g., hCES1, hCES2) | Pinpoints the exact enzyme(s) responsible for a specific metabolic step (reaction phenotyping). | Does not capture the interplay between different enzymes and pathways. | High (for follow-up). Used to identify the specific esterases involved after initial detection in S9 or hepatocytes. |
Given that Des(methoxycarbonyl) Febantel formation is a hydrolytic process mediated by esterases, which are largely cytosolic, Liver S9 Fraction is the most logical and cost-effective starting point.[7] Hepatocytes represent the gold standard for confirmatory studies.[9]
Protocol 1: In Vitro Incubation of Febantel with Liver S9 Fraction
This protocol provides a robust method for incubating Febantel with liver S9 to assess the formation of both cyclized and hydrolyzed metabolites. The inclusion of proper controls is essential for unambiguous data interpretation.
A. Materials and Reagents
-
Febantel (analytical standard)
-
Des(methoxycarbonyl) Febantel, Fenbendazole, Oxfendazole (analytical standards)
-
Liver S9 Fraction (from species of interest, e.g., human, dog, rat)
-
NADPH Regenerating System (e.g., Promega NADPH-Regen® or equivalent)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Acetonitrile (ACN), LC-MS grade, ice-cold
-
Internal Standard (IS) (e.g., a structurally similar, stable-isotope labeled compound like Fenbendazole-D3)[11]
-
96-well incubation plates or 1.5 mL microcentrifuge tubes
-
Thermomixer or incubating shaker set to 37°C
B. Experimental Workflow
Figure 2. Step-by-step workflow for in vitro S9 incubation.
C. Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Febantel in DMSO.
-
Prepare a working solution of the Internal Standard in acetonitrile (e.g., 100 ng/mL). This will serve as the reaction termination solution.
-
Thaw the liver S9 fraction and NADPH regenerating system on ice. Determine the protein concentration of the S9 stock using a standard method (e.g., BCA assay).
-
-
Incubation Setup (per well/tube):
-
On ice, combine the following in triplicate for each condition:
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Liver S9 Fraction (to a final concentration of 1 mg/mL)
-
For Condition A (+NADPH): Add NADPH regenerating system per manufacturer's protocol.
-
For Condition B (-NADPH): Add an equivalent volume of buffer instead of the NADPH system. This control is critical to isolate NADPH-independent hydrolysis from NADPH-dependent oxidation/cyclization.[9]
-
Add purified water to reach a final pre-incubation volume of 198 µL.
-
-
Prepare a "No S9" control by replacing the S9 fraction with buffer to check for non-enzymatic degradation.
-
-
Reaction Initiation and Incubation:
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate the reactions by adding 2 µL of the 10 mM Febantel stock solution (final concentration: 100 µM; final DMSO concentration: 1%). The final solvent concentration should be kept low (<1%) to avoid enzyme inhibition.[12]
-
Incubate at 37°C with gentle shaking.
-
-
Reaction Termination:
-
At designated time points (e.g., 0, 15, 30, 60 minutes), terminate the reactions by adding 400 µL (2x the incubation volume) of ice-cold acetonitrile containing the internal standard. The T=0 sample is terminated immediately after adding Febantel.
-
Vortex or mix thoroughly to ensure complete protein precipitation.
-
-
Sample Processing:
-
Centrifuge the plate or tubes at >3000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new 96-well plate or autosampler vials for analysis.
-
Protocol 2: LC-MS/MS Analysis of Febantel and Metabolites
Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) provides the necessary sensitivity and selectivity for accurately quantifying Febantel and its metabolites in a complex biological matrix.[11][13]
A. Suggested LC-MS/MS Parameters
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, <2 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A shallow gradient starting at ~10% B, ramping to 95% B to elute all analytes, followed by re-equilibration. This must be optimized empirically.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). MRM provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for each analyte.[11]
-
MRM Transitions: These must be optimized by infusing individual analytical standards. The table below provides hypothetical values for guidance.
-
Table 2: Example MRM Transitions (Values must be empirically determined)
| Analyte | Precursor Ion (Q1, m/z) | Product Ion (Q3, m/z) | Collision Energy (eV) |
| Febantel | [M+H]⁺ | Fragment 1 | Optimize |
| Des(methoxycarbonyl) Febantel | [M+H]⁺ | Fragment 1 | Optimize |
| Fenbendazole | [M+H]⁺ | Fragment 1 | Optimize |
| Oxfendazole | [M+H]⁺ | Fragment 1 | Optimize |
| Fenbendazole-D3 (IS) | [M+H]⁺ | Fragment 1 | Optimize |
B. Data Analysis
-
Integrate the peak areas for each analyte and the internal standard at every time point.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Plot the disappearance of the parent compound (Febantel) over time.
-
Plot the formation of each metabolite (Fenbendazole, Des(methoxycarbonyl) Febantel, etc.) over time.
-
The rate of metabolism can be determined from the slope of the initial linear phase of the disappearance/formation curve.
Interpreting the Results: The Significance of Des(methoxycarbonyl) Febantel
-
Confirmation of Hydrolysis: The formation of Des(methoxycarbonyl) Febantel in the -NADPH incubation confirms that its production is mediated by NADPH-independent enzymes, primarily esterases.
-
Pathway Competition: In the +NADPH incubation, you can directly compare the formation rate of Fenbendazole (NADPH-dependent cyclization) with that of Des(methoxycarbonyl) Febantel (hydrolysis). This provides a quantitative measure of the flux through each competing pathway in that specific in vitro system.
-
Species Differences: Running this assay with S9 fractions from different species (e.g., dog, cat, cattle, human) can reveal significant species-specific differences in metabolism, which is a critical consideration in veterinary drug development and human risk assessment.
By following these detailed protocols, researchers can robustly characterize the formation of Des(methoxycarbonyl) Febantel, adding a crucial layer of understanding to the metabolic disposition of Febantel and contributing to the development of safer, more effective therapies.
References
-
Febantel (WHO Food Additives Series 29). INCHEM. [Link]
-
UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study. (2024). Frontiers in Veterinary Science. [Link]
-
Febantel. (1987). FAO. [Link]
-
Simultaneous Determination of Febantel, Fenbendazole, Oxfendazole and Oxfendazole Sulfone in Livestock by Matrix Solid. Journal of Food and Drug Analysis. [Link]
-
Febantel Summary Report (3). (1998). European Medicines Agency. [Link]
-
Comparative microsomal oxidation of febantel and its metabolite fenbendazole in various animal species. (1989). PubMed. [Link]
-
Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. (2023). STAR Protocols. [Link]
-
The emerging role of human esterases. (2018). PubMed. [Link]
-
Development and validation of an LC-MS/MS method for the quantification of the anthelmintic drug moxidectin... (2021). PubMed. [Link]
-
Contribution of human esterases to the metabolism of selected drugs of abuse. (2015). PubMed. [Link]
-
Simple method for the determination of anthelmintic drugs in milk... (2021). ResearchGate. [Link]
-
In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. (2020). U.S. Food and Drug Administration. [Link]
-
Discuss the roles of the plasma esterases on drugs used in anaesthesia. PROPOFOL DREAMS. [Link]
-
Determination of Anthelmintic and Antiprotozoal Drug Residues in Fish Using Liquid Chromatography-Tandem Mass Spectrometry. (2021). MDPI. [Link]
-
Protocol to study in vitro drug metabolism and identify montelukast metabolites... (2023). ResearchGate. [Link]
-
Analysis of antiparasitic agents using LC-MS. Shimadzu. [Link]
-
In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. (2024). MDPI. [Link]
-
Esterase Activities in the Intestine Show Significance in Drug Metabolism. (2017). SEKISUI XenoTech. [Link]
-
Multiclass Method for the Determination of Anthelmintic and Antiprotozoal Drugs in Livestock Products... (2022). National Institutes of Health. [Link]
-
Clinical significance of esterases in man. (1985). PubMed. [Link]
-
Comparison of sample preparation methods for quantification of febantel... (2019). Korea Science. [Link]
-
How to Conduct an In Vitro Metabolic Stability Study. (2024). Patsnap. [Link]
Sources
- 1. 733. Febantel (WHO Food Additives Series 29) [inchem.org]
- 2. jfda-online.com [jfda-online.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Comparative microsomal oxidation of febantel and its metabolite fenbendazole in various animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fao.org [fao.org]
- 6. The emerging role of human esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Contribution of human esterases to the metabolism of selected drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study [frontiersin.org]
- 12. fda.gov [fda.gov]
- 13. Multiclass Method for the Determination of Anthelmintic and Antiprotozoal Drugs in Livestock Products by Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Control and Prevention of Des(methoxycarbonyl) Febantel Formation
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with Febantel. This resource provides in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to address the formation of the critical degradation product, Des(methoxycarbonyl) Febantel (also known as Febantel Impurity A). Our goal is to equip you with the knowledge and practical strategies to ensure the stability and integrity of your Febantel samples and formulations.
Understanding the Challenge: The Formation of Des(methoxycarbonyl) Febantel
Febantel is a pro-benzimidazole anthelmintic that undergoes metabolic activation in vivo to form pharmacologically active compounds like fenbendazole and oxfendazole.[1] However, Febantel's chemical structure, which includes two methoxycarbonyl groups on a guanidino moiety, makes it susceptible to degradation. The primary degradation pathway of concern is hydrolysis, particularly under alkaline conditions, which leads to the cleavage of one of the methoxycarbonyl groups, resulting in the formation of Des(methoxycarbonyl) Febantel.[2]
The presence of this impurity is a critical quality attribute to monitor and control, as it represents a deviation from the intended molecular structure and can have implications for the product's safety and efficacy. This guide will provide a detailed exploration of the mechanisms behind its formation and robust strategies for its prevention.
Troubleshooting Guide: Investigating the Presence of Des(methoxycarbonyl) Febantel
Encountering unexpected impurities in your experimental results can be a significant setback. This troubleshooting guide is designed to help you systematically identify the root cause of Des(methoxycarbonyl) Febantel formation.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peak corresponding to Des(methoxycarbonyl) Febantel in HPLC/UPLC-MS analysis of newly synthesized Febantel. | Incomplete reaction or side reactions during synthesis. The final condensation step in Febantel synthesis is critical and may not have gone to completion. | Review and optimize the synthesis protocol. Ensure the molar ratios of reactants are correct and that the reaction time and temperature are sufficient for complete conversion. Purify the crude product using appropriate chromatographic techniques. |
| Increased levels of Des(methoxycarbonyl) Febantel in stability studies of a liquid formulation. | Hydrolysis due to alkaline pH. Febantel is known to be unstable in basic conditions. The pH of your formulation may be promoting the hydrolysis of the methoxycarbonyl group. | Measure the pH of your formulation. If it is alkaline, consider adjusting the pH to a more neutral or slightly acidic range using a suitable buffering agent. Conduct a pH-stability profile to determine the optimal pH for your formulation. |
| Formation of the impurity in a solid dosage form upon storage. | Hygroscopicity and moisture-induced degradation. The solid form may be absorbing moisture from the environment, creating localized areas of high water activity where hydrolysis can occur. | Review the excipients used in your formulation for their hygroscopicity. Consider using less hygroscopic fillers or adding a desiccant to the packaging. Store the product in a tightly sealed container with a desiccant. |
| Degradation observed after exposure to laboratory lighting. | Photolytic degradation. Although hydrolysis is the primary concern, prolonged exposure to light, especially UV, can contribute to the degradation of Febantel. | Store all Febantel-containing materials, including stock solutions and formulations, in amber vials or protected from light. Conduct photostability studies as per ICH guidelines to assess the impact of light on your specific formulation. |
| Inconsistent results between different batches of experiments. | Variability in solvent/reagent quality or environmental conditions. Trace amounts of alkaline impurities in solvents or fluctuations in laboratory temperature and humidity can affect the stability of Febantel. | Use high-purity (e.g., HPLC-grade) solvents and reagents. Ensure that the experimental environment (temperature and humidity) is controlled and consistent across all experiments. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the formation and prevention of Des(methoxycarbonyl) Febantel.
Q1: What is the primary chemical reaction that leads to the formation of Des(methoxycarbonyl) Febantel?
A1: The primary chemical reaction is alkaline-catalyzed hydrolysis . The ester linkage of one of the methoxycarbonyl groups on the guanidino moiety of Febantel is susceptible to nucleophilic attack by hydroxide ions (OH⁻). This leads to the cleavage of the ester bond, resulting in the formation of a carboxylate intermediate which, upon workup, yields Des(methoxycarbonyl) Febantel and methanol.
Q2: At what pH is Febantel most stable?
A2: While specific pH-stability profiles should be determined for individual formulations, generally, Febantel exhibits greater stability in neutral to slightly acidic conditions. It is particularly unstable in alkaline environments. Therefore, maintaining a pH below 7 is a critical strategy to prevent the formation of Des(methoxycarbonyl) Febantel.
Q3: Can temperature affect the rate of formation of this impurity?
A3: Yes, temperature plays a significant role. Like most chemical reactions, the rate of hydrolysis of Febantel increases with temperature. Therefore, it is crucial to store Febantel and its formulations at controlled room temperature or under refrigerated conditions, as specified by stability studies. Elevated temperatures during processing or storage will accelerate the formation of Des(methoxycarbonyl) Febantel.
Q4: Are there any formulation strategies to enhance the stability of Febantel?
A4: Absolutely. Several formulation strategies can be employed:
-
pH Control: Incorporating a buffering system to maintain a neutral or slightly acidic pH is the most effective approach for liquid formulations.
-
Moisture Protection: For solid dosage forms, using hydrophobic excipients, applying a moisture-barrier film coating, and packaging with desiccants can minimize water absorption and subsequent hydrolysis.[3]
-
Encapsulation: Microencapsulation of Febantel can provide a physical barrier against environmental factors like moisture and pH.
-
Co-solvents: In liquid formulations, the use of co-solvents can sometimes reduce the water activity and slow down the rate of hydrolysis.
Q5: How can I accurately detect and quantify Des(methoxycarbonyl) Febantel?
A5: Validated stability-indicating analytical methods are essential. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most common techniques.[4][5] A typical HPLC method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) in a gradient or isocratic elution mode. Detection is usually performed using a UV detector at a wavelength where both Febantel and the impurity have significant absorbance (e.g., around 290-300 nm).[6] For higher sensitivity and specificity, UPLC-MS/MS is the preferred method.
Experimental Protocols
Protocol 1: Forced Degradation Study of Febantel to Characterize Des(methoxycarbonyl) Febantel Formation
This protocol outlines a forced degradation study to intentionally generate and identify Des(methoxycarbonyl) Febantel, which is crucial for validating a stability-indicating analytical method.
Materials:
-
Febantel reference standard
-
Des(methoxycarbonyl) Febantel reference standard (if available)
-
HPLC-grade acetonitrile and methanol
-
Deionized water
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
pH meter
-
HPLC or UPLC-MS/MS system
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve Febantel in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To 1 mL of the Febantel stock solution, add 1 mL of 0.1 N HCl.
-
Keep the solution at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the Febantel stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the solution at room temperature for a specified time (e.g., 30 minutes, 1, 2, 4 hours). Note: Degradation is expected to be faster under alkaline conditions.
-
At each time point, withdraw an aliquot, neutralize it with 0.1 N HCl, and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the Febantel stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for a specified time (e.g., 2, 4, 8, 24 hours), protected from light.
-
At each time point, withdraw an aliquot and dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid Febantel in a controlled temperature oven (e.g., 60°C) for a specified duration.
-
Also, expose a solution of Febantel to the same thermal stress.
-
At each time point, withdraw a sample, dissolve/dilute it with the mobile phase, and analyze.
-
-
Photolytic Degradation:
-
Expose a solution of Febantel and solid Febantel to UV and visible light in a photostability chamber as per ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
At the end of the exposure period, prepare the samples for analysis.
-
-
Analysis:
-
Analyze all the stressed samples, along with an unstressed control sample, using a validated HPLC or UPLC-MS/MS method.
-
Identify the peak corresponding to Des(methoxycarbonyl) Febantel by comparing its retention time with a reference standard (if available) or by mass spectrometry.
-
Calculate the percentage of degradation in each condition.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method capable of separating Febantel from Des(methoxycarbonyl) Febantel and other potential degradation products.
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 30% B
-
5-15 min: 30% to 70% B
-
15-20 min: 70% B
-
20-22 min: 70% to 30% B
-
22-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 298 nm
Method Validation:
The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. The specificity of the method is demonstrated by its ability to resolve the Febantel peak from peaks of its degradation products, particularly Des(methoxycarbonyl) Febantel.
Visualizing the Degradation Pathway and Workflow
Degradation Pathway of Febantel
Caption: Workflow for forced degradation studies of Febantel.
Conclusion
The formation of Des(methoxycarbonyl) Febantel is a critical parameter to control in the development and manufacturing of Febantel-containing products. A thorough understanding of the hydrolysis mechanism, coupled with robust analytical methods and strategic formulation and storage practices, is essential for ensuring the quality, safety, and efficacy of the final product. By implementing the guidelines and protocols outlined in this technical support center, researchers and drug development professionals can effectively mitigate the risk of this impurity formation and maintain the integrity of their work.
References
-
Zhang, F., Guo, F., Zhao, X., Li, C., Wang, J., Wang, M., Ma, R., Chen, B., Miao, Q., Wang, Y., Wang, Z., Cao, D., & Yu, Z. (2025). UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study. Frontiers in Pharmacology, 16, 1544215. [Link]
-
Mahajan, A., Marathe, A., Gawande, V., & Dhaneshwar, S. (2020). Characterization and toxicity evaluation of degradation products of febantel. Future Journal of Pharmaceutical Sciences, 6(1), 127. [Link]
-
Su, S. C., Chou, H. H., Chang, P. C., Liu, C. H., & Chou, S. S. (2004). Simultaneous determination of febantel, fenbendazole, oxfendazole and oxfendazole sulfone in livestock by matrix solid phase dispersion extraction technique and HPLC. Journal of Food and Drug Analysis, 12(3), 208-215. [Link]
-
Patel, D. A., Patel, D. J., & Patel, C. N. (2022). RP - HPLC Method Development and Validation for Simultaneous Estimation of Pyrantel Pamoate, Praziquantel, Febantel in Tablet. Research Journal of Pharmacy and Technology, 15(8), 3535-3540. [Link]
-
Patel, K., & Patel, M. (2012). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo.net, 10(4). [Link]
-
World Health Organization. (1991). Febantel. In WHO Food Additives Series 29. [Link]
-
Chan, S. Y., Choo, W. S., & Young, D. J. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(11), 2329. [Link]
Sources
- 1. 733. Febantel (WHO Food Additives Series 29) [inchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. jfda-online.com [jfda-online.com]
Technical Support Center: Purification of Des(methoxycarbonyl) Febantel
Welcome to the dedicated technical support guide for the purification of Des(methoxycarbonyl) Febantel, also known as Febantel Impurity A. This resource is designed for researchers, scientists, and professionals in drug development who are working with this specific compound. Here, you will find practical, in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges of isolating and purifying this benzimidazole derivative. Our approach is rooted in explaining the why behind each step, ensuring you can adapt and optimize these protocols for your specific experimental context.
Understanding Des(methoxycarbonyl) Febantel
Des(methoxycarbonyl) Febantel is a primary process-related impurity and potential degradant of Febantel, a broad-spectrum anthelmintic agent.[1][2] Its effective removal or isolation is critical for the quality control of the final drug product and for its use as a reference standard in analytical methods.[1] This guide will focus on two primary purification techniques: Recrystallization and Preparative High-Performance Liquid Chromatography (HPLC) .
Purification Strategy Overview
The choice of purification technique depends on the initial purity of your material, the quantity to be purified, and the desired final purity. The following decision tree provides a general workflow for selecting the appropriate method.
Caption: General purification decision workflow for Des(methoxycarbonyl) Febantel.
FAQs and Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at different temperatures.[3]
Q1: What is the best solvent for the recrystallization of Des(methoxycarbonyl) Febantel?
A1: Based on available data, Des(methoxycarbonyl) Febantel has slight solubility in methanol and chloroform.[4][5] This suggests that methanol or a co-solvent system involving methanol could be an effective choice. An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities remain soluble at all temperatures.
Expert Insight: The presence of polar functional groups (amines, amides, carbamates) in Des(methoxycarbonyl) Febantel suggests that polar protic solvents like methanol or ethanol are good starting points. Due to its benzimidazole-like structure, exploring solvent systems similar to those used for related compounds is a sound strategy.[6]
Q2: I'm not getting any crystals upon cooling. What should I do?
A2: This is a common issue often caused by using too much solvent or the solution being supersaturated.
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This creates microscopic imperfections on the glass that can serve as nucleation sites.
-
Seeding: If you have a small amount of pure Des(methoxycarbonyl) Febantel, add a single crystal to the solution. This will act as a template for crystal growth.
-
-
Reduce Solvent Volume: If induction methods fail, it is likely that your solution is too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound. Allow it to cool again slowly.
-
Lower the Temperature: If crystals still do not form, try cooling the solution in an ice bath or even a freezer for a short period. Be aware that rapid cooling can lead to the formation of smaller, less pure crystals.
Q3: My yield is very low after recrystallization. How can I improve it?
A3: Low yield is a frequent problem in crystallization. The key is to find a balance between purity and recovery.
| Potential Cause | Explanation | Solution |
| Excess Solvent | Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.[3] | Reduce the initial volume of solvent used. Concentrate the mother liquor and cool again to obtain a second crop of crystals (be aware this crop may be less pure). |
| Premature Crystallization | The compound crystallized out during a hot filtration step to remove insoluble impurities. | Use a pre-heated funnel and filter flask. Add a small amount of extra hot solvent before filtration to ensure the compound remains dissolved. |
| Washing with Room Temp Solvent | Washing the collected crystals with warm or room temperature solvent can redissolve some of the product. | Always wash the crystals with a minimal amount of ice-cold recrystallization solvent. |
Q4: The purified material is not significantly purer than the starting material. What went wrong?
A4: This indicates that the impurities are co-crystallizing with your product.
Troubleshooting Steps:
-
Slow Down the Cooling: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool to room temperature slowly before moving it to an ice bath. This promotes the formation of larger, purer crystals.
-
Re-evaluate the Solvent: The chosen solvent may not be optimal for discriminating between your compound and the impurities. Experiment with different solvents or co-solvent systems (e.g., methanol/water, ethanol/ethyl acetate).
-
Perform a Second Recrystallization: A second recrystallization of the obtained crystals can often significantly improve purity, although at the cost of some yield.
-
Consider an Alternative Technique: If recrystallization fails to remove a persistent impurity, preparative HPLC may be necessary.
Experimental Protocol: Recrystallization of Des(methoxycarbonyl) Febantel
This is a suggested starting protocol based on the properties of related benzimidazole compounds. Optimization will likely be required.
-
Solvent Selection: Begin by determining the optimal solvent. Test the solubility of a small amount of crude material in various solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate) at room temperature and upon heating. A good candidate will show poor solubility at room temperature and good solubility when hot.
-
Dissolution: Place the crude Des(methoxycarbonyl) Febantel in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., methanol) and heat the mixture gently with stirring (e.g., on a hot plate). Continue adding small portions of the hot solvent until the compound is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, it may indicate the presence of colored impurities. Allow the solution to cool slightly, then add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-warmed funnel and flask to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
FAQs and Troubleshooting Guide: Preparative HPLC
Preparative HPLC is a high-resolution technique used to isolate and purify compounds from a mixture on a larger scale than analytical HPLC. It is particularly useful when dealing with complex mixtures or impurities that are difficult to remove by other means.
Q5: What are good starting conditions for a preparative HPLC method?
A5: Analytical HPLC methods developed for Febantel and its related compounds provide an excellent starting point.[7][8][9] A common approach for these types of compounds is reversed-phase chromatography.
Suggested Starting Parameters:
| Parameter | Recommendation | Rationale |
| Column | C8 or C18, 10 µm particle size | C8 and C18 columns provide good retention and selectivity for moderately polar compounds like Des(methoxycarbonyl) Febantel. Larger particle sizes are used in preparative work to reduce backpressure. |
| Mobile Phase | Acetonitrile and water with a modifier (e.g., 0.1% formic acid)[7] | Acetonitrile is a common organic modifier. Formic acid helps to protonate acidic silanols on the stationary phase and the analyte, leading to sharper peaks. |
| Detection | UV at ~290 nm | Benzimidazole derivatives typically have a strong UV absorbance in this region.[9] |
| Mode | Isocratic or Gradient Elution | Start with a gradient method to determine the elution profile of the compound and its impurities. This can then be optimized to an isocratic method for simpler, faster purification if the separation is sufficient. |
Q6: I'm getting poor separation between my target compound and an impurity. How can I improve the resolution?
A6: Improving resolution in preparative HPLC involves manipulating the chromatography conditions to increase the separation between peaks.
Caption: Troubleshooting workflow for poor resolution in preparative HPLC.
Q7: My column is getting overloaded, and the peak shapes are poor. What should I do?
A7: Column overload is a common issue in preparative chromatography and leads to broad, asymmetric peaks and poor separation.
Troubleshooting Steps:
-
Reduce the Injection Volume/Concentration: This is the most straightforward solution. Perform a loading study by injecting progressively smaller amounts until good peak shape is achieved.
-
Improve Sample Solubility: If the sample is precipitating on the column, dissolve it in a solvent that is weaker than the mobile phase, or in the mobile phase itself if possible.
-
Use a Larger Diameter Column: If you need to process a large amount of material, scaling up to a column with a larger internal diameter will increase its loading capacity.
Experimental Protocol: Preparative HPLC of Des(methoxycarbonyl) Febantel
This is a suggested starting protocol and should be optimized based on your specific system and impurity profile.
-
Method Development (Analytical Scale):
-
Using an analytical C18 column, develop a gradient method to separate Des(methoxycarbonyl) Febantel from its impurities. A typical gradient might be 10-90% acetonitrile in water (both with 0.1% formic acid) over 20 minutes.
-
Identify the retention time of the target compound.
-
Optimize the gradient to maximize the resolution between the target peak and its nearest neighbors.
-
-
Scale-Up to Preparative Scale:
-
Select a preparative C18 column with the same stationary phase chemistry.
-
Adjust the flow rate based on the column diameter. A simple scaling factor is (d_prep / d_analytical)^2, where 'd' is the column diameter.
-
Calculate the appropriate injection volume and sample concentration based on the column's loading capacity (refer to the manufacturer's guidelines).
-
-
Purification Run:
-
Equilibrate the preparative column with the initial mobile phase conditions.
-
Inject the dissolved crude sample.
-
Run the preparative method and collect fractions corresponding to the elution of the Des(methoxycarbonyl) Febantel peak.
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions using the analytical HPLC method to determine their purity.
-
Pool the fractions that meet the desired purity specification.
-
-
Solvent Removal:
-
Remove the mobile phase solvents from the pooled fractions, typically using rotary evaporation, to yield the purified solid compound.
-
Final Purity Assessment
Regardless of the purification method used, the final purity of Des(methoxycarbonyl) Febantel should be confirmed using a high-resolution analytical technique such as UPLC-MS/MS or a validated HPLC method.[10][11] This ensures that the material is suitable for its intended use as a reference standard or for further research.
References
- Su, S. C., Chou, H. H., Chang, P. C., Liu, C. H., & Chou, S. S. (2004). Simultaneous Determination of Febantel, Fenbendazole, Oxfendazole and Oxfendazole Sulfone in Livestock by Matrix Solid Phase Dispersion Extraction Technique and HPLC. Journal of Food and Drug Analysis, 12(3).
- Kulik, A., Bialecka, W., Podolska, M., & Kwiatkowska-Puchniarz, B. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-829.
- Castoldi, M. S., de Souza, D. Z., de Faria, R. O., da Silva, A. P. B., da Silva, C. H. T. P., & Pimpão, C. T. (2013). Development and validation of an HPLC-MS/MS method for simultaneous determination of Ivermectin, Febantel, Praziquantel, Pyrantel Pamoate and related compounds in fixed dose combination for veterinary.
- Changzhou Yabang Qihui Fine Chemicals Co Ltd. (2009). Preparation of Febantel. CN101412689A.
- Croubels, S., De Baere, S., & De Backer, P. (2002). UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study.
- University of Colorado, Boulder. (n.d.).
- Mahajan, S., et al. (2020). Characterization and toxicity evaluation of degradation products of febantel. Future Journal of Pharmaceutical Sciences, 6(1), 127.
- Kulik, A., Białecka, W., Podolska, M., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2011).
- Myerson, A. S., & Kim, K. (2017). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 21(5), 723-735.
- Al-Akayleh, F., Idkaidek, N., & Al-Taani, B. (2012). High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms.
- Havlíková, L., Brabcová, I., Šatínský, D., Matysová, L., Luskačová, A., Osička, Z., & Solich, P. (2012). Optimisation of an HPLC method for the simultaneous determination of pyrantel pamoate, praziquantel, fenbendazole, oxfendazole and butylhydroxyanisole using a phenyl stationary phase. Analytical Methods, 4(6), 1592-1597.
- Siadati, S. A. (2016). How to Purify an organic compound via recrystallization or reprecipitation?.
- Veeprho. (n.d.). Febantel EP Impurity A | CAS 92088-58-9.
- Semantic Scholar. (n.d.).
- Acree, W. E., & Abraham, M. H. (2017). 4-(Methylsulfonyl)benzaldehyde Solubility in Binary Solvent Mixtures of Acetonitrile + (Methanol, Ethanol and Isopropanol): Determination and Modelling.
- AstraZeneca. (2005). A process for the optical purification of benzimidazole derivatives. EP1498416A1.
- Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 643-661.
- Simson Pharma. (n.d.).
- ChemicalBook. (n.d.). Des(Methoxycarbonyl) Febantel | 92088-58-9.
- Santa Cruz Biotechnology. (n.d.). Des(methoxycarbonyl) Febantel.
- Biosynth. (n.d.). Des(methoxycarbonyl) febantel | 92088-58-9 | FD21094.
- ChemicalBook. (n.d.). Des(Methoxycarbonyl) Febantel CAS#: 92088-58-9.
Sources
- 1. veeprho.com [veeprho.com]
- 2. scbt.com [scbt.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Des(Methoxycarbonyl) Febantel | 92088-58-9 [chemicalbook.com]
- 5. Des(Methoxycarbonyl) Febantel CAS#: 92088-58-9 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimisation of an HPLC method for the simultaneous determination of pyrantel pamoate, praziquantel, fenbendazole, oxfendazole and butylhydroxyanisole using a phenyl stationary phase - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. jfda-online.com [jfda-online.com]
- 11. UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC for Des(methoxycarbonyl) Febantel Analysis
Welcome to the technical support center for the analysis of Des(methoxycarbonyl) Febantel. This guide is designed for researchers, scientists, and drug development professionals who are developing, optimizing, or troubleshooting High-Performance Liquid Chromatography (HPLC) methods for this specific analyte. As a pro-drug, Febantel's purity and degradation profile are critical for ensuring the safety and efficacy of veterinary pharmaceuticals.[1] Des(methoxycarbonyl) Febantel is a key related substance, and its accurate quantification is a crucial aspect of quality control.
This document provides in-depth, field-proven insights structured into frequently asked questions, a detailed experimental protocol, and a comprehensive troubleshooting guide.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the development of HPLC methods for Des(methoxycarbonyl) Febantel and related benzimidazole compounds.
Q1: What is Des(methoxycarbonyl) Febantel and why is its analysis critical?
A1: Des(methoxycarbonyl) Febantel is a potential impurity or degradation product of Febantel.[2] Febantel itself is a pro-benzimidazole anthelmintic, which, after administration, metabolizes into active compounds like fenbendazole and oxfendazole.[1][3] The analysis of related substances like Des(methoxycarbonyl) Febantel is mandated by regulatory bodies to ensure the purity, stability, and safety of the drug product. Forced degradation studies, as outlined by the International Council for Harmonisation (ICH), are performed to identify such potential degradants and develop stability-indicating analytical methods capable of separating them from the active pharmaceutical ingredient (API).[4][5]
Q2: What is the recommended starting point for HPLC column selection?
A2: For the analysis of Febantel and its related, relatively non-polar benzimidazole structures, a Reversed-Phase C18 (L1) column is the industry standard and the most effective starting point.[6][7]
-
Causality: The long alkyl chains of the C18 stationary phase provide strong hydrophobic interactions with the analyte, ensuring adequate retention and allowing for effective separation from more polar impurities.
-
Expert Recommendation: Start with a high-purity, end-capped C18 column to minimize peak tailing caused by secondary interactions between basic amine moieties on the analyte and acidic residual silanol groups on the silica backbone.[8] A column with dimensions of 150 mm x 4.6 mm and a particle size of 5 µm offers a good balance of efficiency, resolution, and backpressure suitable for standard HPLC systems.[4][6] For higher throughput and resolution, a column with a smaller particle size (e.g., <3 µm) can be used on a UHPLC system.[9]
Q3: How should I approach mobile phase optimization for this analysis?
A3: Mobile phase optimization is critical for achieving the desired selectivity and peak shape.[10] A typical reversed-phase approach using a gradient elution is recommended.
-
Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol for benzimidazole analysis. Its lower viscosity results in lower backpressure, and it often provides sharper peaks and different selectivity.[11]
-
Aqueous Phase & pH Control: An acidic mobile phase is crucial. A pH between 3.0 and 4.0 is recommended.
-
Causality: At this acidic pH, the ionization of residual silanol groups on the column's stationary phase is suppressed, significantly reducing the undesirable secondary ionic interactions that cause peak tailing for basic compounds.[12] Furthermore, maintaining a consistent ionization state for the analyte ensures reproducible retention times.
-
Recommended Buffers: A buffer is essential to control the pH.[10] Start with a simple aqueous mobile phase containing 0.1% Formic Acid or a 10-20 mM phosphate or ammonium formate buffer , adjusting the pH with phosphoric acid.[6][13][14]
-
-
Gradient Elution: A gradient program, starting with a higher percentage of the aqueous phase and gradually increasing the percentage of acetonitrile, will be necessary to elute Febantel, Des(methoxycarbonyl) Febantel, and other potential impurities with varying polarities within a reasonable runtime.
Q4: What is the optimal UV detection wavelength?
A4: Based on published methods for Febantel and its degradation products, a UV detection wavelength in the range of 280 nm to 295 nm is appropriate.[4][15][16]
-
Self-Validating Protocol: To determine the precise optimum wavelength for your specific analysis, it is essential to measure the UV absorbance spectrum of Des(methoxycarbonyl) Febantel using a photodiode array (PDA) detector. The wavelength of maximum absorbance (λmax) should be selected to ensure the highest sensitivity for quantification. Using a PDA detector during method development also helps in assessing peak purity, a key requirement for a stability-indicating method.[4]
Q5: What are the essential validation parameters for this method according to ICH Q2(R2) guidelines?
A5: To ensure the analytical method is suitable for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[17][18] For an impurity quantification method, the key performance characteristics to validate include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components, including the API, other impurities, and degradation products. This is typically demonstrated through forced degradation studies and peak purity analysis.[19]
-
Linearity: Establishing that the method's response is directly proportional to the concentration of the analyte over a specified range.[6]
-
Accuracy: The closeness of the test results to the true value, often determined by spiking a placebo mixture with known amounts of the analyte (recovery studies).[20]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. This includes Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).[21]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage.[21]
Section 2: Optimized Experimental Protocol
This section provides a detailed, step-by-step HPLC method that has been designed and optimized for the robust analysis of Des(methoxycarbonyl) Febantel.
1. Sample and Standard Preparation
-
Diluent Preparation: Prepare a mixture of Acetonitrile and Water (50:50, v/v).
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of Des(methoxycarbonyl) Febantel reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Working Standard Solution (e.g., 1.0 µg/mL): Further dilute the Standard Stock Solution with the diluent to achieve a final concentration appropriate for the expected impurity levels (e.g., for a 0.1% reporting threshold relative to a 1 mg/mL API sample).
-
Sample Solution: Prepare the drug substance or product sample in the diluent to a target API concentration of 1.0 mg/mL. Filter the final solution through a 0.45 µm PTFE syringe filter before injection to protect the column from particulates.[22]
2. HPLC Instrumentation and Conditions
The following parameters provide a validated starting point for the analysis.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD/PDA Detector |
| Column | Hypersil BDS C18, 150 x 4.6 mm, 5 µm (or equivalent)[6] |
| Mobile Phase A | 10 mM Ammonium Formate buffer, pH adjusted to 3.5 with Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min[20] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | Diode Array Detector (DAD/PDA), Monitoring at 285 nm |
Section 3: Visualizations & Workflows
Diagrams are provided to clarify chemical relationships and logical troubleshooting processes.
Caption: Relationship between Febantel and key related compounds.
Caption: Logical workflow for troubleshooting peak tailing.
Section 4: Troubleshooting Guide
Even robust methods can encounter issues. This guide provides a systematic approach to diagnosing and resolving common HPLC problems.[23][24]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Secondary Silanol Interactions: The basic nature of the analyte interacting with acidic silanol groups on the column packing.[8] 2. Column Overload: Injecting too high a concentration of the sample. 3. Column Void: A void or channel has formed at the head of the column. | 1. Lower Mobile Phase pH: Decrease the pH of the aqueous mobile phase (e.g., to 3.0) to further suppress silanol activity. 2. Reduce Sample Concentration: Dilute the sample and re-inject. 3. Use a Guard Column: A guard column protects the analytical column.[25] If a void is suspected, reverse-flush the column (if permitted by the manufacturer) or replace it. |
| Peak Fronting | 1. Sample Solvent Stronger than Mobile Phase: The sample is dissolved in a solvent that is much stronger (more organic content) than the initial mobile phase conditions. 2. Column Overload: Can also cause fronting, especially in preparative chromatography. | 1. Match Sample Solvent to Mobile Phase: Ensure the diluent is weaker than or equal in strength to the initial mobile phase composition. 2. Reduce Injection Volume/Concentration: Decrease the mass of analyte loaded onto the column. |
| Split or Double Peaks | 1. Clogged Column Frit: Particulate matter from the sample or mobile phase is blocking the inlet frit, causing an uneven flow path. 2. Column Void/Channeling: A severe void has formed at the column inlet. 3. Co-elution: Two different compounds are eluting at nearly the same time. | 1. Filter Samples: Always filter samples before injection. Install an in-line filter before the column. 2. Replace Column: This is often an indication of column failure. 3. Optimize Mobile Phase: Adjust the gradient or mobile phase composition to improve resolution. Check peak purity with a PDA detector. |
| Shifting Retention Times | 1. Inconsistent Mobile Phase Preparation: Small variations in pH or solvent ratios. 2. Column Equilibration: The column was not properly equilibrated with the initial mobile phase conditions before injection. 3. Column Aging: The stationary phase is degrading over time. | 1. Prepare Mobile Phase Carefully: Use a calibrated pH meter and volumetric glassware. Prepare fresh mobile phase daily. 2. Increase Equilibration Time: Ensure the system is stable at initial conditions for at least 10-15 column volumes before the first injection. 3. Monitor Performance: Track retention time and peak shape as part of system suitability. Replace the column when performance degrades beyond acceptable limits. |
| High System Backpressure | 1. Blockage in the System: Most commonly a plugged column inlet frit or a blocked in-line filter. 2. Precipitation: Buffer salts precipitating out of solution, especially when mixing with high concentrations of organic solvent. 3. Particulates: Particulate matter from unfiltered samples or mobile phases. | 1. Isolate the Blockage: Systematically disconnect components (starting from the detector and moving backward) to identify the source of the high pressure. If pressure drops when the column is removed, the column is blocked. 2. Ensure Buffer Solubility: Check the solubility of your buffer in the highest organic percentage of your gradient. Use a flush step with an intermediate solvent if necessary. 3. Filter Everything: Filter all mobile phases through a 0.45 µm filter and all samples through a syringe filter.[22] |
References
- UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study. (2025). Frontiers.
-
Development and validation of an HPLC-MS/MS method for simultaneous determination of Ivermectin, Febantel, Praziquantel, Pyrantel Pamoate and related compounds in fixed dose combination for veterinary. (2025). ResearchGate. [Link]
-
Characterization and toxicity evaluation of degradation products of febantel. (2020). Future Journal of Pharmaceutical Sciences. [Link]
-
Optimisation of an HPLC method for the simultaneous determination of pyrantel pamoate, praziquantel, fenbendazole, oxfendazole and butylhydroxyanisole using a phenyl stationary phase. (2012). Analytical Methods. [Link]
-
Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency (EMA). [Link]
-
RP - HPLC Method Development and Validation for Simultaneous Estimation of Pyrantel Pamoate, Praziquantel, Febantel in Tablet. (2022). ResearchGate. [Link]
-
Chromatogram showing separation of febantel and its degradation... ResearchGate. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. (2012). LCGC International. [Link]
-
Mobile phase optimization for the separation of some herbicide samples using HPLC. ResearchGate. [Link]
-
Characterization and toxicity evaluation of degradation products of febantel. SpringerLink. [Link]
-
ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS DETERMINATION OF PYRANTEL PAMOATE AND FEBANTEL IN AN ORAL DOSAGE FORM BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC). (2019). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
-
Validation of Analytical Procedures Q2(R2). (2023). ICH. [Link]
-
A high performance liquid chromatographic method for the determination of febantel and its major metabolites in lamb plasma. (1993). PubMed. [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC International. [Link]
-
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013). LCGC International. [Link]
-
A Comprehensive Guide to Selecting HPLC Columns. Labtech. [Link]
-
HPLC Method Development and Validation for Simultaneous Estimation of Pyrantel Pamoate, Praziquantel, Febantel in Tablet. Scilit. [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
Steps for HPLC Method Validation. Pharmaguideline. [Link]
-
Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2022). Biosciences Biotechnology Research Asia. [Link]
-
HPLC Column Selection Guide to Help You Achieve the Best Separation. Separation Science. [Link]
-
What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]
-
HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]
-
How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Chromatography-solutions. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
-
Febantel Summary Report (3). European Medicines Agency. [Link]
-
Febantel | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]
-
Febantel (WHO Food Additives Series 29). INCHEM. [Link]
Sources
- 1. 733. Febantel (WHO Food Additives Series 29) [inchem.org]
- 2. Des(Methoxycarbonyl) Febantel | 92088-58-9 [chemicalbook.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. ijpsr.com [ijpsr.com]
- 7. scilit.com [scilit.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. labtech.tn [labtech.tn]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromtech.com [chromtech.com]
- 13. Frontiers | UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study [frontiersin.org]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Optimisation of an HPLC method for the simultaneous determination of pyrantel pamoate, praziquantel, fenbendazole, oxfendazole and butylhydroxyanisole using a phenyl stationary phase - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. A high performance liquid chromatographic method for the determination of febantel and its major metabolites in lamb plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ema.europa.eu [ema.europa.eu]
- 18. database.ich.org [database.ich.org]
- 19. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 20. researchgate.net [researchgate.net]
- 21. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 22. HPLC Tips & Tricks – Mobile Phase Preparation [sigmaaldrich.com]
- 23. waters.com [waters.com]
- 24. agilent.com [agilent.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Overcoming Matrix Effects in the Quantification of Des(methoxycarbonyl) Febantel
Welcome to the technical support center for the bioanalysis of Des(methoxycarbonyl) Febantel. This guide is designed for researchers, scientists, and drug development professionals who are tasked with the accurate quantification of this analyte in complex biological matrices. As a Senior Application Scientist, I understand that encountering matrix effects is not just a possibility, but a frequent challenge in LC-MS/MS-based bioanalysis. This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these challenges and ensure the integrity of your data.
Core Principles: Understanding the Challenge
Des(methoxycarbonyl) Febantel, a known impurity and metabolite of the anthelmintic drug Febantel, requires sensitive and accurate quantification. When working with biological matrices such as plasma or serum, endogenous components like phospholipids, proteins, and salts can interfere with the ionization process of the target analyte in the mass spectrometer source. This phenomenon, known as the matrix effect , can lead to ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of the analytical method.[1][2][3] The primary goal of a robust sample preparation protocol is to selectively remove these interfering components while maximizing the recovery of the analyte of interest.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that arise during the development and execution of bioanalytical methods for Des(methoxycarbonyl) Febantel and related compounds.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects, and why are they a significant problem for LC-MS/MS quantification?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[4] In electrospray ionization (ESI), which is commonly used for the analysis of benzimidazoles, a finite number of charges are available on the droplets formed in the ion source.[5] When matrix components, particularly phospholipids from plasma, co-elute with Des(methoxycarbonyl) Febantel, they compete for these charges. This competition often leads to ion suppression , where the signal for the analyte of interest is reduced, resulting in decreased sensitivity and inaccurate quantification.[1][3] Less commonly, ion enhancement can occur. Failure to address these effects can lead to unreliable pharmacokinetic and toxicokinetic data.
Q2: How can I quantitatively assess the matrix effect for my Des(methoxycarbonyl) Febantel assay?
A2: The matrix effect is typically assessed by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The formula is:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100
A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement. According to regulatory guidelines from the FDA and EMA, the precision of the matrix effect across different lots of matrix should be within a certain tolerance, typically a coefficient of variation (CV) of ≤15%.[6]
Q3: What is an internal standard, and why is it crucial for mitigating matrix effects?
A3: An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added at a known concentration to all samples, calibrators, and quality controls before sample processing. The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., containing deuterium, ¹³C, or ¹⁵N). A SIL-IS co-elutes with the analyte and is affected by matrix effects and extraction variability in the same way. By calculating the ratio of the analyte peak area to the IS peak area, these variations can be normalized, leading to more accurate and precise results. For Febantel and its metabolites, a SIL-IS like Fenbendazole-D3 has been successfully used.[6]
Q4: My analyte recovery is low. What are the likely causes and how can I improve it?
A4: Low recovery means that a significant portion of Des(methoxycarbonyl) Febantel is being lost during the sample preparation process. The potential causes depend on the extraction method:
-
Protein Precipitation (PPT): The analyte may be co-precipitating with the proteins. Experiment with different organic solvents (e.g., acetonitrile vs. methanol) or adjust the solvent-to-plasma ratio.
-
Liquid-Liquid Extraction (LLE): The pH of the aqueous phase may not be optimal for partitioning the analyte into the organic phase. Based on the predicted pKa of Des(methoxycarbonyl) Febantel (around 8.66), the sample should be basified to ensure it is in its neutral form for efficient extraction into an organic solvent.[7] Also, consider using a more suitable extraction solvent.
-
Solid-Phase Extraction (SPE): The choice of sorbent may be incorrect, or the wash and elution steps may be suboptimal. If the analyte is breaking through during the loading or wash steps, a stronger retention mechanism is needed. If the analyte is not being fully eluted, a stronger elution solvent is required.
Troubleshooting Scenarios
Scenario 1: High variability in results between different plasma samples.
-
Plausible Cause: Differential matrix effects between individual lots of plasma. While a SIL-IS can correct for this, significant variability can still be problematic. The issue may stem from inadequate sample cleanup, allowing varying levels of interfering substances like phospholipids to remain.
-
Troubleshooting Steps:
-
Re-evaluate your sample preparation method. If using simple protein precipitation, consider a more rigorous technique like a combined protein precipitation and liquid-liquid extraction (PP-LLE) or solid-phase extraction (SPE) to achieve a cleaner extract.[8]
-
Incorporate a phospholipid removal step. Specific SPE cartridges or plates designed to remove phospholipids can significantly reduce matrix variability.[7][9]
-
Optimize chromatography. Ensure that Des(methoxycarbonyl) Febantel is chromatographically separated from the major phospholipid elution zones. This often involves adjusting the gradient profile of your mobile phase.
-
Scenario 2: Poor sensitivity and a high lower limit of quantification (LLOQ).
-
Plausible Cause: Significant ion suppression is the most likely culprit. This is often due to insufficient removal of matrix components.
-
Troubleshooting Steps:
-
Improve sample cleanup. As detailed above, transition from a simple method like PPT to a more selective one like SPE. SPE can provide a more concentrated and cleaner sample, leading to better sensitivity.[8]
-
Check for analyte stability. Febantel has been reported to be unstable under certain sample preparation conditions.[1] Ensure that Des(methoxycarbonyl) Febantel is stable throughout your extraction process.
-
Optimize MS/MS parameters. Ensure that the precursor/product ion transition, collision energy, and other source parameters are optimized for Des(methoxycarbonyl) Febantel to maximize signal intensity.
-
Comparative Analysis of Sample Preparation Techniques
The choice of sample preparation is the most critical factor in overcoming matrix effects. Below is a comparison of the three most common techniques for plasma samples.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Mechanism | Proteins are denatured and precipitated by an organic solvent (e.g., acetonitrile). | Analyte is partitioned between an aqueous sample and an immiscible organic solvent based on pH and solubility. | Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent. |
| Pros | Fast, simple, and inexpensive. | Can provide cleaner extracts than PPT. Good for removing salts and highly polar interferences. | Offers the highest degree of selectivity and provides the cleanest extracts. Can concentrate the analyte. Amenable to automation.[8] |
| Cons | Results in the "dirtiest" extract, with high levels of phospholipids and other endogenous components remaining in the supernatant. High potential for significant matrix effects.[1] | More labor-intensive and time-consuming than PPT. Can be difficult to automate and may form emulsions. | More complex and expensive than PPT and LLE. Requires method development to optimize sorbent, wash, and elution steps. |
| Typical Recovery | Can be high, but may be variable. | Generally good (>80%), but highly dependent on pH and solvent choice. | Typically high and reproducible (>85%) with an optimized method. |
| Matrix Effect | High potential for significant ion suppression. | Moderate; generally less than PPT but more than SPE. | Lowest potential for matrix effects due to efficient removal of interferences. |
A study on the simultaneous analysis of Febantel and its metabolites in dog plasma demonstrated that a combined Protein Precipitation and Liquid-Liquid Extraction (PP-LLE) method yielded high mean extraction recoveries of over 90% and negligible matrix effects when used with a stable isotope-labeled internal standard.[6] This approach offers a good balance between sample cleanliness and procedural simplicity.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for different sample preparation techniques. These should be optimized and validated in your laboratory according to regulatory guidelines.
Protocol 1: Combined Protein Precipitation & Liquid-Liquid Extraction (PP-LLE)
This method is adapted from a validated procedure for Febantel and its metabolites and is highly recommended for Des(methoxycarbonyl) Febantel.[6]
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibrator, or QC.
-
Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., 200 ng/mL Fenbendazole-D3 in DMF). Vortex for 10 seconds.
-
Sample Basification: Add 50 µL of 1 M ammonia solution to raise the pH. Vortex for 30 seconds. This ensures Des(methoxycarbonyl) Febantel is in its neutral form for efficient extraction.
-
Protein Precipitation: Add 500 µL of acetonitrile. Vortex vigorously for 5 minutes.
-
Liquid-Liquid Extraction: Add 800 µL of ethyl acetate. Vortex for another 5 minutes.
-
Centrifugation: Centrifuge the tubes at 12,000 rpm for 7 minutes at 4°C to pellet the precipitated proteins and separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to dissolve.
-
Analysis: Transfer to an autosampler vial and inject into the LC-MS/MS system.
Protocol 2: Generic Solid-Phase Extraction (SPE) for Benzimidazoles
This protocol provides a starting point for developing a reversed-phase SPE method. A polymeric sorbent like Oasis HLB is a good initial choice due to its broad applicability.
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of the internal standard working solution. Then add 200 µL of 2% phosphoric acid and vortex. This disrupts protein binding.
-
SPE Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg) by passing 1 mL of methanol followed by 1 mL of water. Do not let the sorbent go dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase, as described in the PP-LLE protocol.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Visualizing the Workflow
A clear understanding of the experimental and logical flow is essential for successful method development and troubleshooting.
Diagram 1: General Workflow for Bioanalysis
Caption: Overview of the bioanalytical workflow.
Diagram 2: Decision Tree for Troubleshooting Matrix Effects
Caption: Troubleshooting decision tree for matrix effects.
References
-
Zhang, Y., Guo, J., Zhao, L., Li, Y., Wang, Y., Wang, J., Ma, Y., Chen, Y., Miao, J., Wang, R., Wang, X., Cao, X., & Yu, Z. (2025). UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study. Frontiers in Veterinary Science, 12, 1359325. [Link]
-
Dams, R., Huestis, M. A., Lambert, W. E., & Murphy, C. M. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 14(11), 1290–1294. [Link]
-
Gouveia, C. A. R., Santos, R. F., Cardoso, V. V., & Benoliel, M. J. (2020). Comparison of extraction efficiencies and LC–MS–MS matrix effects using LLE and SPE methods for 19 antipsychotics in human blood. Analytical and Bioanalytical Chemistry, 412(24), 6439–6451. [Link]
-
Agilent Technologies. (2016). Removal of Lipids for the Analysis of Toxicological Compounds in Plasma by LC/MS/MS. [Link]
-
MDPI. (2023). LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. Foods, 12(8), 1690. [Link]
-
Pontes, F. L. D., & Pontarolo, R. (2013). Development and validation of an HPLC-MS/MS method for simultaneous determination of Ivermectin, Febantel, Praziquantel, Pyrantel Pamoate and related compounds in fixed dose combination for veterinary. Asian Journal of Pharmaceutical and Clinical Research, 6(2), 191-200. [Link]
-
Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid Communications in Mass Spectrometry, 17(1), 97–103. [Link]
-
Msagati, T. A. M., & Nindi, M. M. (2006). Comparative study of sample preparation methods; supported liquid membrane and solid phase extraction in the determination of benzimidazole anthelmintics in biological matrices by liquid chromatography–electrospray–mass spectrometry. Talanta, 69(1), 243–250. [Link]
-
News-Medical.Net. (2025). Improving sample preparation for LC-MS/MS analysis. [Link]
-
Rago, D., Cvejic, J., & Vuckovic, D. (2020). Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma. Environmental Science & Technology, 54(15), 9572–9581. [Link]
-
Cajka, T., & Fiehn, O. (2014). Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics. Metabolites, 4(4), 977–992. [Link]
-
van de Merbel, N. C., van den Heuvel, J. J., & Oosterhuis, B. (2017). Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. Analytical Chemistry, 89(17), 9345–9352. [Link]
-
Agilent. (n.d.). Automated Metabolite Extraction for Plasma using the Agilent Bravo Platform. [Link]
-
CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. [Link]
-
Msagati, T. A. M., & Nindi, M. M. (2006). Comparative study of sample preparation methods; supported liquid membrane and solid phase extraction in the determination of benzimidazole anthelmintics in biological matrices by liquid chromatography–electrospray–mass spectrometry. Talanta, 69(1), 243–250. [Link]
-
Jain, R., & Singh, S. (2016). Advanced sample preparation techniques prior to LC-MS. TrAC Trends in Analytical Chemistry, 80, 1-20. [Link]
-
Imre, T., Kacsó, T., Muntean, D. L., & Muntean, D. (2021). LC-MS/MS method for the determination of diazolic anthelmintic drug levels from sheep and human plasma for use in pharmacokinetic studies. Farmacia, 69(1), 133-142. [Link]
-
Agilent Technologies. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. [Link]
-
Furey, A., Moriarty, M., Bane, V., Kinsella, B., & Lehane, M. (2013). Ion suppression; a critical review on causes, evaluation, prevention and applications. Talanta, 115, 104–122. [Link]
-
SCIEX. (2023). Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101). [Link]
-
Reddy, T. M., & Kumar, N. V. (2014). Comparison of conventional and supported liquid extraction methods for the determination of sitagliptin and simvastatin in rat plasma By LC–ESI–MS/MS. Journal of Pharmaceutical Analysis, 4(5), 332-340. [Link]
-
Chambers, E., Lame, M., & Bardsley, S. (2004). Straightforward solid-phase extraction method for the determination of verapamil and its metabolite in plasma in a 96-well extraction plate. Journal of Chromatography B, 811(2), 165-170. [Link]
Sources
- 1. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. longdom.org [longdom.org]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. researchgate.net [researchgate.net]
- 9. hpst.cz [hpst.cz]
Technical Support Center: Des(methoxycarbonyl) Febantel Degradation Pathways and Kinetics
Welcome to the technical support center for Des(methoxycarbonyl) Febantel. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the degradation pathways and kinetics of this specific Febantel impurity. Given the limited direct experimental data on Des(methoxycarbonyl) Febantel, this guide synthesizes information from studies on the parent compound, Febantel, with established principles of chemical degradation to offer predictive insights and practical troubleshooting advice.
I. Frequently Asked Questions (FAQs)
This section addresses common questions that researchers may have regarding the stability and degradation of Des(methoxycarbonyl) Febantel.
Q1: What is Des(methoxycarbonyl) Febantel and how does it relate to Febantel?
A1: Des(methoxycarbonyl) Febantel, also known as Febantel Impurity A, is a known impurity of the anthelmintic drug Febantel[1][2]. Its chemical structure is methyl N-[N'-[2-[(2-methoxyacetyl)amino]-4-phenylsulfanylphenyl]carbamimidoyl]carbamate[1]. Structurally, it differs from Febantel by the absence of one of the two methoxycarbonyl groups on the guanidino moiety. Understanding its stability is crucial for the quality control and safety assessment of Febantel drug products.
Q2: Are there any published studies on the specific degradation pathways and kinetics of Des(methoxycarbonyl) Febantel?
A2: Currently, there is a lack of published studies that specifically detail the degradation pathways and kinetics of Des(methoxycarbonyl) Febantel. Much of the available literature focuses on the degradation of the parent drug, Febantel[1][3]. Therefore, the degradation behavior of Des(methoxycarbonyl) Febantel is largely predicted based on its chemical structure and the known degradation patterns of Febantel.
Q3: What are the predicted primary degradation pathways for Des(methoxycarbonyl) Febantel?
A3: Based on its chemical structure, which is similar to Febantel, Des(methoxycarbonyl) Febantel is predicted to undergo degradation through several key pathways:
-
Hydrolysis: The ester and amide functional groups in the molecule are susceptible to hydrolysis under both acidic and basic conditions. This can lead to the cleavage of the methoxycarbonyl group and the methoxyacetyl group.
-
Oxidation: The sulfide linkage is a primary site for oxidation, potentially forming a sulfoxide and subsequently a sulfone, similar to the metabolic pathway of Febantel[4].
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photolytic degradation, leading to the formation of various photoproducts. While Febantel has shown some persistence against solar radiation, photocatalytic degradation can be rapid[5].
Q4: How can I monitor the degradation of Des(methoxycarbonyl) Febantel in my experiments?
A4: A stability-indicating analytical method is essential for monitoring the degradation of Des(methoxycarbonyl) Febantel. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a UV or mass spectrometry (MS) detector is the most common and effective technique[6][7]. A well-developed method should be able to separate the parent compound from its potential degradation products.
Q5: What are the key challenges in studying the degradation of this impurity?
A5: The main challenge is the lack of a commercially available, well-characterized standard of Des(methoxycarbonyl) Febantel, which is necessary for method development, validation, and definitive identification of the molecule in samples. Additionally, without established degradation profiles, identifying and characterizing its degradation products can be complex and may require advanced analytical techniques like high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
II. Troubleshooting Guides
This section provides practical advice for specific issues you might encounter during your research.
Problem 1: I am observing unexpected peaks in my HPLC chromatogram when analyzing Des(methoxycarbonyl) Febantel. How can I determine if these are degradation products?
-
Question: Are the unexpected peaks appearing over time or after exposing the sample to stress conditions (e.g., heat, acid, base, light)?
-
Answer: If the peaks increase in area over time or under stress conditions while the main peak for Des(methoxycarbonyl) Febantel decreases, they are likely degradation products. To confirm, you should perform a forced degradation study as outlined in the Protocols section.
-
-
Question: How can I get a preliminary identification of these unknown peaks?
-
Answer: If your HPLC is coupled to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the unknown peaks. This information can be used to propose potential structures based on the predicted degradation pathways (e.g., hydrolysis, oxidation). For example, a loss of the methoxycarbonyl group would result in a specific mass change.
-
Problem 2: My analytical method does not seem to be stability-indicating. The parent peak decreases, but I don't see any corresponding degradation peaks.
-
Question: Could the degradation products be co-eluting with the parent peak or other components in the sample matrix?
-
Answer: It is possible that your chromatographic conditions are not sufficient to resolve the degradation products from the parent compound. Try modifying your mobile phase composition, gradient, pH, or column chemistry. A photodiode array (PDA) detector can be useful to check for peak purity.
-
-
Question: Is it possible that the degradation products are not being detected by my current detector settings?
-
Answer: Some degradation products may have different chromophores and thus different optimal UV detection wavelengths. If you are using a UV detector, try analyzing your stressed samples at multiple wavelengths. If possible, use a mass spectrometer for detection, as it is a more universal detector for charged species.
-
Problem 3: I am struggling to achieve a controlled level of degradation in my forced degradation study.
-
Question: My compound is degrading too quickly, especially under acidic or basic conditions. How can I slow down the reaction?
-
Answer: You can reduce the severity of the stress conditions. Try using a lower concentration of acid or base, reducing the temperature, or shortening the exposure time. For example, instead of 1M HCl, start with 0.1M or even 0.01M HCl.
-
-
Question: My compound shows no degradation under the stress conditions I've applied. What should I do?
-
Answer: You need to increase the harshness of your stress conditions. You can increase the concentration of the stressor, raise the temperature, or extend the exposure time. For photostability, ensure your light source is of sufficient intensity and covers the appropriate wavelengths as per ICH guidelines[4].
-
III. Experimental Protocols
This section provides a detailed, step-by-step methodology for a forced degradation study of Des(methoxycarbonyl) Febantel.
Protocol 1: Forced Degradation Study of Des(methoxycarbonyl) Febantel
Objective: To investigate the degradation of Des(methoxycarbonyl) Febantel under various stress conditions and to identify the major degradation products.
Materials:
-
Des(methoxycarbonyl) Febantel reference standard
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with PDA or MS detector
-
pH meter
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Des(methoxycarbonyl) Febantel in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of Des(methoxycarbonyl) Febantel in a controlled-temperature oven at 70°C for 7 days.
-
Also, expose a solution of the compound to the same conditions.
-
At the end of the study, dissolve the solid sample and dilute the solution for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of Des(methoxycarbonyl) Febantel to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples by HPLC.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of the parent compound and the formation of any new peaks.
-
If using an MS detector, record the mass spectra of the degradation products to aid in their identification.
-
IV. Data Presentation
The following table summarizes the predicted degradation products of Des(methoxycarbonyl) Febantel based on the known degradation of Febantel.
| Stress Condition | Predicted Degradation Pathway | Potential Degradation Products |
| Acid Hydrolysis | Cleavage of the methoxycarbonyl and methoxyacetyl groups. | Amine derivatives, carboxylic acid derivatives. |
| Base Hydrolysis | Saponification of the ester group and hydrolysis of the amide linkage. | Carboxylate salt, amine derivatives. |
| Oxidation | Oxidation of the sulfide to sulfoxide and then to sulfone. | Des(methoxycarbonyl) Febantel sulfoxide, Des(methoxycarbonyl) Febantel sulfone. |
| Photolysis | Complex reactions including cleavage and rearrangement. | Various photoproducts, potentially including cyclized benzimidazole derivatives. |
V. Visualizations
Predicted Degradation Pathways of Des(methoxycarbonyl) Febantel
Caption: Predicted degradation pathways of Des(methoxycarbonyl) Febantel.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
VI. References
-
Mahajan, A., Marathe, A., Bairagi, V., & Gawande, V. (2020). Characterization and toxicity evaluation of degradation products of febantel. Future Journal of Pharmaceutical Sciences, 6(1), 1-12. [Link]
-
Babic, S., Mutavdžić Pavlović, D., Biošić, M., Runje, M., & Ašperger, D. (2018). Fate of febantel in the aquatic environment—the role of abiotic elimination processes. Environmental Science and Pollution Research, 25(30), 30249-30261. [Link]
-
Li, Y., Wang, Y., Zhang, Y., & Li, X. (2025). UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study. Frontiers in Veterinary Science, 12, 1354. [Link]
-
PubChem. (n.d.). Des(methoxycarbonyl) Febantel. National Center for Biotechnology Information. Retrieved from [Link]
-
Čizmić, M., Babić, S., & Škorić, I. (2018). Photolytic and photocatalytic degradation of febantel in aqueous media. Desalination and Water Treatment, 104, 294-302. [Link]
-
Pontes, F. L. D., Piantavini, M. S., Uber, C. P., Gasparetto, J. C., Campos, F. R., Pontarolo, R., & Trindade, A. (2013). Development and validation of an HPLC-MS/MS method for simultaneous determination of Ivermectin, Febantel, Praziquantel, Pyrantel Pamoate and related compounds in fixed dose combination for veterinary. ResearchGate. [Link]
-
Pharmaffiliates. (n.d.). Febantel - Impurity A. Retrieved from [Link]
-
Veeprho. (n.d.). Febantel EP Impurity A. Retrieved from [Link]
-
European Pharmacopoeia. (n.d.). Febantel for veterinary use.
-
INCHEM. (n.d.). Febantel. Retrieved from [Link]
-
Chou, Y.-C., & Ho, W.-H. (2001). Simultaneous Determination of Febantel, Fenbendazole, Oxfendazole and Oxfendazole Sulfone in Livestock by Matrix Solid Phase Dispersion. Journal of Food and Drug Analysis, 9(4). [Link]
-
Patel, B. D., & Captain, A. D. (2018). RP - HPLC Method Development and Validation for Simultaneous Estimation of Pyrantel Pamoate, Praziquantel, Febantel in Tablet. Research Journal of Pharmacy and Technology, 11(7), 2841-2846. [Link]
-
Anumolu, P. D., Subhakar, R. J., & Vanitha, C. (2015). Degradation Kinetics, In Vitro Dissolution Studies, and Quantification of Praziquantel, Anchored in Emission Intensity by Spectrofluorimetry. Scientia Pharmaceutica, 83(4), 627–639. [Link]
-
Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-806. [Link]
-
Rawat, T., & Pandey, I. P. (2015). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Journal of Pharmaceutical Sciences and Research, 7(5), 238. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. turkjps.org [turkjps.org]
- 3. researchgate.net [researchgate.net]
- 4. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. veeprho.com [veeprho.com]
- 6. UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Febantel, Fenbendazole, and Their Impurities: A Guide for Researchers
This guide provides an in-depth comparative analysis of the anthelmintic drugs Febantel and Fenbendazole, with a particular focus on their impurity profiles. Designed for researchers, scientists, and drug development professionals, this document delves into the chemical relationship, mechanism of action, metabolic fate, and analytical methodologies pertinent to these compounds. By synthesizing technical data with practical insights, this guide aims to equip researchers with the knowledge necessary for robust drug analysis and development.
Introduction: The Interplay of a Prodrug and its Active Metabolite
Febantel and Fenbendazole are both widely used broad-spectrum benzimidazole anthelmintics in veterinary medicine for the treatment of gastrointestinal and respiratory nematodes and some tapeworms.[1][2] The critical distinction between them lies in their pharmacological activity: Febantel is a prodrug that requires in vivo metabolic activation, whereas Fenbendazole is an active anthelmintic agent itself.[3][4]
Upon oral administration, Febantel undergoes cyclization in the host's body to form Fenbendazole and its other active metabolite, Oxfendazole.[3][4] This metabolic conversion is central to the efficacy of Febantel and understanding this pathway is crucial for any comparative analysis.
Chemical Structures and Properties
A foundational understanding of the chemical structures of Febantel and Fenbendazole is essential for appreciating their relationship and for the development of specific analytical methods.
| Compound | Chemical Name | Molecular Formula | Molecular Weight | CAS Number |
| Febantel | methyl N-[N'-[2-[(2-methoxyacetyl)amino]-4-phenylsulfanylphenyl]-N-methoxycarbonylcarbamimidoyl]carbamate | C₂₀H₂₂N₄O₆S | 446.5 g/mol | 58306-30-2 |
| Fenbendazole | methyl N-(6-phenylsulfanyl-1H-benzimidazol-2-yl)carbamate | C₁₅H₁₃N₃O₂S | 299.35 g/mol | 43210-67-9 |
Table 1: Chemical Properties of Febantel and Fenbendazole.[5][6]
Mechanism of Action: A Shared Pathway
The anthelmintic activity of both Febantel (via its metabolites) and Fenbendazole is primarily attributed to their ability to interfere with the cellular transport and energy metabolism of parasites. The core mechanism involves the binding of the benzimidazole scaffold to the β-tubulin subunit of the parasite's microtubules.[7] This binding disrupts the polymerization of tubulin into microtubules, which are essential for vital cellular functions, including cell division, nutrient absorption, and waste excretion. The disruption of these processes ultimately leads to the paralysis and death of the parasite.
The Metabolic Journey: From Febantel to Active Metabolites
Febantel's efficacy is entirely dependent on its biotransformation into active metabolites. This metabolic cascade is a key area of study for understanding its pharmacokinetic and pharmacodynamic profile.
As illustrated, Febantel undergoes in vivo cyclization to form Fenbendazole.[3][4] Both Febantel and Fenbendazole can be oxidized to Fenbendazole Sulphoxide (Oxfendazole), which is also an active anthelmintic.[3][8] Further oxidation leads to the formation of the inactive metabolite, Fenbendazole Sulphone.[8][9] The interconversion between Fenbendazole and Oxfendazole is a notable aspect of their shared metabolism.[3]
Impurity Profiling: A Critical Aspect of Drug Quality and Safety
The presence of impurities in active pharmaceutical ingredients (APIs) can significantly impact their safety and efficacy. A thorough understanding and control of these impurities are paramount in drug development and manufacturing.
Common Impurities of Febantel
Several process-related impurities and degradation products have been identified for Febantel.
| Impurity Name | Chemical Name | Molecular Formula | CAS Number |
| Febantel Impurity A | Methyl [[2-[(methoxyacetyl)amino]-4-(phenylthio)phenyl]carbamimidoyl]carbamate | C₁₈H₂₀N₄O₄S | 92088-58-9 |
| Febantel Impurity B | 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole | C₁₅H₁₄N₂OS | 92114-71-1 |
| Febantel Impurity C | Fenbendazole | C₁₅H₁₃N₃O₂S | 43210-67-9 |
Table 2: Common Impurities of Febantel.[6][10][11][12][13]
Note on Febantel Impurity C: It is crucial for analysts to recognize that Fenbendazole itself is considered a potential impurity in Febantel drug substance, arising either from the manufacturing process or degradation.
Common Impurities of Fenbendazole
Fenbendazole impurities can originate from its synthesis or degradation.
| Impurity Name | Chemical Name | Molecular Formula | CAS Number |
| Fenbendazole Impurity A | Methyl (1H-Benzimidazol-2- yl)carbamate (Carbendazim) | C₉H₉N₃O₂ | 10605-21-7 |
| Fenbendazole Impurity B | Methyl (5-chloro-1H-benzimidazol-2-yl)carbamate | C₉H₈ClN₃O₂ | 20367-38-8 |
| Fenbendazole Sulphoxide | Oxfendazole | C₁₅H₁₃N₃O₃S | 53716-50-0 |
| Fenbendazole Sulphone | - | C₁₅H₁₃N₃O₄S | 54029-20-8 |
Table 3: Common Impurities of Fenbendazole.[6]
Toxicological Significance of Impurities
While extensive toxicological data exists for the parent compounds, Febantel and Fenbendazole, there is a significant lack of publicly available experimental data on the specific toxicological profiles of their impurities.
-
Febantel: Has low acute toxicity with oral LD50 values in rats and mice exceeding 10,000 mg/kg bw.[3] However, it has shown embryotoxic and teratogenic effects in rats at high doses.[3]
-
Fenbendazole: Also exhibits low acute toxicity.[14] Long-term studies have not shown evidence of carcinogenicity.[15]
-
Impurities: The toxicological impact of the identified impurities is not well-documented in the available literature. For instance, while Carbendazim (Fenbendazole Impurity A) is a known fungicide with reproductive and developmental toxicity concerns, specific toxicological studies on the other listed impurities are scarce.[16] This represents a critical knowledge gap for risk assessment.
Comparative Efficacy and Safety
Direct comparative studies on the anthelmintic efficacy of Febantel and Fenbendazole often conclude that they are similarly effective, which is expected given that Febantel's activity is mediated through Fenbendazole and Oxfendazole.[2][17][18] One study in gray foxes found both ivermectin, febantel, and fenbendazole to be more effective at eliminating helminths than mebendazole.[2]
In terms of safety, both compounds are generally well-tolerated at therapeutic doses in target animal species.[3][15] However, as with all benzimidazoles, there is a potential for adverse effects, particularly at higher doses or with prolonged use.[3][15]
Analytical Methodologies for Comparative Analysis
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of Febantel, Fenbendazole, and their impurities. A robust HPLC method is essential for quality control, stability testing, and pharmacokinetic studies.
Experimental Protocol: HPLC Method for Impurity Profiling
This protocol provides a starting point for the development of a stability-indicating HPLC method for the simultaneous analysis of Febantel, Fenbendazole, and their related substances.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: A gradient elution is typically required to separate the parent compounds from their more polar or non-polar impurities. A common mobile phase combination is a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV detection at a wavelength that provides good sensitivity for all compounds of interest (e.g., around 290-300 nm).
-
Injection Volume: 10-20 µL.
3. Sample and Standard Preparation:
-
Standard Solutions: Prepare individual stock solutions of Febantel, Fenbendazole, and all available impurity reference standards in a suitable solvent (e.g., methanol or acetonitrile). From these, prepare a mixed standard solution at a known concentration.
-
Sample Solution: Accurately weigh and dissolve the drug substance or product in the same solvent as the standards to a known concentration.
4. Method Validation:
-
The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit.
Conclusion and Future Perspectives
Febantel and Fenbendazole are closely related anthelmintics, with the former serving as a prodrug for the latter. Their shared mechanism of action and metabolic pathways result in similar efficacy and safety profiles. The analysis of their impurities is a critical component of ensuring drug quality and safety. While several potential impurities have been identified, a significant gap exists in the experimental toxicological data for these specific compounds. Future research should focus on elucidating the biological activity and potential toxicity of the major impurities of both Febantel and Fenbendazole. This will enable a more comprehensive risk assessment and contribute to the development of even safer and more effective anthelmintic therapies.
References
-
Committee for Veterinary Medicinal Products. (1997). Febantel Summary Report (3). European Medicines Agency. [Link]
-
Choudhury, A., & Bulbul, K. H. (2022). Comparative efficacy of fenbendazole, albendazole and levamisole against gastrointestinal nematodiasis in cattle of Assam, India. The Pharma Innovation Journal, 11(6), 133-136. [Link]
-
World Health Organization. (1998). Febantel, Fenbendazole, and Oxfendazole (Addendum). WHO Food Additives Series 41. [Link]
-
Blagburn, B. L., Swango, L. J., Hendrix, C. M., & Lindsay, D. S. (1986). Comparative efficacies of ivermectin, febantel, fenbendazole, and mebendazole against helminth parasites of gray foxes. Journal of the American Veterinary Medical Association, 189(9), 1084–1085. [Link]
-
McKellar, Q. A., Gokbulut, C., Muzandu, K., & Benchaoui, H. (2002). Fenbendazole pharmacokinetics, metabolism, and potentiation in horses. Drug metabolism and disposition: the biological fate of chemicals, 30(11), 1230–1239. [Link]
-
Nguyen, J., Nguyen, T. Q., Han, B., & Hoang, B. X. (2024). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer research, 44(9), 3725–3735. [Link]
-
Blagburn, B. L., Swango, L. J., Hendrix, C. M., & Lindsay, D. S. (1986). Comparative efficacies of ivermectin, febantel, fenbendazole, and mebendazole against helminth parasites of gray foxes. Journal of the American Veterinary Medical Association, 189(9), 1084–1085. [Link]
-
Pharmacology of Fenbendazole ; Mechanism of Action, Pharmacokinetics, Uses, Effects. (2025, January 12). YouTube. [Link]
-
Committee for Veterinary Medicinal Products. (1995). Oxfendazole, Fenbendazole, Febantel Summary Report (1). European Medicines Agency. [Link]
-
Pharmaffiliates. (n.d.). Ritonavir-impurities. Retrieved January 25, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole. PubChem. Retrieved January 25, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Febantel. PubChem. Retrieved January 25, 2026, from [Link]
-
Delatour, P., Tiberghien, M. P., Garnier, F., & Benoît, E. (1985). Comparative pharmacokinetics of febantel and its metabolites in sheep and cattle. American journal of veterinary research, 46(6), 1399–1402. [Link]
-
Pharmaffiliates. (n.d.). Febantel Related Compound A. Retrieved January 25, 2026, from [Link]
-
World Health Organization. (1991). Febantel. WHO Food Additives Series 29. [Link]
-
Pharmaffiliates. (n.d.). Fenbendazole-impurities. Retrieved January 25, 2026, from [Link]
-
Marriner, S. E., & Bogan, J. A. (1981). Pharmacokinetics of fenbendazole in sheep. American journal of veterinary research, 42(7), 1146–1148. [Link]
-
Otranto, D., Latrofa, M. S., Nachiero, M., Lia, R. P., & Parisi, A. (2024). Field efficacy of Febantel, Pyrantel embonate and Praziquantel (Drontal® Tasty) against naturally acquired intestinal helminths of hunting dogs in southern Italy. Parasites & vectors, 17(1), 15. [Link]
-
Covetrus. (n.d.). Fenbendazole Safety Data Sheet. Retrieved January 25, 2026, from [Link]
-
McKellar, Q. A., & Sanchez, S. (1998). Pharmacokinetics of fenbendazole following intravenous and oral administration to pigs. American journal of veterinary research, 59(6), 754–758. [Link]
-
Lanusse, C. E., & Prichard, R. K. (1993). Enantiomeric behaviour of albendazole and fenbendazole sulfoxides in domestic animals: Pharmacological implications. Veterinary parasitology, 49(2-4), 123–134. [Link]
-
PharmaCompass. (n.d.). Febantel, European Pharmacopoeia (EP) Reference Standard. Retrieved January 25, 2026, from [Link]
-
Toltrazuril Shop. (2025, September 18). 4 Effective Febantel For Cats: Safe & Easy Deworming Guide. [Link]
-
Veeprho. (n.d.). Febantel EP Impurity A. Retrieved January 25, 2026, from [Link]
-
AERU. (2025, September 15). Fenbendazole (Ref: Hoe 881v). University of Hertfordshire. [Link]
-
Australian Government Department of Health. (2020, June 30). Carbamic acid, 1H-benzimidazol-2-yl-, methyl ester: Human health tier II assessment. [Link]
-
Duan, Q., Liu, Y., & Rockwell, S. (2013). Fenbendazole as a potential anticancer drug. Anticancer research, 33(2), 355–362. [Link]
-
Lappin, M. R., & Scorza, V. (2005). Efficacy of a combination of febantel, pyrantel, and praziquantel for the treatment of kittens experimentally infected with Giardia species. The Journal of the American Veterinary Medical Association, 227(4), 581–583. [Link]
-
Morter, R. L., Kazacos, K. R., & Amstutz, H. E. (1980). Comparative Clinical Efficacy of Fenbendazole and Thiabendazole in Feedlot Heifers. The Bovine Practitioner, (15), 104–107. [Link]
Sources
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Comparative efficacies of ivermectin, febantel, fenbendazole, and mebendazole against helminth parasites of gray foxes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. 733. Febantel (WHO Food Additives Series 29) [inchem.org]
- 5. Febantel | C20H22N4O6S | CID 135449328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Fenbendazole as a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fenbendazole pharmacokinetics, metabolism, and potentiation in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Febantel Related Compound A USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 12. 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole | 92114-71-1 | Benchchem [benchchem.com]
- 13. veeprho.com [veeprho.com]
- 14. northamerica.covetrus.com [northamerica.covetrus.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 17. avmajournals.avma.org [avmajournals.avma.org]
- 18. Field efficacy of Febantel, Pyrantel embonate and Praziquantel (Drontal® Tasty) against naturally acquired intestinal helminths of hunting dogs in southern Italy - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Validation of an Analytical Method for Des(methoxycarbonyl) Febantel in Accordance with ICH Guidelines
In the landscape of pharmaceutical quality control, the robustness and reliability of analytical methods are paramount. This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of Des(methoxycarbonyl) Febantel, a known impurity of the anthelmintic drug Febantel.[1][2][3][4][5] Adherence to the International Council for Harmonisation (ICH) Q2(R1) guidelines is not merely a regulatory hurdle; it is a foundational element of scientific integrity, ensuring that the data generated is fit for its intended purpose.[6][7][8]
This document is structured to provide not just a protocol, but the underlying scientific rationale for each step, empowering researchers, scientists, and drug development professionals to design and execute their own robust validation studies. We will explore a conventional HPLC-UV method in detail and subsequently compare its performance characteristics with a more modern Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) approach.
The Analyte: Understanding Des(methoxycarbonyl) Febantel
Des(methoxycarbonyl) Febantel is recognized as "Febantel Impurity A" in several pharmacopoeias.[2][3][4] As an impurity, its presence and quantity in the final drug product must be strictly controlled to ensure the safety and efficacy of the medication. The development of a validated analytical method is therefore not just a quality control measure, but a critical step in patient safety.
| Chemical Information | |
| Name | Des(methoxycarbonyl) Febantel |
| Synonyms | Febantel Impurity A, [Imino[[2-[(methoxyacetyl)amino]-4-(phenylthio)phenyl]amino]methyl]carbamic Acid Methyl Ester |
| CAS Number | 92088-58-9 |
| Molecular Formula | C18H20N4O4S |
| Molecular Weight | 388.44 g/mol |
The Primary Analytical Method: Reversed-Phase HPLC with UV Detection
For this validation guide, we will focus on a widely used and accessible technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a UV detector. This method is chosen for its robustness, cost-effectiveness, and suitability for quantifying aromatic compounds like Des(methoxycarbonyl) Febantel.
Proposed HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 10 mM Ammonium Formate Buffer (pH 3.5) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 281 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Diluent | Mobile Phase |
Rationale for Method Selection: A C18 column is a versatile and common choice for the separation of moderately polar to non-polar compounds. The combination of acetonitrile and an ammonium formate buffer provides good peak shape and resolution for benzimidazole-related structures. A pH of 3.5 ensures the consistent ionization state of the analyte, leading to reproducible retention times. The detection wavelength of 281 nm is selected based on the UV absorbance maxima of Febantel and its degradation products, offering a balance of sensitivity for multiple related substances.[9]
A Step-by-Step Guide to Method Validation According to ICH Q2(R1)
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[8] The following sections detail the experimental protocols for each validation characteristic as mandated by ICH Q2(R1).
Specificity
Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[8] For an impurity method, this is arguably the most critical parameter.
-
Blank Analysis : Inject the diluent to ensure no interfering peaks are present at the retention time of Des(methoxycarbonyl) Febantel.
-
Placebo Analysis : Prepare and inject a placebo sample (containing all formulation excipients without the active pharmaceutical ingredient, API) to demonstrate the absence of interference from the matrix.
-
Forced Degradation Studies : Subject the Febantel drug substance to stress conditions to intentionally generate degradation products.[9] This is a cornerstone of demonstrating specificity.
-
Acid Hydrolysis : 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis : 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation : 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation : Dry heat at 80°C for 48 hours.
-
Photolytic Degradation : Expose the drug substance to UV light (200 watt-hours/square meter) and visible light (1.2 million lux-hours).[10]
-
-
Resolution Check : Analyze the stressed samples and a spiked solution containing Febantel, Des(methoxycarbonyl) Febantel, and other known impurities (e.g., Fenbendazole, Oxfendazole).[11] The peak purity of the analyte should be assessed using a photodiode array (PDA) detector to confirm that the analyte peak is not co-eluting with any other substance.
Causality Behind the Choices: Forced degradation studies mimic the conditions a drug product might encounter during its shelf life and demonstrate the method's ability to separate the analyte of interest from potential degradants.[10] This ensures that the measured value is solely from the analyte, preventing over or under-estimation.
Caption: Workflow for establishing method specificity.
Linearity and Range
Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.
-
Prepare a stock solution of Des(methoxycarbonyl) Febantel reference standard.
-
Create a series of at least five concentrations by diluting the stock solution. For an impurity, this range should typically span from the reporting threshold to 120% of the specification limit. For example, from 0.05% to 1.5% of the nominal concentration of the API.
-
Inject each concentration in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
| Parameter | Acceptance Criteria | Hypothetical Result |
| Correlation Coefficient (r²) | ≥ 0.998 | 0.9995 |
| Y-intercept | Close to zero | 150.3 |
| Residuals | Randomly scattered around zero | Randomly scattered |
| Range | From LOQ to 120% of specification | 0.1 µg/mL to 15 µg/mL |
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[6] For an impurity, it is determined by applying the method to samples to which known amounts of the impurity have been added.
-
Prepare a placebo sample spiked with Des(methoxycarbonyl) Febantel at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery of the added impurity.
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 50% | 5.0 | 4.95 | 99.0% |
| 100% | 10.0 | 10.12 | 101.2% |
| 150% | 15.0 | 14.88 | 99.2% |
| Acceptance Criteria | - | - | 80.0% - 120.0% |
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is assessed at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision) : Analyze a minimum of six replicate samples of a homogeneous sample at 100% of the target concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-assay precision) : Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
| Precision Level | Parameter | Hypothetical Result | Acceptance Criteria |
| Repeatability | % RSD | 1.8% | ≤ 5.0% |
| Intermediate Precision | % RSD | 2.5% | ≤ 5.0% |
Rationale for Acceptance Criteria: The acceptance criteria for precision for an impurity method are typically wider than for an assay of the main component due to the lower concentrations being measured.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Based on Signal-to-Noise Ratio : Determine the concentration at which the analyte peak is discernible from the noise, typically with a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope :
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
| Parameter | Hypothetical Value |
| LOD | 0.03 µg/mL (S/N ≈ 3) |
| LOQ | 0.1 µg/mL (S/N ≈ 10) |
Self-Validating System: The precision and accuracy at the LOQ concentration should be determined to confirm that the LOQ is appropriate. The %RSD for precision at the LOQ should be ≤ 10%, and the accuracy should be within 80-120%.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Introduce small, deliberate changes to the HPLC method parameters, one at a time.
-
Analyze a system suitability solution and a sample solution under each modified condition.
-
Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor) and the quantification of the analyte.
| Parameter | Variation | Impact on Results |
| Flow Rate | ± 0.1 mL/min | No significant change in peak area or resolution |
| Column Temperature | ± 2 °C | Minor shift in retention time, no impact on quantification |
| Mobile Phase Composition | ± 2% Acetonitrile | Minor shift in retention time, resolution remains > 2.0 |
| Mobile Phase pH | ± 0.2 units | No significant change |
Comparison with an Alternative Method: UPLC-MS/MS
While HPLC-UV is a robust and reliable technique, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers significant advantages, particularly in terms of sensitivity and specificity.[8][12][13]
Caption: HPLC-UV vs. UPLC-MS/MS Comparison.
Performance Comparison
| Feature | HPLC-UV | UPLC-MS/MS |
| Specificity | Good (based on retention time and UV spectra) | Excellent (based on precursor/product ion transitions) |
| Sensitivity (LOQ) | ~0.1 µg/mL | ~0.01 ng/mL or lower |
| Run Time | 10-15 minutes | 2-5 minutes |
| Matrix Interference | Moderate | Can be significant (ion suppression/enhancement) |
| Cost | Lower | Higher |
| Expertise Required | Standard | Advanced |
Field-Proven Insight: For routine quality control of a known impurity in a defined formulation, a well-validated HPLC-UV method is often sufficient and more practical. However, for bioanalytical studies, trace-level impurity profiling, or complex matrices where specificity is a major challenge, the investment in UPLC-MS/MS is justified by its superior performance.[13]
Conclusion
The validation of an analytical method is a systematic process that provides documented evidence of its reliability for a specific application. By following the principles outlined in the ICH Q2(R1) guidelines, and by understanding the scientific rationale behind each validation parameter, researchers can develop robust and defensible analytical methods. The choice between a traditional method like HPLC-UV and a more advanced technique like UPLC-MS/MS should be based on the specific requirements of the analysis, balancing the need for sensitivity and specificity with practical considerations such as cost and available expertise. This guide serves as a comprehensive framework for navigating the validation process for Des(methoxycarbonyl) Febantel, ensuring data integrity and regulatory compliance.
References
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
PubChem. Des(methoxycarbonyl) Febantel. Retrieved from [Link]
-
Pharmaffiliates. Febantel - Impurity A. Retrieved from [Link]
-
Veeprho. Febantel EP Impurity A. Retrieved from [Link]
-
Journal of Food and Drug Analysis. Simultaneous Determination of Febantel, Fenbendazole, Oxfendazole and Oxfendazole Sulfone in Livestock by Matrix Solid. Retrieved from [Link]
-
Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ResearchGate. Chromatogram showing separation of febantel and its degradation.... Retrieved from [Link]
-
ResearchGate. Characterization and toxicity evaluation of degradation products of febantel. Retrieved from [Link]
-
PubChem. Febantel. Retrieved from [Link]
-
ResearchGate. (PDF) Development and validation of an HPLC-MS/MS method for simultaneous determination of Ivermectin, Febantel, Praziquantel, Pyrantel Pamoate and related compounds in fixed dose combination for veterinary. Retrieved from [Link]
-
PubMed. A high performance liquid chromatographic method for the determination of febantel and its major metabolites in lamb plasma. Retrieved from [Link]
-
Biosciences Biotechnology Research Asia. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]
-
PubMed. UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study. Retrieved from [Link]
-
National Institutes of Health. UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Des(methoxycarbonyl) Febantel | C18H20N4O4S | CID 136219906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. veeprho.com [veeprho.com]
- 5. Des(Methoxycarbonyl) Febantel | 92088-58-9 [chemicalbook.com]
- 6. synchem.de [synchem.de]
- 7. Des(Methoxycarbonyl) Febantel CAS#: 92088-58-9 [m.chemicalbook.com]
- 8. Frontiers | UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Fate of febantel in the aquatic environment-the role of abiotic elimination processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jfda-online.com [jfda-online.com]
- 12. UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Deep Dive: A Comparative Analysis of Febantel and its N-Demethylated Analog, Des(methoxycarbonyl) Febantel
For Immediate Release
A detailed spectroscopic comparison of the anthelmintic pro-drug Febantel and its primary N-demethylated derivative, Des(methoxycarbonyl) Febantel, is presented. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the structural nuances between these two compounds as revealed by Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The experimental data and interpretations herein serve as a crucial reference for analytical method development, impurity profiling, and metabolic studies involving Febantel.
Introduction: Delineating the Structures
Febantel is a broad-spectrum anthelmintic agent widely used in veterinary medicine.[1] It functions as a pro-drug, meaning it is metabolized within the host animal into its active forms, primarily fenbendazole and oxfendazole.[2][3][4] Des(methoxycarbonyl) Febantel is a significant related substance, representing the loss of one of the methoxycarbonyl groups from the guanidino moiety of the parent molecule. This structural modification has a distinct impact on the spectroscopic properties of the molecule, providing clear markers for differentiation.
This guide will systematically compare the spectroscopic signatures of Febantel and Des(methoxycarbonyl) Febantel, providing the foundational knowledge required for their unambiguous identification and characterization.
Figure 1: Chemical structures of Febantel and Des(methoxycarbonyl) Febantel.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective
NMR spectroscopy provides the most detailed information regarding the specific chemical environment of each proton and carbon atom within a molecule. The comparison of the ¹H and ¹³C NMR spectra of Febantel and Des(methoxycarbonyl) Febantel reveals key differences directly attributable to the removal of the methoxycarbonyl group.
Key Differentiating Features in NMR:
-
¹H NMR: The most apparent difference will be the disappearance of a singlet peak corresponding to the methoxy protons (-OCH₃) of the lost methoxycarbonyl group in the spectrum of Des(methoxycarbonyl) Febantel. This peak for the remaining methoxycarbonyl group in Des(methoxycarbonyl) Febantel might also experience a slight shift in its chemical environment. Additionally, the proton on the adjacent nitrogen atom will likely exhibit a change in its chemical shift and coupling pattern.
-
¹³C NMR: The ¹³C NMR spectrum of Des(methoxycarbonyl) Febantel will lack the two signals corresponding to the carbonyl carbon (C=O) and the methoxy carbon (-OCH₃) of the removed methoxycarbonyl group. The chemical shifts of the carbon atoms in the guanidino group and the adjacent aromatic ring are also expected to be altered due to the change in the electronic environment.
Table 1: Predicted Key NMR Spectral Differences
| Spectroscopic Feature | Febantel | Des(methoxycarbonyl) Febantel | Rationale for Difference |
| ¹H NMR | Two distinct singlets for -OCH₃ protons | One singlet for -OCH₃ protons | Loss of one methoxycarbonyl group. |
| Chemical shift of guanidino N-H protons | Altered chemical shift of guanidino N-H protons | Change in electronic environment upon demethylation. | |
| ¹³C NMR | Two C=O signals from methoxycarbonyl groups | One C=O signal from the remaining methoxycarbonyl group | Loss of one methoxycarbonyl group. |
| Two -OCH₃ signals | One -OCH₃ signal | Loss of one methoxycarbonyl group. | |
| Chemical shifts of guanidino and aromatic carbons | Altered chemical shifts of guanidino and aromatic carbons | Change in electron density distribution. |
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring high-resolution NMR spectra for these compounds is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the analyte (Febantel or Des(methoxycarbonyl) Febantel) in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).
-
Employ a standard pulse sequence (e.g., zg30).
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlet peaks for all carbon atoms.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Figure 2: A generalized workflow for NMR analysis.
II. Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and elucidating its structure through fragmentation analysis. The mass spectra of Febantel and Des(methoxycarbonyl) Febantel will show a clear difference in their molecular ion peaks and exhibit distinct fragmentation patterns.
Key Differentiating Features in MS:
-
Molecular Ion Peak: The most significant difference will be the molecular ion peak ([M+H]⁺). Febantel has a molecular weight of 446.48 g/mol , while Des(methoxycarbonyl) Febantel has a molecular weight of 388.44 g/mol . This mass difference of 58.04 u corresponds precisely to the mass of the lost methoxycarbonyl group (C₂H₂O₂).
-
Fragmentation Pattern: The fragmentation of Febantel often involves the loss of its side chains. A common fragmentation pathway for Febantel observed in UPLC-MS/MS is the transition from m/z 447.1 to 415.1, corresponding to the loss of a methoxy group. The fragmentation of Des(methoxycarbonyl) Febantel is expected to produce fragments that are 58 u lighter than the corresponding fragments of Febantel. For instance, a key fragmentation would likely involve the cleavage of the remaining methoxycarbonyl group or other characteristic losses from the modified guanidino moiety.
Table 2: Key Mass Spectrometry Differences
| Spectroscopic Feature | Febantel | Des(methoxycarbonyl) Febantel | Rationale for Difference |
| Molecular Ion ([M+H]⁺) | ~447.1 m/z | ~389.1 m/z | Difference in molecular weight due to the loss of a C₂H₂O₂ group. |
| Key Fragment Ion | ~415.1 m/z (Loss of -OCH₃) | Absence of this specific fragment; presence of fragments 58 u lighter. | Altered fragmentation pathway due to the modified structure. |
Experimental Protocol: Mass Spectrometry (LC-MS/MS)
A typical LC-MS/MS protocol for the analysis of Febantel and its related compounds is as follows:
-
Sample Preparation: Prepare a dilute solution of the analyte in a suitable solvent, such as acetonitrile or methanol.
-
Chromatographic Separation (UPLC):
-
Use a reverse-phase C18 column (e.g., Waters Acquity UPLC BEH C18).
-
Employ a gradient elution with a mobile phase consisting of acetonitrile and water (with 0.1% formic acid).
-
-
Mass Spectrometric Detection (Tandem Quadrupole MS):
-
Utilize an electrospray ionization (ESI) source in positive ion mode.
-
Set the mass spectrometer to monitor for the specific precursor-to-product ion transitions for each compound (Multiple Reaction Monitoring - MRM).
-
For Febantel, a characteristic transition is m/z 447.1 → 415.1.
-
For Des(methoxycarbonyl) Febantel, the precursor ion would be m/z 389.1, and the product ions would be determined based on its fragmentation.
-
Sources
- 1. fao.org [fao.org]
- 2. Frontiers | UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Determining the Relative Response Factor of Des(methoxycarbonyl) Febantel
In the landscape of pharmaceutical analysis, the precise quantification of impurities is not merely a regulatory hurdle; it is a cornerstone of drug safety and efficacy. For active pharmaceutical ingredients (APIs) like Febantel, a widely used veterinary anthelmintic, ensuring control over its related substances is paramount. This guide provides a comprehensive, in-depth methodology for determining the Relative Response Factor (RRF) for Des(methoxycarbonyl) Febantel, a potential process impurity or degradant of Febantel.
This document moves beyond a simple recitation of steps. It delves into the scientific rationale behind the chosen methodology, grounding the protocol in both established regulatory principles and practical, field-proven insights. Our objective is to equip you, our fellow researchers and drug development professionals, with a robust framework for establishing a self-validating system for impurity quantification.
The Imperative for RRF: Beyond Peak Area Ratios
In chromatography, it is a common misconception that the peak area of an impurity is directly proportional to its concentration relative to the API.[1] This assumption holds true only if the impurity and the API have identical chromophoric properties and, therefore, identical detector responses at the analytical wavelength.[1] In reality, subtle structural differences between an API and its impurities almost always lead to different detector responses.
The Relative Response Factor (RRF) is the critical correction factor that reconciles this difference.[2][3] It is the ratio of the detector response of an impurity to that of the API at the same concentration.[4] By establishing the RRF, we can accurately quantify an impurity using the API's reference standard, obviating the need for an expensive, and often difficult to procure, certified standard for every impurity in routine analysis.[2][4] This approach is not only practical but is also explicitly endorsed by regulatory bodies under ICH guidelines.[4]
Febantel itself is a pro-drug, which is metabolized in vivo to active compounds like fenbendazole and oxfendazole.[5][6] Des(methoxycarbonyl) Febantel represents a potential impurity formed during synthesis or through degradation (hydrolysis). Its structural variance from Febantel necessitates the determination of an RRF for accurate reporting in quality control and stability studies.
Foundational Principles & Regulatory Grounding
The determination of an RRF is an integral part of validating a stability-indicating analytical method. The principles guiding this process are outlined in key international regulatory documents.
-
ICH Q2(R1) and the new Q2(R2) Guidelines: These documents from the International Council for Harmonisation provide a comprehensive framework for the validation of analytical procedures, including the characteristics to be considered for quantitative tests of impurities.[7][8][9] The establishment of an RRF falls under the validation of the method's accuracy and linearity.
-
United States Pharmacopeia (USP) General Chapter <1225>: This chapter, titled "Validation of Compendial Procedures," provides similar guidance and underscores the need to document the validity of analytical methods with laboratory data.[10] The recent proposed revisions aim to align it more closely with the ICH Q2(R2) lifecycle approach.[11][12]
The most scientifically sound and regulatorily accepted method for determining RRF is the slope method .[3][13] This method involves constructing calibration curves for both the API and the impurity over a defined concentration range and calculating the RRF from the ratio of their slopes.[2][3][14] This approach is inherently more robust than single-point comparisons as it validates the linearity of the response across a relevant range.
Experimental Workflow for RRF Determination
The following section details a complete, step-by-step protocol for determining the RRF of Des(methoxycarbonyl) Febantel relative to the Febantel API standard using High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector.
Objective
To determine the Relative Response Factor (RRF) of Des(methoxycarbonyl) Febantel against the Febantel reference standard using the slope method via HPLC-PDA analysis.
Materials, Reagents, and Instrumentation
-
Reference Standards: Febantel (USP or equivalent, purity ≥99.5%), Des(methoxycarbonyl) Febantel (characterized in-house or custom synthesis, purity ≥98.0%).
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Phosphate Monobasic (ACS grade), Orthophosphoric Acid (ACS grade), Purified Water (18.2 MΩ·cm).
-
Instrumentation: HPLC system equipped with a binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or Diode Array (DAD) detector.
-
Chromatographic Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
Chromatographic Conditions (Hypothetical Example)
The causality behind these choices is crucial: a buffered mobile phase is selected to ensure consistent peak shapes and retention times for ionizable compounds. Acetonitrile is a common organic modifier providing good peak resolution for benzimidazole-type structures. A C18 column is chosen for its versatility in reversed-phase chromatography. The PDA detector is essential not only for quantification but also for the critical task of peak purity assessment.
| Parameter | Condition | Rationale |
| Mobile Phase A | 20mM Potassium Phosphate, pH adjusted to 3.0 | Provides buffering capacity for reproducible chromatography. |
| Mobile Phase B | Acetonitrile | Elutes the analytes from the C18 stationary phase. |
| Gradient | 0-20 min: 40% to 70% B; 20-25 min: 70% B | To ensure adequate separation of the API and impurity. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures stable retention times. |
| Detection | PDA at 290 nm | Wavelength chosen for good absorbance of both compounds. |
| Injection Vol. | 10 µL | Balances sensitivity with potential for peak overload. |
Experimental Protocol: Step-by-Step
Step 1: Preparation of Stock Solutions
-
Febantel Stock (S1): Accurately weigh ~25 mg of Febantel reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water (diluent). This yields a concentration of ~500 µg/mL.
-
Des(methoxycarbonyl) Febantel Stock (S2): Accurately weigh ~25 mg of Des(methoxycarbonyl) Febantel into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. This also yields a concentration of ~500 µg/mL.
Step 2: Preparation of Linearity Solutions
Prepare a series of at least five concentration levels for both compounds, spanning a range from the quantitation limit (QL) to approximately 150% of the target impurity concentration (e.g., 0.5% of the API test concentration).
-
Example Linearity Levels (from 500 µg/mL stocks):
-
Level 1 (QL): 0.5 µg/mL
-
Level 2: 2.5 µg/mL
-
Level 3: 5.0 µg/mL
-
Level 4: 7.5 µg/mL
-
Level 5: 10.0 µg/mL
-
Step 3: Chromatographic Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no interfering peaks are present.
-
Inject each linearity solution for both Febantel and Des(methoxycarbonyl) Febantel in triplicate.
Workflow Visualization
The entire experimental process can be visualized as a logical sequence, ensuring clarity and reproducibility.
Caption: Experimental workflow for RRF determination by the slope method.
Data Analysis, Results, and Self-Validation
Linearity and Slope Calculation
For each compound, plot the mean peak area (y-axis) against the concentration in µg/mL (x-axis). Perform a linear regression analysis to obtain the slope, y-intercept, and the coefficient of determination (R²).
Table 1: Hypothetical Linearity Data for RRF Determination
| Concentration (µg/mL) | Mean Febantel Peak Area | Mean Des(methoxycarbonyl) Febantel Peak Area |
| 0.5 | 38,500 | 34,100 |
| 2.5 | 193,000 | 170,000 |
| 5.0 | 385,500 | 340,500 |
| 7.5 | 577,000 | 510,000 |
| 10.0 | 770,500 | 681,000 |
RRF Calculation and Interpretation
The RRF is calculated using the following formula:
RRF = Slope of Impurity / Slope of API [14]
Table 2: Summary of Regression Analysis and RRF Calculation
| Analyte | Slope (m) | Y-Intercept (b) | R² | Calculated RRF |
| Febantel (API) | 77,015 | 1,250 | 0.9998 | N/A |
| Des(methoxycarbonyl) Febantel | 67,995 | 850 | 0.9999 | 0.88 |
An R² value of >0.999 for both curves provides a self-validating checkpoint, confirming the linearity of the detector response across the specified range and the integrity of the standard preparations.[7]
Interpretation of the RRF Value (0.88): This RRF value of less than 1.0 indicates that the Des(methoxycarbonyl) Febantel impurity has a lower UV response than the Febantel API at 290 nm. If this impurity were quantified assuming an RRF of 1.0, its amount would be underestimated by approximately 12%. Using the experimentally determined RRF of 0.88 corrects for this discrepancy, ensuring accurate reporting.
Trustworthiness: The Role of Peak Purity Analysis
A critical, self-validating component of this protocol is the use of a PDA detector. For each peak in the chromatograms of the reference standards, a peak purity analysis must be performed. This involves comparing the UV-Vis spectra across the entire peak (upslope, apex, and downslope). A high degree of spectral similarity confirms that the peak is chromatographically pure and not co-eluting with another impurity.[15][16] This ensures that the response being measured is solely attributable to the analyte of interest, which is the foundational assumption for a valid RRF determination.
Application in Routine Quality Control
Once the RRF of 0.88 is validated, it can be incorporated into the calculation for routine impurity analysis of Febantel drug substance or product. The concentration of Des(methoxycarbonyl) Febantel is calculated without needing its own standard in every analytical run.
Formula for Impurity Calculation (% w/w):
% Impurity = (Area_Imp / Area_API_Std) * (Conc_API_Std / Conc_Sample) * (1 / RRF) * Purity_API_Std * 100
Where:
-
Area_Imp is the peak area of the impurity in the sample chromatogram.
-
Area_API_Std is the peak area of the API in the standard chromatogram.
-
Conc_API_Std is the concentration of the API standard (e.g., in mg/mL).
-
Conc_Sample is the concentration of the sample solution (e.g., in mg/mL).
-
RRF is the experimentally determined Relative Response Factor (0.88).
-
Purity_API_Std is the purity of the API reference standard (e.g., 0.998).
Conclusion
The determination of the Relative Response Factor is a fundamental exercise in analytical science that underpins the accuracy of impurity profiling in the pharmaceutical industry. The slope method, grounded in the principles of linearity and validated by peak purity analysis, provides a robust and scientifically defensible value for the RRF of Des(methoxycarbonyl) Febantel. By integrating this experimentally derived factor into routine quality control, researchers and drug development professionals can ensure that impurity levels are reported with a high degree of confidence, directly contributing to the development of safe and reliable medicines.
References
-
Relative Response Factor (RRF) and its Calculation in HPLC Analysis . (2025). Pharmaguideline. [Link]
-
Relative Response Factor RRF and Correction Factor - HPLC Primer . (2025). MicroSolv. [Link]
-
Simultaneous Determination of Febantel, Fenbendazole, Oxfendazole and Oxfendazole Sulfone in Livestock by Matrix Solid - Journal of Food and Drug Analysis . Journal of Food and Drug Analysis. [Link]
-
Relative Response Factor (RRF) in Pharmaceutical Analysis: Learn In 5 Steps . (2025). PharmaGuru. [Link]
-
Relative Response Factor: Accurate Quantification in Chromatography . (2024). Separation Science. [Link]
-
How to establish a Relative Response Factor (RRF)? . (2022). YouTube. [Link]
-
THE ROLE OF RELATIVE RESPONSE FACTOR IN RELATED SUBSTANCES METHOD DEVELOPMENT BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC) . (2011). Rasayan Journal of Chemistry. [Link]
-
ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . (1995). European Medicines Agency (EMA). [Link]
-
Compounds Relative Response Factor, a Reliable Quantification Within Extractable Testing . Eurofins. [Link]
-
Quality Guidelines . International Council for Harmonisation (ICH). [Link]
-
Peak Purity Analysis . Element Lab Solutions. [Link]
-
<1225> VALIDATION OF COMPENDIAL PROCEDURES . Ofni Systems. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation . BioProcess International. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline . (2024). European Medicines Agency (EMA). [Link]
-
(PDF) Development and validation of an HPLC-MS/MS method for simultaneous determination of Ivermectin, Febantel, Praziquantel, Pyrantel Pamoate and related compounds in fixed dose combination for veterinary . (2013). ResearchGate. [Link]
-
Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC) . Triclinic Labs. [Link]
-
UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study . (2022). National Institutes of Health (NIH). [Link]
-
General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS . uspbpep.com. [Link]
-
Quality: specifications, analytical procedures and analytical validation . European Medicines Agency (EMA). [Link]
-
EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 . (2024). ECA Academy. [Link]
-
Forced Degradation Study in Pharmaceutical Stability . Pharmaguideline. [Link]
-
Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations . LCGC International. [Link]
-
Proposed Revision of USP <1225> Published in the Pharmacopeial Forum . (2025). ECA Academy. [Link]
-
PURITY AND IMPURITY ANALYSIS . Agilent. [Link]
-
Characterization and toxicity evaluation of degradation products of febantel . ResearchGate. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . (2021). FDA. [Link]
-
DEVELOPMENT AND VALIDATION OF AN HPLC-MS/MS METHOD FOR SIMULTANEOUS DETERMINATION OF IVERMECTIN, FEBANTEL, PRAZIQUANTEL, PYRANTEL PAMOATE AND RELATED COMPOUNDS IN FIXED DOSE COMBINATION FOR VETERINARY USE . Semantic Scholar. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration . ResearchGate. [Link]
-
Why Is HPLC Ideal for Chemical Purity Testing? . Moravek, Inc.. [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide . ResearchGate. [Link]
-
(PDF) RP - HPLC Method Development and Validation for Simultaneous Estimation of Pyrantel Pamoate, Praziquantel, Febantel in Tablet . (2014). ResearchGate. [Link]
-
USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision . (2025). Investigations of a Dog. [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update . (2023). American Journal of Chemistry. [Link]
- CN101412689A - Preparation of Febantel.
-
ICH Q2 Validation of Analytical Procedures . (2024). YouTube. [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY . SGS. [Link]
-
733. Febantel (WHO Food Additives Series 29) . INCHEM. [Link]
Sources
- 1. Relative Response Factor RRF and Correction Factor - HPLC Primer [mtc-usa.com]
- 2. Relative Response Factor: Accurate Quantification in Chromatography | Separation Science [sepscience.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Relative Response Factor (RRF) and its Calculation in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 5. jfda-online.com [jfda-online.com]
- 6. 733. Febantel (WHO Food Additives Series 29) [inchem.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ICH Official web site : ICH [ich.org]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. drugfuture.com [drugfuture.com]
- 11. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy [gmp-compliance.org]
- 12. investigationsquality.com [investigationsquality.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. m.youtube.com [m.youtube.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to Comparative Metabolic Profiling: Febantel vs. Fenbendazole
Introduction: The Prodrug Strategy in Anthelmintic Therapy
In veterinary pharmacology, the use of prodrugs is a well-established strategy to enhance the therapeutic profile of active pharmaceutical ingredients. Febantel, a broad-spectrum anthelmintic, serves as a quintessential example of this approach.[1] It is administered in an inactive form and requires in vivo biotransformation to exert its therapeutic effect. Upon oral administration, Febantel undergoes rapid and extensive metabolism, primarily through hydrolytic cleavage and cyclization, to form Fenbendazole.[2][3]
Fenbendazole is the principal, biologically active benzimidazole metabolite responsible for the anthelmintic efficacy attributed to Febantel.[4] It is further metabolized, primarily in the liver, to other active and inactive compounds, including Oxfendazole (the sulfoxide metabolite) and Oxfendazole sulfone.[5][6] The user-specified term "Des(methoxycarbonyl) Febantel" accurately describes a key chemical transformation, but the resulting cyclized compound is universally recognized in scientific literature as Fenbendazole. For clarity and adherence to established nomenclature, this guide will use the name Fenbendazole when referring to this primary active metabolite.
Understanding the metabolic fate of Febantel in comparison to the direct administration of Fenbendazole is critical for researchers and drug development professionals. This comparative profiling provides invaluable insights into relative bioavailability, the rate of formation of active metabolites, potential species-specific metabolic differences, and the overall pharmacokinetic/pharmacodynamic (PK/PD) relationship.[7] This guide provides a framework for conducting such a comparative study, grounded in established biochemical principles and analytical methodologies.
Physicochemical and Pharmacological Profiles
A foundational comparison begins with the intrinsic properties of the parent prodrug and its active metabolite. These characteristics influence their absorption, distribution, metabolism, and excretion (ADME) profiles.
| Property | Febantel | Fenbendazole |
| Chemical Structure | N-{-[2,3-bis-(methoxycarbonyl)-guanido]-5-(phenylthio)-phenyl}-2-methoxyacetamide | Methyl N-(6-phenylsulfany-1H-benzimidazol-2-yl)carbamate |
| Molecular Formula | C20H22N4O6S | C15H13N3O2S |
| Molecular Weight | 446.5 g/mol | 299.4 g/mol |
| Mechanism of Action | Inactive prodrug.[2] | Binds to parasite β-tubulin, disrupting microtubule polymerization. This impairs essential cellular functions like glucose uptake, leading to parasite death.[4][8] |
| Primary Role | Precursor to active benzimidazoles. | Active anthelmintic agent.[4] |
The Metabolic Conversion Pathway
The biotransformation of Febantel is a multi-step process predominantly occurring in the liver. The primary pathway involves hydrolysis and an intramolecular cyclization to yield Fenbendazole. This is followed by oxidation reactions. The liver is the main site for this metabolic activity, with microsomal enzymes playing a key role.[2] Fenbendazole and its subsequent metabolite, Oxfendazole, are both anthelmintically active, creating a cascade of therapeutic compounds from the initial administration of the prodrug.[4]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 733. Febantel (WHO Food Additives Series 29) [inchem.org]
- 3. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. Fenbendazole - Wikipedia [en.wikipedia.org]
- 5. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 6. jfda-online.com [jfda-online.com]
- 7. Comparative pharmacokinetics of febantel and its metabolites in sheep and cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Safety Operating Guide
Navigating the Disposal of Des(methoxycarbonyl) Febantel: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper management of chemical reagents is paramount, not only for experimental integrity but also for ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Des(methoxycarbonyl) Febantel, a significant impurity and metabolite of the anthelmintic drug Febantel. By adhering to these procedures, your laboratory can maintain the highest standards of safety and environmental responsibility.
Understanding the Compound: Chemical and Hazard Profile
Des(methoxycarbonyl) Febantel is a derivative of Febantel, a broad-spectrum anthelmintic used in veterinary medicine.[1][2] Understanding its properties is crucial for safe handling and disposal.
| Property | Des(methoxycarbonyl) Febantel | Febantel |
| Chemical Formula | C₁₈H₂₀N₄O₄S | C₂₀H₂₂N₄O₆S |
| Molecular Weight | 388.44 g/mol | 446.48 g/mol |
| Appearance | White to Off-White Solid | White to Off-White Powder |
| Solubility | Slightly soluble in Chloroform and Methanol | Insoluble in water |
| Storage | Refrigerator (2-8°C) | Store in a dry, cool, and well-ventilated place |
The parent compound, Febantel, is classified under the Globally Harmonized System (GHS) with the following hazards:
-
H302: Harmful if swallowed.
-
H410: Very toxic to aquatic life with long-lasting effects. [3]
Given these known risks, all waste containing Des(methoxycarbonyl) Febantel must be managed as hazardous chemical waste to prevent potential harm to personnel and the environment.
Core Directive: A Risk-Based Approach to Disposal
The fundamental principle for the disposal of Des(methoxycarbonyl) Febantel is the prevention of its release into the environment. This is achieved through a systematic process of waste identification, segregation, containment, and transfer to a licensed hazardous waste disposal facility. At no point should this compound or its containers be disposed of in the general trash or down the drain.[4][5]
Step-by-Step Disposal Protocol
This protocol is designed to provide clear, actionable steps for the different types of waste generated in a laboratory setting.
Waste Identification and Segregation
Proper segregation of waste streams is the first and most critical step in safe disposal.[6] This prevents accidental chemical reactions and ensures that waste is handled appropriately by disposal contractors.
Chemical Incompatibilities: Febantel is known to be incompatible with strong oxidizing agents.[3] Therefore, segregate Des(methoxycarbonyl) Febantel waste from:
-
Peroxides
-
Perchlorates
-
Nitrates
-
Permanganates
-
Other oxidizing agents
Waste Streams: Establish separate, clearly labeled waste containers for the following categories:
-
Solid Waste: Unused or expired pure Des(methoxycarbonyl) Febantel, contaminated personal protective equipment (PPE) such as gloves and weighing papers.
-
Sharps Waste: Contaminated needles, syringes, pipette tips, and broken glassware.
-
Liquid Waste (Non-aqueous/Organic): Solutions of Des(methoxycarbonyl) Febantel in organic solvents (e.g., chloroform, methanol).
-
Liquid Waste (Aqueous): Aqueous solutions containing Des(methoxycarbonyl) Febantel. Note that due to its aquatic toxicity, even dilute aqueous solutions must be treated as hazardous waste.[7]
Waste Containment and Labeling
Proper containment and labeling are mandated by regulatory bodies such as the Environmental Protection Agency (EPA) and are essential for safe handling and transport.[8]
-
Containers: Use only approved, leak-proof, and chemically compatible containers. For liquid waste, plastic containers are generally preferred over glass to minimize the risk of breakage.[9] Ensure containers have secure, tight-fitting lids.
-
Labeling: All waste containers must be clearly labeled with a hazardous waste tag. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Des(methoxycarbonyl) Febantel" (avoiding abbreviations)
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The primary hazard(s) (e.g., "Toxic," "Environmental Hazard")
-
The name and contact information of the generating laboratory/researcher
-
On-Site Accumulation and Storage
Designate a specific, secure area within the laboratory for the accumulation of hazardous waste, often referred to as a "satellite accumulation area."[5]
-
Location: This area should be at or near the point of generation and under the direct control of laboratory personnel.
-
Secondary Containment: Store waste containers in a secondary containment bin or tray to contain any potential leaks or spills.
-
Container Management: Keep waste containers closed at all times, except when adding waste. Do not overfill containers; leave at least 10% headspace to allow for expansion.
Decontamination of Labware and Surfaces
Thorough decontamination of reusable labware and work surfaces is crucial to prevent cross-contamination and personnel exposure.
Procedure for Decontaminating Glassware:
-
Initial Rinse: Rinse the glassware with a suitable organic solvent in which Des(methoxycarbonyl) Febantel is soluble (e.g., methanol). Collect this rinsate as hazardous liquid waste.
-
Second Rinse: Perform a second rinse with the same solvent and collect the rinsate in the same hazardous waste container.
-
Washing: After the solvent rinses, the glassware can be washed with soap and water.
-
Final Rinse: A final rinse with deionized water is recommended.
Procedure for Surface Decontamination:
-
Wipe Down: Wipe the contaminated surface with a cloth or paper towel dampened with a suitable solvent.
-
Contain Wipes: Dispose of the used wipes as solid hazardous waste.
-
Wash: Wash the surface with an appropriate laboratory detergent.
A European Directorate for the Quality of Medicines & HealthCare document suggests using a sodium hypochlorite solution for cleaning the remainder of Febantel.[10] This may also be an effective final decontamination step for surfaces after initial cleaning.
Final Disposal
The ultimate disposal of Des(methoxycarbonyl) Febantel waste must be handled by a licensed hazardous waste disposal contractor.
-
Scheduling a Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection of your properly containerized and labeled hazardous waste.
-
Documentation: Ensure all necessary paperwork is completed as required by your institution and the disposal contractor. Maintain records of all hazardous waste generated and disposed of.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of Des(methoxycarbonyl) Febantel waste.
Caption: Disposal workflow for Des(methoxycarbonyl) Febantel waste.
By implementing these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. This not only ensures compliance with regulations but also builds trust in your laboratory's commitment to responsible scientific practice.
References
-
A Sustainable Strategy for Gastrointestinal Nematode Control in Sheep - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]
-
Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved January 24, 2026, from [Link]
-
How to Safely Dispose of Laboratory Waste? (2024, October 24). Stericycle UK. Retrieved January 24, 2026, from [Link]
-
Types of Pharmaceutical Waste and How to Dispose of Them. (n.d.). VLS Environmental Solutions. Retrieved January 24, 2026, from [Link]
-
Compatibility of benzimidazole and benzothiazole derivatives towards poly-A.poly-T DNA. (n.d.). Open Research@CSIR-NIScPR. Retrieved January 24, 2026, from [Link]
-
How to Dispose of Chemical Waste. (n.d.). University of Tennessee, Knoxville. Retrieved January 24, 2026, from [Link]
-
Process design of high-concentration benzimidazole wastewater treatment based on the molecular structure of contaminants. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]
-
Hazardous Waste and Disposal. (n.d.). American Chemical Society. Retrieved January 24, 2026, from [Link]
-
Safe management of pharmaceutical waste from health care facilities: global best practices. (2025, February 21). World Health Organization. Retrieved January 24, 2026, from [Link]
-
Green Synthesis of Benzimidazole Derivatives: an Overview on Green Chemistry and Its Applications. (2019, July 29). Chemical Methodologies. Retrieved January 24, 2026, from [Link]
-
Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. (n.d.). PMC - NIH. Retrieved January 24, 2026, from [Link]
-
NIH Waste Disposal Guide 2022. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]
-
Decontamination of Chemical Warfare Agents. (n.d.). Online Publishing @ DESIDOC. Retrieved January 24, 2026, from [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS. Retrieved January 24, 2026, from [Link]
-
Febantel. (n.d.). European Directorate for the Quality of Medicines & HealthCare. Retrieved January 24, 2026, from [Link]
-
Chemical structures of benzimidazole derivatives. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. (n.d.). International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Retrieved January 24, 2026, from [Link]
-
Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Retrieved January 24, 2026, from [Link]
-
Benzimidazole. (n.d.). Organic Syntheses Procedure. Retrieved January 24, 2026, from [Link]
-
Chemical Waste Procedures. (n.d.). University of Illinois Division of Research Safety. Retrieved January 24, 2026, from [Link]
-
Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria. (2020, January 15). PubMed. Retrieved January 24, 2026, from [Link]
-
Proper Hazardous Waste Disposal in a Laboratory Setting. (2023, April 11). MCF Environmental Services. Retrieved January 24, 2026, from [Link]
-
Febantel. (n.d.). HPC Standards. Retrieved January 24, 2026, from [Link]
-
CAS No : 92088-58-9 | Product Name : Febantel - Impurity A. (n.d.). Pharmaffiliates. Retrieved January 24, 2026, from [Link]
-
Febantel EP Impurity A | CAS 92088-58-9. (n.d.). Veeprho. Retrieved January 24, 2026, from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. veeprho.com [veeprho.com]
- 3. fishersci.com [fishersci.com]
- 4. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. Chemical Waste Procedures | Division of Research Safety | Illinois [drs.illinois.edu]
- 10. sds.edqm.eu [sds.edqm.eu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
